Azido-PEG35-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQBVVZWHNZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H146N4O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Azido-PEG35-amine: A Technical Guide for Advanced Drug Development
For Immediate Release
In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the heterobifunctional linker Azido-PEG35-amine has emerged as a critical tool for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and a visual exploration of its role in key applications, empowering scientists to leverage its full potential in designing next-generation drug delivery systems and novel therapeutic modalities.
Core Physical and Chemical Properties
This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group (-N3) and a terminal primary amine group (-NH2). This dual functionality allows for sequential or orthogonal conjugation to different molecules of interest. The PEG linker itself, comprising 35 ethylene glycol units, imparts increased hydrophilicity, biocompatibility, and improved pharmacokinetic profiles to the conjugated molecules.
It is crucial to note that variations in the reported molecular weight and formula for "this compound" exist across different commercial suppliers. This is often attributable to the distinction between discrete PEG (dPEG®), which has a defined molecular weight, and traditional polydisperse PEG, which represents an average molecular weight. Researchers should carefully consult supplier documentation to ascertain the specific nature of the product they are using.
Summary of Quantitative Data
| Property | Reported Value(s) | Source(s) |
| Molecular Formula | C72H146N4O35 | [1](2--INVALID-LINK-- |
| C48H98N4O23 | [3](4) | |
| Molecular Weight | 1627.94 g/mol | [1](2--INVALID-LINK-- |
| 1099.32 g/mol | (4) | |
| Purity | >90%, >97% | (5) |
| Appearance | White to off-white solid or viscous liquid | (6) |
| Solubility | Soluble in water, DMSO, DMF, methylene chloride, and chloroform. Less soluble in alcohols and toluene. Insoluble in ether. | (7) |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C, under an inert atmosphere (e.g., Argon or Nitrogen). Avoid repeated freeze-thaw cycles. | (8) |
Experimental Protocols for Characterization
Accurate characterization of this compound is paramount for ensuring reproducibility and success in downstream applications. The following are generalized methodologies for key analytical techniques.
Molecular Weight and Polydispersity Determination
1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Objective: To determine the absolute molecular weight of individual polymer chains, allowing for the confirmation of the repeating unit and end-group masses.
-
Sample Preparation:
-
Prepare a matrix solution (e.g., 15.8 mg of α-cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of ethanol).
-
Prepare a cationizing agent solution (e.g., 5.9 mg of sodium trifluoroacetate (NaTFA) in 1 mL of ethanol).
-
Dissolve the this compound sample in an appropriate solvent (e.g., water or THF) to a concentration of approximately 2 mg/mL.
-
Mix the matrix solution, cationizing agent, and sample solution in a 5:1:1 (v/v/v) ratio.
-
Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry before analysis.
-
-
Analysis: Acquire mass spectra in the appropriate mass range. The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length. The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (44 Da).
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.
-
Instrumentation: An HPLC system equipped with a GPC/SEC column (e.g., PLRP-S) and a suitable detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as PEG lacks a UV chromophore.
-
Mobile Phase: An appropriate solvent system in which the PEG derivative is soluble (e.g., aqueous buffers, THF).
-
Calibration: The system must be calibrated using a series of well-characterized, narrow-PDI PEG standards of known molecular weights. A calibration curve is generated by plotting the logarithm of the molecular weight versus the retention time.
-
Analysis: Inject the this compound sample. The retention time of the sample peak is used to determine its average molecular weight based on the calibration curve.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the this compound and quantify any impurities.
-
Column: A reverse-phase column (e.g., C8 or C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: As mentioned, ELSD or Charged Aerosol Detection (CAD) is necessary due to the lack of a UV chromophore in the PEG backbone.
-
Analysis: The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Structural Confirmation
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups, namely the azide and amine groups.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr powder and pressed into a pellet.
-
Characteristic Peaks:
-
Azide (N3) stretch: A sharp, strong absorption band around 2100 cm⁻¹.
-
N-H bend (primary amine): A broad absorption in the range of 1650-1580 cm⁻¹.
-
C-O-C stretch (PEG backbone): A strong, broad absorption band around 1100 cm⁻¹.
-
N-H stretch (primary amine): A broad absorption in the range of 3500-3300 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information and confirm the identity of the molecule.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl3, DMSO-d6, D2O).
-
Characteristic Signals (¹H NMR):
-
PEG backbone: A large, broad singlet around 3.6 ppm.
-
Protons adjacent to the amine group: A triplet around 2.85 ppm.
-
Protons adjacent to the azide group: A triplet around 3.4 ppm.
-
Applications in Bioconjugation and Drug Delivery
This compound is a cornerstone of modern bioconjugation strategies, primarily through its participation in "click chemistry." The azide group reacts efficiently and specifically with alkyne-functionalized molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes in a copper-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). The amine group can be readily conjugated to carboxylic acids or activated esters.
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for using this compound to link a protein to a small molecule drug.
Caption: A general workflow for bioconjugation.
Role in Proteolysis Targeting Chimeras (PROTACs)
This compound is also increasingly utilized in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this context provides the necessary spatial separation and orientation of the two binding moieties.
Caption: Conceptual role of the linker in PROTACs.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. smolecule.com [smolecule.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Azido PEG amine, N3-PEG-NH2 [nanocs.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Azido PEG amine, N3-PEG-NH2 [nanocs.net]
Azido-PEG35-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG35-amine is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal azide group and a primary amine group connected by a 35-unit polyethylene glycol chain, offers researchers a versatile platform for covalently linking a wide array of molecules. The azide functionality allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Simultaneously, the primary amine group can readily react with activated esters, carboxylic acids, and other electrophiles to form stable amide bonds. This dual reactivity, combined with the beneficial properties of the PEG spacer—such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetics of conjugated molecules—makes this compound an invaluable reagent in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and advanced biomaterials.
Chemical Structure and Properties
This compound is a monodisperse compound, meaning it has a precisely defined molecular weight and chain length. This uniformity is crucial for the synthesis of well-defined bioconjugates with reproducible properties.
Chemical Structure:
N₃-(CH₂CH₂O)₃₅-CH₂CH₂-NH₂
A visual representation of the chemical structure is provided below:
Azido-PEG35-amine molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties and applications of Azido-PEG35-amine, a heterobifunctional linker crucial in bioconjugation, drug delivery, and various biomedical research fields.
Core Molecular Data
This compound is a polyethylene glycol (PEG) derivative with a discrete chain length, terminating in an azide group at one end and a primary amine at the other. This structure allows for sequential and specific conjugation to different molecules.
| Property | Value | Source(s) |
| Chemical Formula | C72H146N4O35 | [1][2][3][4] |
| Molecular Weight | 1627.94 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF, methylene chloride, and chloroform | |
| Storage | Recommended storage at -20°C, protected from light and moisture |
Key Applications and Reaction Mechanisms
This compound is a versatile tool in bioconjugation due to its two distinct reactive termini. The primary amine can react with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds. The azide group participates in highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation. These reactions are known for their high efficiency and biocompatibility.
The PEG linker itself enhances the solubility and bioavailability of conjugated molecules, reduces immunogenicity, and improves pharmacokinetic profiles by increasing the hydrodynamic volume.
Experimental Protocols
The following are detailed methodologies for key experiments involving azido-PEG linkers. While these protocols are generally applicable, optimization for specific molecules and experimental conditions is recommended.
Protocol 1: General Procedure for Protein Labeling with Azido-PEG-NHS Ester
This two-step process first introduces an azide group onto a protein via its primary amines (e.g., lysine residues) using an Azido-PEG-NHS ester. The azide-functionalized protein can then be conjugated to an alkyne-containing molecule via click chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis cassettes or spin desalting columns
Procedure:
-
Reagent Preparation: Equilibrate the Azido-PEG-NHS ester to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris must be avoided.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted Azido-PEG-NHS ester and byproducts by dialysis against PBS or using a spin desalting column. The resulting azide-functionalized protein is now ready for subsequent conjugation reactions.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule (e.g., the protein from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Mixture: In a reaction vessel, combine the azide-functionalized molecule and a molar excess (typically 4-50 equivalents) of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand. For aqueous reactions, the water-soluble ligand THPTA is recommended.
-
Reaction Initiation: Add the catalyst components to the reactant mixture. A common method is to pre-mix CuSO₄ and the ligand before adding them to the reaction, followed by the addition of sodium ascorbate to reduce Cu(II) to the active Cu(I) catalyst. Final concentrations are typically in the range of 100-200 µM for copper.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Quenching: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 5 mM.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules and catalyst components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry
SPAAC is an alternative to CuAAC that avoids the use of a potentially cytotoxic copper catalyst. It utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with an azide.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized cargo)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of the azide-functionalized molecule and the cyclooctyne-containing molecule in the reaction buffer.
-
Conjugation Reaction: Mix the two components. The molar ratio will depend on the specific reactants and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the conjugate using standard methods like SEC or affinity chromatography to remove any unreacted starting materials.
Protocol 4: Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine, which forms a stable amide bond. It is another copper-free method for bioconjugation.
Materials:
-
Azide-functionalized molecule
-
Phosphine-containing molecule (e.g., a triphenylphosphine derivative with an ortho-ester for ligation)
-
Anhydrous solvent (e.g., THF/water mixture)
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized molecule and a molar excess of the phosphine reagent in the reaction solvent.
-
Incubation: Stir the reaction mixture at room temperature. The reaction proceeds through the formation of an iminophosphorane intermediate, which then rearranges to form the amide bond.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to track the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by aqueous extraction, and the final product is purified by chromatography.
Visualizations
The following diagrams illustrate the key workflows and concepts involving this compound.
Caption: Workflow for two-step protein bioconjugation.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Caption: Benefits of PEGylation for therapeutic molecules.
References
Solubility Profile of Azido-PEG35-amine in Aqueous and Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG35-amine, a heterobifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and surface modification applications. This document outlines its solubility in various common solvents, provides a general experimental protocol for solubility determination, and presents a logical workflow for this process.
Qualitative Solubility Data
| Solvent Category | Solvent | Qualitative Solubility |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Alcohols | Ethanol, Methanol | Less Soluble |
| Aromatic | Toluene | Less Soluble |
| Ethers | Diethyl Ether | Insoluble |
This qualitative data is based on information for a range of Azido-PEG-amine compounds with varying PEG lengths.[1][2][3][4][5] The hydrophilic PEG chain contributes to good solubility in aqueous solutions, a key feature for biocompatibility and use in biological systems.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound. This method is based on the widely accepted "shake-flask" method, which is considered a reliable technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.
-
Filtration: Filter the extracted supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted supernatant using a validated analytical method, such as HPLC.
-
Calculation: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
The following diagram illustrates the decision-making process for solvent selection based on the general solubility characteristics of Azido-PEG-amine compounds.
Caption: Solvent selection logic for Azido-PEG-amine.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Azido-PEG2-amine, 166388-57-4 | BroadPharm [broadpharm.com]
- 3. Azido-PEG1-amine, 464190-91-8 | BroadPharm [broadpharm.com]
- 4. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 5. Azido-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
In-Depth Technical Guide to the Storage and Stability of Azido-PEG35-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations for the storage and stability of Azido-PEG35-amine, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the chemical liabilities and optimal storage conditions of this reagent is paramount to ensuring its integrity, reactivity, and the reproducibility of experimental outcomes.
Core Concepts: Chemical Structure and Functional Group Reactivity
This compound is composed of three key functional components that dictate its stability profile: a terminal azide group (-N₃), a long-chain polyethylene glycol (PEG) spacer, and a primary amine group (-NH₂).
-
Azide Group: This moiety is a cornerstone of "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). While generally stable, organic azides can be sensitive to heat, light, and mechanical shock. Their stability is often correlated with the carbon-to-nitrogen ratio, with a higher ratio indicating greater stability.
-
Polyethylene Glycol (PEG) Spacer: The PEG chain, consisting of 35 ethylene glycol units, imparts hydrophilicity and biocompatibility to the linker and any resulting conjugate. The ether linkages within the PEG backbone are generally stable, though they can be susceptible to oxidative degradation under certain conditions.
-
Amine Group: The primary amine serves as a versatile nucleophile for conjugation to various electrophilic functional groups, such as carboxylic acids (often activated as NHS esters), aldehydes, and ketones. Primary amines are generally stable but should be stored away from strong acids and oxidizing agents.
Quantitative Data Summary: Recommended Storage and Handling
To ensure the long-term stability and performance of this compound, adherence to the following storage and handling guidelines is crucial. These recommendations are compiled from vendor datasheets and general chemical stability principles.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | -20°C | Minimizes the potential for thermal degradation of the azide group and slows down any potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The PEG component can be hygroscopic. An inert atmosphere prevents moisture absorption and potential oxidative degradation. |
| Light Exposure | Protect from light | Organic azides can be light-sensitive, particularly to UV radiation, which can lead to the formation of reactive nitrenes and subsequent decomposition.[1] |
| Moisture | Desiccate | Amines are hygroscopic and can absorb moisture from the air, which may affect reactivity and stability.[2] Always allow the container to warm to room temperature before opening to prevent condensation. |
| Form | Solid or viscous liquid | The physical state may vary. Handle as a potentially static-sensitive material. |
| Solvent for Stock Solutions | Anhydrous DMSO, DMF, DCM, THF, Chloroform | Use dry solvents to prepare stock solutions to minimize hydrolysis. Stock solutions should be stored at -20°C and used within a short period. Avoid repeated freeze-thaw cycles. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents, metals, and halogenated solvents. | Strong acids can react with the azide group.[1] Strong bases can promote hydrolysis.[1] Metals can form unstable metal azides.[3] Halogenated solvents can potentially react with the azide. |
Experimental Protocols: Stability Assessment
A comprehensive stability assessment of this compound involves subjecting the compound to various stress conditions and analyzing for degradation over time.
Accelerated Stability Study Protocol
Objective: To evaluate the short-term stability of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound
-
Climate-controlled stability chambers
-
HPLC-UV/MS system
-
Appropriate HPLC column (e.g., C18)
-
NMR spectrometer
-
FTIR spectrometer
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, amber vials. A subset of samples should be prepared as solutions in a relevant anhydrous solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (T=0): Analyze a baseline sample using HPLC-UV/MS, ¹H NMR, and FTIR to determine the initial purity and characterize the compound's spectral fingerprint.
-
Stress Conditions: Place the prepared aliquots in stability chambers under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated Condition)
-
25°C ± 2°C / 60% RH ± 5% RH (Long-term Condition)
-
5°C ± 3°C (Refrigerated Condition)
-
-20°C ± 5°C (Recommended Storage Condition)
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated and long-term conditions).
-
Analysis: At each time point, analyze the samples using the following techniques:
-
HPLC-UV/MS: To quantify the purity of this compound and identify any degradation products. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
¹H NMR: To detect structural changes in the molecule. Pay close attention to the characteristic peaks of the azide, PEG, and amine functionalities.
-
FTIR: To monitor changes in the vibrational modes of the functional groups, particularly the characteristic azide stretch (~2100 cm⁻¹).
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each storage condition. This will provide an indication of the degradation rate and allow for an estimation of the shelf-life under various conditions.
Visualizations: Workflows and Pathways
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound as a linker.
Caption: A two-step workflow for PROTAC synthesis using this compound.
Potential Degradation Pathway
This diagram illustrates a potential degradation pathway for this compound under harsh conditions, such as exposure to strong acid or UV light.
Caption: Potential degradation pathways for the azide group of this compound.
Logical Relationship of Stability Factors
This diagram outlines the logical relationships between various factors influencing the stability of this compound.
Caption: Key factors influencing the stability of this compound.
Conclusion
The stability of this compound is critical for its successful application in research and drug development. By adhering to the recommended storage conditions of -20°C, protection from light and moisture, and storage under an inert atmosphere, researchers can ensure the integrity and reactivity of this versatile linker. For applications requiring long-term use, conducting a formal stability study is recommended to establish a definitive shelf-life under specific laboratory conditions. This guide provides the foundational knowledge and experimental framework to handle and utilize this compound effectively, thereby contributing to the generation of reliable and reproducible scientific data.
References
Orthogonal Reactivity of Azide and Amine Groups in Azido-PEG35-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distinct reactivity of the terminal azide and amine groups of Azido-PEG35-amine, a heterobifunctional linker critical in bioconjugation and drug development. Understanding the orthogonal nature of these functional groups is paramount for the strategic design and synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This document details the reaction mechanisms, optimal conditions, and experimental protocols for the selective modification of each functional group.
Core Concepts: Orthogonal Bioconjugation
The principal advantage of this compound lies in the orthogonal reactivity of its terminal azide and primary amine moieties. "Orthogonal" in this context refers to the ability to selectively address one functional group with a specific chemical transformation without affecting the other.[1][2] This allows for a stepwise and controlled approach to building complex molecular architectures. The azide group participates in bioorthogonal "click chemistry" reactions, while the primary amine serves as a classical nucleophile for reactions with electrophilic species.[1][3]
Reactivity of the Azide Group
The azide group (-N₃) is a cornerstone of bioorthogonal chemistry due to its small size, stability in aqueous environments, and absence in biological systems.[4] Its primary modes of reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high yields and tolerance of a wide range of functional groups and solvents, including water.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide. The ring strain of the cyclooctyne significantly accelerates the reaction, obviating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.
Reactivity of the Amine Group
The primary amine (-NH₂) at the other terminus of the PEG chain is a strong nucleophile and a common target for bioconjugation. It readily reacts with a variety of electrophilic reagents, most notably activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
The reactivity of the primary amine is highly dependent on pH. The amine must be in its deprotonated, nucleophilic state to react. Therefore, these reactions are typically carried out at a pH slightly above the pKa of the primary amine, generally in the range of 7.2 to 9.0. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester.
Quantitative Comparison of Reactivity
The following tables summarize the key quantitative parameters for the primary reactions of the azide and amine groups on this compound.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester Acylation |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | Amine + NHS Ester |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole | Amide |
| Optimal pH Range | 4.0 - 12.0 (typically 7.0 - 9.0 for biomolecules) | Generally less pH-sensitive, often performed at physiological pH (7.4) | 7.2 - 8.5 |
| Typical Reaction Time | Minutes to a few hours | Minutes to a few hours | 30 minutes to 2 hours at room temperature, or overnight at 4°C |
| Catalyst Required | Cu(I) salt (often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate) | None | None |
| Common Solvents | Aqueous buffers (PBS, HEPES), DMSO, DMF | Aqueous buffers (PBS, HEPES), DMSO, DMF | Aqueous buffers (PBS, HEPES), DMSO, DMF |
| Competing Reactions | None significant | None significant | Hydrolysis of NHS ester (rate increases with pH) |
Experimental Protocols
The following are generalized protocols for the selective modification of this compound. Optimization may be required for specific substrates.
Protocol for Selective Amine Modification via NHS Ester Coupling
This protocol describes the reaction of the primary amine on this compound with an NHS ester-containing molecule.
Materials:
-
This compound
-
NHS ester-functionalized molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the this compound in the Reaction Buffer to a final concentration of 10 mg/mL.
-
Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the this compound solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting azide-functionalized conjugate using an appropriate method to remove unreacted reagents and byproducts.
Protocol for Selective Azide Modification via CuAAC
This protocol describes the "clicking" of an alkyne-containing molecule to the azide terminus of an amine-protected or amine-conjugated this compound.
Materials:
-
Azide-functionalized PEG derivative (from Protocol 5.1 or with a protected amine)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 7.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the azide-functionalized PEG derivative in the Reaction Buffer.
-
Add the alkyne-functionalized molecule to the reaction mixture, typically at a 3- to 5-fold molar excess over the azide.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA catalyst solution to the reaction mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the final conjugate using an appropriate method to remove the copper catalyst and excess reagents.
Visualizations
The following diagrams illustrate the orthogonal reaction pathways and a typical experimental workflow.
References
A Technical Guide to the Biomedical Applications of Azido-PEG35-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG35-amine is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a versatile tool in biomedical research and drug development.[1][2] Its unique structure, featuring a terminal azide group (-N3) and a primary amine group (-NH2) connected by a 35-unit PEG chain, enables a wide range of bioconjugation strategies. The amine group allows for straightforward reaction with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[1][2][3] The azide group serves as a bioorthogonal handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.
The hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecules, reduces non-specific interactions, and can improve pharmacokinetic profiles. This technical guide provides an in-depth overview of the key applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.
Core Applications
The principal applications of this compound in biomedical research can be categorized into three main areas:
-
Bioconjugation: The covalent attachment of PEG chains to proteins, peptides, and other biomolecules (PEGylation) is a widely used strategy to enhance their therapeutic properties. This compound serves as a linker to introduce a PEG chain with a reactive handle for subsequent modifications. This can improve a biomolecule's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and extend its circulation half-life.
-
Drug Delivery: this compound is instrumental in the development of targeted drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and other drug carriers. The PEG chain provides a hydrophilic shield, reducing clearance by the reticuloendothelial system. The terminal azide or amine group can then be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents.
-
Surface Modification: The modification of biomaterial and nanoparticle surfaces with this compound is crucial for improving their biocompatibility and for creating functional surfaces. The PEG layer minimizes non-specific protein adsorption, while the terminal functional groups allow for the immobilization of biomolecules for applications in diagnostics, tissue engineering, and as targeted therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of Azido-PEG-amine linkers in various biomedical applications.
Table 1: Bioconjugation and Labeling Efficiency
| Application | Biomolecule | Linker Chemistry | Molar Excess of Linker | Reaction Time | Labeling Efficiency/Yield | Reference |
| Protein Labeling | IgG Antibody | NHS Ester | 20-fold | 30-60 min (RT) | 4-6 PEGs per antibody | N/A |
| Peptide PEGylation | Generic Peptide | NHS Ester | 10-20-fold | 4-24 hours (37°C) | >90% | N/A |
| Nanoparticle Functionalization | Gold Nanoparticles | Thiol-PEG-Azide | ~10,000 PEGs per NP | Overnight (RT) | 0.21-1.36 PEGs/nm² | |
| Polymer Synthesis | Polyglycols | Mesylate to Azide | 5-fold (NaN3) | 16 hours (65°C) | 77-98% |
Table 2: Drug Delivery System Characteristics
| Drug Delivery System | Drug | Linker Application | Drug Loading Capacity (DLC) | Drug Loading Efficiency (DLE) | Release Profile | Reference |
| PLGA-PEG Nanoparticles | Doxorubicin | Surface functionalization for targeting | ~23.2 wt% (for Paclitaxel) | 11-80% | Biphasic release | |
| Magnetic Nanoparticles | Doxorubicin | Surface coating and drug loading | Not specified | Similar for different PEG lengths | Sustained release | |
| Micelles | Doxorubicin | Formation of amphiphilic prodrug | up to 46 wt% | >90% | pH-responsive |
Table 3: Surface Modification and Characterization
| Surface | Linker Chemistry | Characterization Technique | Measured Parameter | Typical Values | Reference |
| Gold Nanoparticles | Thiol-PEG-Amine | Fluorescamine Assay | Surface Density | 0.21 - 2.21 PEGs/nm² | |
| Magnetic Nanoparticles | Silane-PEG-Azide | XPS, FTIR | Elemental composition, Functional groups | N1s peaks at ~400 eV and ~406 eV | |
| Polymer Surfaces | "Click" Chemistry | XPS | Elemental composition | N1s peaks indicating azide and triazole | |
| General Surfaces | PEG-amine | AFM | Surface Topography | Nanoscale morphology |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG-NHS Ester
Objective: To conjugate an Azido-PEG linker to a protein via its primary amine groups.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Azido-PEG-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted linker and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG linker contains a chromophore.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-containing molecule to an azide-functionalized biomolecule.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in the Reaction Buffer. A 1.1 to 1.5-fold molar excess of the alkyne is typically used.
-
Catalyst Preparation: Prepare fresh stock solutions of 100 mM CuSO₄ in water and 1 M sodium ascorbate in water. Prepare a 10-100 mM stock solution of the THPTA ligand in water or DMSO.
-
Reaction Mixture: To the solution of the azide and alkyne, add the THPTA ligand to a final concentration of 1-5 mM.
-
Reaction Initiation: Add the CuSO₄ solution to a final concentration of 0.1-1 mM, followed by the sodium ascorbate solution to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and excess reagents.
Mandatory Visualizations
Caption: General workflow for protein bioconjugation using this compound.
Caption: Workflow for nanoparticle surface functionalization and targeting.
Caption: Synthesis and mechanism of action of a PROTAC using an this compound linker.
Conclusion
This compound is a powerful and versatile chemical tool for biomedical researchers. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables a broad range of applications in bioconjugation, drug delivery, and surface modification. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for scientists and developers, facilitating the design and execution of innovative research and the development of novel therapeutics and diagnostics. As the field of bioconjugation continues to advance, the utility of well-defined linkers like this compound will undoubtedly continue to grow.
References
The Defining Role of the PEG35 Spacer in Azido-PEG35-amine: A Technical Guide for Advanced Bioconjugation
For Immediate Release
In the landscape of modern therapeutics and diagnostics, the precise engineering of biomolecular conjugates is paramount. The choice of linker technology can dramatically influence the efficacy, stability, and safety of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and pegylated proteins. This technical guide provides an in-depth examination of the multifaceted role of the 35-unit polyethylene glycol (PEG) spacer within the heterobifunctional linker, Azido-PEG35-amine. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, experimental applications, and design considerations of this essential bioconjugation reagent.
Core Concepts: The Physicochemical Advantages of the PEG35 Spacer
The this compound linker is a versatile molecule featuring a terminal azide group for "click" chemistry and a primary amine for conventional bioconjugation. The substantial 35-unit PEG chain is not merely a spacer but a critical determinant of the resulting conjugate's performance.
Increased Hydrophilicity and Solubility: A primary function of the extensive PEG35 spacer is to impart a hydrophilic character to the bioconjugate. This is particularly crucial when working with hydrophobic payloads, such as cytotoxic drugs in ADCs, which are prone to aggregation. The PEG35 chain creates a hydration shell, enhancing the solubility of the entire conjugate in aqueous environments and mitigating the risk of aggregation, which can negatively impact manufacturing, stability, and in vivo clearance.
Improved Pharmacokinetics and Reduced Immunogenicity: The presence of the PEG35 spacer significantly alters the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, the PEG chain reduces renal clearance, leading to a longer circulation half-life and increased overall drug exposure. Furthermore, the flexible and biocompatible nature of PEG can shield immunogenic epitopes on the conjugated biomolecule, thereby reducing the potential for an adverse immune response.
Steric Hindrance and Optimized Spacing: The considerable length of the PEG35 spacer provides significant spatial separation between the conjugated molecules. In the context of ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's antigen-binding site, preserving its targeting function. For applications like PROTACs, the linker length is critical for orienting the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.
Quantitative Data on this compound and the Impact of PEG Spacer Length
The precise physicochemical properties of this compound are foundational to its application. The following table summarizes these key characteristics.
| Property | Value | Reference |
| Chemical Formula | C₇₂H₁₄₆N₄O₃₅ | |
| Molecular Weight | 1627.94 g/mol | |
| Spacer Arm Length | 107 atoms, 129.0 Å | |
| Purity | >97% | |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO |
The length of the PEG spacer has a quantifiable impact on the properties of bioconjugates. The following table synthesizes data from studies on ADCs with varying PEG chain lengths, providing insights into the expected performance of a PEG35-containing conjugate.
| Parameter | Effect of Increasing PEG Spacer Length | Rationale |
| Drug-to-Antibody Ratio (DAR) | Can enable higher, more homogenous DARs | Improved solubility of the linker-payload allows for more efficient conjugation without aggregation. |
| In Vitro Cytotoxicity | May slightly decrease | Steric hindrance from the long PEG chain can slow the internalization or release of the cytotoxic payload. |
| Plasma Clearance | Decreases | Increased hydrodynamic size reduces renal filtration and clearance by the reticuloendothelial system. |
| Overall Exposure (AUC) | Increases | Longer circulation half-life leads to greater area under the curve. |
| Tumor Uptake | Can be optimized at a specific length | A balance is required; the spacer must be long enough to prevent steric hindrance but not so long that it masks the targeting ligand. |
Experimental Protocols
The dual functionality of this compound allows for a variety of conjugation strategies. Below are detailed methodologies for its application in click chemistry and amine-reactive labeling.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified biomolecule to this compound.
Materials:
-
This compound
-
Alkyne-modified protein/peptide in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 10 mM stock solution of the copper ligand in DMSO.
-
-
Conjugation Reaction:
-
To the alkyne-modified protein solution, add a 2- to 5-fold molar excess of the this compound stock solution.
-
Prepare the catalyst premix by combining the CuSO₄ and ligand solutions.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst. If using dialysis, include a chelating agent like EDTA in the buffer to remove residual copper.
-
-
Characterization:
-
Characterize the final conjugate for protein concentration, degree of labeling, and aggregation using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry).
-
Protocol for Amine-Reactive Conjugation via NHS Ester
This protocol describes the activation of the amine group on this compound with an NHS ester for subsequent reaction with a biomolecule.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Biomolecule with a primary amine (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Activation of this compound (Preparation of Azido-PEG35-NHS ester):
-
This step is typically performed by the supplier of the activated linker. If starting from the amine, dissolve this compound, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
The resulting Azido-PEG35-NHS ester can be used directly or purified.
-
-
Conjugation to Biomolecule:
-
Buffer exchange the biomolecule into an amine-free buffer at the desired pH.
-
Dissolve the Azido-PEG35-NHS ester in anhydrous DMSO to prepare a stock solution (typically 10-20 mM).
-
Add a 10- to 20-fold molar excess of the Azido-PEG35-NHS ester stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.
-
Purify the resulting azide-functionalized biomolecule using SEC or dialysis to remove excess linker and byproducts.
-
Visualizing Workflows and Pathways
Graphical representations are invaluable for understanding complex bioconjugation processes. The following diagrams, generated using Graphviz, illustrate key workflows involving this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a maleimide-activated Azido-PEG35 linker.
Caption: Schematic of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry reaction.
Caption: Logical relationship between the properties of the PEG35 spacer and its impact on bioconjugate performance.
Conclusion
The this compound linker, with its substantial 35-unit polyethylene glycol spacer, offers a sophisticated solution to many of the challenges faced in the development of advanced bioconjugates. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide optimal spatial separation makes it an invaluable tool for creating safer and more effective therapeutics. The strategic selection of a long-chain PEG linker, such as PEG35, should be a key consideration in the design and optimization of next-generation biomolecular drugs and diagnostic agents. By understanding and leveraging the unique properties of this versatile reagent, researchers can unlock new possibilities in the field of bioconjugation.
An In-depth Technical Guide on the Synthesis and Purification of Azido-PEG35-amine
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG35-amine, a heterobifunctional linker molecule of significant interest to researchers, scientists, and drug development professionals. This document details the multi-step synthesis, purification protocols, and characterization data, presented in a clear and accessible format.
Introduction
This compound is a valuable tool in bioconjugation and drug delivery. It features an azide group at one terminus and a primary amine at the other, connected by a discrete polyethylene glycol (PEG) chain of 35 ethylene glycol units. The azide group allows for "click" chemistry reactions with alkynes, while the amine group can be readily conjugated to carboxylic acids, activated esters, or aldehydes. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates. This guide outlines a common and effective synthetic route starting from a hydroxyl-terminated PEG.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process starting from a suitable hydroxyl-PEG-amine precursor or by functionalizing a di-hydroxy PEG and subsequently converting one end to an amine. A more common and versatile approach involves a three-step conversion of a hydroxyl-terminated PEG to an azido-terminated PEG, followed by the reduction of the terminal azide to an amine. This guide will focus on a robust three-step synthesis from a commercially available or prepared hydroxyl-terminated PEG precursor.
The overall transformation can be summarized as follows:
-
Mesylation: Conversion of the terminal hydroxyl group of a PEG molecule to a mesylate, a good leaving group.
-
Azidation: Nucleophilic substitution of the mesylate group with an azide using sodium azide.
-
Reduction: Selective reduction of the terminal azide group to a primary amine.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a detailed methodology for each synthetic step.[1][2]
-
Materials:
-
HO-PEG35-OH (1 equivalent)
-
Triethylamine (TEA) (4 molar equivalents per hydroxyl group)
-
Methanesulfonyl chloride (MsCl) (2.1 molar equivalents per hydroxyl group)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve HO-PEG35-OH and TEA in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., argon).
-
Cool the mixture to -10°C using an ice-salt bath.
-
Add MsCl dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with water and extract the product into DCM (3x).
-
Wash the combined organic phases with brine (3x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the mesylated product as a viscous liquid.
-
-
Materials:
-
MsO-PEG35-OMs (1 equivalent)
-
Sodium azide (NaN3) (5 molar equivalents per mesylate group)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the MsO-PEG35-OMs in anhydrous DMF in a round-bottom flask.
-
Add NaN3 to the solution.
-
Heat the mixture to 65°C and stir for 16 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble salts and wash the residue with ethanol.
-
Concentrate the filtrate in vacuo.
-
Dissolve the resulting residue in ultrapure water and proceed with purification.
-
The selective reduction of one of the two azide groups can be challenging and may require careful control of stoichiometry and reaction conditions. The Staudinger reaction is a commonly employed method for the reduction of azides to amines.[1][3]
-
Materials:
-
N3-PEG35-N3 (1 equivalent)
-
Triphenylphosphine (PPh3) (1.2 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve N3-PEG35-N3 in THF.
-
Add PPh3 to the solution and stir at room temperature. The reaction progress can be monitored by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).
-
Upon completion of the formation of the phosphazene intermediate, add water to hydrolyze it to the amine.
-
The reaction mixture is then concentrated, and the product is purified to separate the desired mono-amine product from the starting material, the di-amine byproduct, and phosphine oxide.
-
An alternative reduction method utilizes zinc in the presence of ammonium chloride, which has been shown to be highly efficient for converting azido-terminated polyglycols to amino-terminated ones.[1] However, controlling the stoichiometry for a selective mono-reduction would be critical.
Purification
Purification is a critical step to isolate the desired this compound from starting materials, byproducts (such as the di-amino PEG), and reagents.
-
Extraction: A simple solvent extraction is often the first step to remove water-soluble impurities. The reaction mixture can be diluted with 1 M NaOH and extracted with DCM. The combined organic extracts are then dried and concentrated.
-
Precipitation: The product can be precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether.
-
Chromatography: For high purity, column chromatography is often necessary.
-
Size-Exclusion Chromatography (SEC): Can be used to separate the PEG product from smaller molecule impurities.
-
Ion-Exchange Chromatography: Can be employed to separate the mono-amine product from the di-azide starting material and the di-amine byproduct based on the charge differences at a specific pH.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying PEG derivatives.
-
Characterization
The successful synthesis and purity of this compound should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the presence of characteristic peaks for the PEG backbone, the methylene protons adjacent to the azide and amine groups, and the disappearance of the mesylate group signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the hydroxyl peak, the appearance and subsequent disappearance of the mesylate peaks, the appearance of the strong azide peak (around 2100 cm⁻¹), and its final reduction.
-
Mass Spectrometry (MS), such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: To confirm the molecular weight of the final product and assess its purity.
Quantitative Data Summary
The following table summarizes typical data obtained during the synthesis of azido- and amino-terminated PEGs. Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.
| Step | Product | Typical Yield (%) | Purity (%) | Key Characterization |
| 1. Mesylation | MsO-PEG35-OMs | 96–99 | >95 | ¹H NMR: Appearance of mesylate proton signals (~3.08 ppm). |
| 2. Azidation | N3-PEG35-N3 | ~97 | >95 | ¹H NMR: Appearance of methylene proton signals adjacent to azide (~3.37 ppm). FTIR: Strong azide peak at ~2100 cm⁻¹. |
| 3. Reduction | N3-PEG35-NH2 | 82–99 (for full reduction) | >99 (after purification) | ¹H NMR: Appearance of methylene proton signals adjacent to amine. FTIR: Disappearance of the azide peak. |
Note: The yields for the reduction step are reported for the complete conversion of azides to amines. The yield for the selective mono-reduction will be lower and highly dependent on the optimization of the reaction conditions and the efficiency of the purification process.
Logical Relationship Diagram
The following diagram illustrates the logical flow of the characterization process to confirm the identity and purity of the final product.
Caption: Characterization workflow for this compound.
Conclusion
The synthesis and purification of this compound require a multi-step process involving the conversion of a hydroxyl-terminated PEG to a mesylate, followed by azidation and a controlled reduction. Careful execution of the experimental protocols and rigorous purification are essential to obtain a high-purity product. The analytical techniques outlined in this guide are crucial for confirming the successful synthesis and purity of the final heterobifunctional linker, which is a valuable reagent for various applications in drug development and biotechnology.
References
An In-Depth Technical Guide to Azido-PEG35-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for Azido-PEG35-amine, a heterobifunctional linker, in bioconjugation. We will delve into the chemistry of its terminal functional groups, the role of the polyethylene glycol (PEG) spacer, and provide detailed experimental protocols and quantitative data to inform the design and execution of your conjugation strategies.
Core Principles of this compound
This compound is a versatile tool in bioconjugation, featuring two distinct reactive moieties at either end of a 35-unit polyethylene glycol (PEG) spacer. This heterobifunctional architecture allows for the sequential or orthogonal conjugation of two different molecules. The key components governing its mechanism of action are:
-
The Azide Group (-N3): This functional group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group is largely unreactive with naturally occurring functional groups in biological systems, making it a bioorthogonal handle.[3] It primarily participates in cycloaddition reactions with alkynes.
-
The Amine Group (-NH2): A primary aliphatic amine, this group is a common target for bioconjugation due to its nucleophilic nature.[4][5] It readily reacts with various electrophilic functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
-
The PEG35 Spacer: The polyethylene glycol chain confers several beneficial properties to the linker and the final bioconjugate. PEG is hydrophilic, non-toxic, and non-immunogenic. Its inclusion can enhance the solubility and stability of hydrophobic molecules, reduce aggregation, and prolong the circulation half-life of therapeutic molecules by increasing their hydrodynamic volume and shielding them from proteolytic degradation and immune recognition.
Mechanism of Action: Dual Reactivity for Versatile Conjugation
The utility of this compound stems from its ability to participate in two distinct and highly specific conjugation reactions.
The Azide Terminus: "Click Chemistry" Reactions
The azide group enables covalent ligation to alkyne-containing molecules through two primary "click chemistry" pathways:
a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is highly efficient and proceeds under mild, aqueous conditions. The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) ion and enhance reaction efficiency.
b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide via a [3+2] cycloaddition to form a stable triazole linkage. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. SPAAC is a bioorthogonal reaction that proceeds rapidly at physiological conditions.
The Amine Terminus: Amine-Reactive Chemistry
The primary amine at the other end of the PEG linker is a potent nucleophile that readily reacts with electrophilic groups. The most common reaction for bioconjugation is with N-hydroxysuccinimide (NHS) esters.
N-Hydroxysuccinimide (NHS) Ester Reaction
NHS esters are widely used to label biomolecules containing primary amines, such as the N-terminus of proteins and the side chain of lysine residues. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the intended reaction.
Quantitative Data
The efficiency and outcome of bioconjugation reactions are influenced by various factors, including the choice of linker and reaction conditions. Below are tables summarizing key quantitative data.
| Parameter | Value | Significance | Reference(s) |
| SPAAC Reaction Kinetics | |||
| Second-order rate constant (DBCO with azide) | ~1 M⁻¹s⁻¹ | Indicates a fast reaction suitable for in vivo applications. | |
| Second-order rate constant (BARAC with azide) | up to 3.5 M⁻¹s⁻¹ | BARAC (biarylazacyclooctynone) shows exceptionally fast kinetics. | |
| NHS Ester Reaction | |||
| Optimal pH range | 7.2 - 8.5 | Maximizes amine reactivity while minimizing NHS ester hydrolysis. | |
| Half-life of NHS ester hydrolysis at pH 7.0, 0°C | 4-5 hours | Demonstrates the importance of timely reactions. | |
| Half-life of NHS ester hydrolysis at pH 8.6, 4°C | 10 minutes | Highlights the increased rate of hydrolysis at higher pH. |
| PEG Linker Length | Effect on ADC Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1x | |
| PEG4 | ~4.2 | 0.5x | |
| PEG8 | ~2.5 | 0.3x | |
| PEG12 | ~1.8 | 0.2x |
| PEG Linker Molecular Weight | Effect on Half-Life of Affibody Conjugate | Fold Extension vs. No PEG | Reference |
| 0 kDa (No PEG) | 19.6 min | 1x | |
| 4 kDa | 49.2 min | 2.5x | |
| 10 kDa | 219.0 min | 11.2x |
Mandatory Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
References
An In-Depth Technical Guide to Azido-PEG35-amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG35-amine, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. We will delve into its chemical specifications, and detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provide visualizations of key experimental workflows and mechanisms of action.
Product Specifications and CAS Number
This compound is a high-purity polyethylene glycol (PEG) linker containing an azide (-N3) group on one end and a primary amine (-NH2) group on the other, separated by a 35-unit PEG chain. This structure allows for versatile and efficient conjugation of different molecules.
CAS Number: 749244-38-0[1][2][3]
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Specification |
| CAS Number | 749244-38-0 |
| Molecular Formula | C₇₂H₁₄₆N₄O₃₅ |
| Molecular Weight | 1627.94 g/mol |
| Purity | >90% to >97% (Varies by supplier) |
| Appearance | Solid or viscous liquid |
| Solubility | Soluble in Methylene chloride, Acetonitrile, DMAC, DMSO |
| Storage Conditions | -20°C, desiccated |
| Spacer Arm Length | 107 atoms, ~129.0 Å |
Core Applications: PROTACs and Bioconjugation
The unique heterobifunctional nature of this compound makes it a valuable tool in advanced drug development. The primary amine allows for reaction with carboxylic acids, activated esters, aldehydes, or ketones, while the azide group is ideal for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Its most prominent application is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as this compound, plays a crucial role in optimizing the solubility, cell permeability, and spatial orientation of the two ligands for efficient ternary complex formation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of a PROTAC using this compound via Amide Bond Formation and Click Chemistry
This protocol outlines a two-step process for synthesizing a PROTAC where the E3 ligase ligand is first coupled to the amine end of this compound, followed by a "click" reaction to attach the target protein ligand.
Step 1: Amide Coupling of E3 Ligase Ligand to this compound
-
Reagents and Materials:
-
E3 ligase ligand with a carboxylic acid group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG35-Azide intermediate.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents and Materials:
-
E3 ligase ligand-PEG35-Azide (1.0 eq)
-
Target protein ligand with a terminal alkyne group (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG35-Azide and the alkyne-functionalized target protein ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final PROTAC.
-
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional PEG linker like this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
The Heterobifunctional Nature of Azido-PEG35-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG35-amine is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a primary amine separated by a long polyethylene glycol (PEG) chain, allows for the sequential and specific conjugation of two different molecules. This guide provides a comprehensive overview of the core principles, experimental protocols, and key applications of this compound.
Core Principles: A Tale of Two Ends
The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. This dual-functionality enables a two-step conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular architectures.[1][2]
-
The Amine Terminus (-NH₂): The primary amine group serves as a versatile handle for conjugation to a variety of functional groups. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3] This reaction is also possible with carboxylic acids in the presence of carbodiimide activators like EDC.[4] The primary amines present on the surface of proteins, particularly on lysine residues and the N-terminus, are common targets for this conjugation chemistry.[3]
-
The Azide Terminus (-N₃): The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The most common click reaction involving an azide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage. Additionally, the azide can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO), eliminating the need for a potentially cytotoxic copper catalyst and making it suitable for in vivo applications. The azide group can also be reduced to a primary amine, offering an alternative pathway for conjugation.
The extended PEG35 linker provides several advantages, including increased hydrophilicity, reduced steric hindrance, and improved biocompatibility of the resulting conjugate.
Quantitative Data
The following table summarizes the key quantitative data for a representative Azido-dPEG®35-amine product.
| Property | Value | Reference(s) |
| Molecular Weight | 1627.94 g/mol | |
| Chemical Formula | C₇₂H₁₄₆N₄O₃₅ | |
| Purity | > 97% | |
| Spacer Arm Length | 107 atoms, 129.0 Å | |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | |
| Storage Temperature | -20°C |
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation process using this compound. Optimization may be required for specific applications.
Protocol 1: Amine-Reactive Conjugation
This protocol describes the conjugation of the amine group of this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the crosslinker.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Copper ligand (e.g., THPTA or TBTA)
-
DMSO or other suitable solvent for the alkyne molecule
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent like DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand in water or DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically a 2- to 10-fold molar excess over the protein).
-
Add the copper ligand to the reaction mixture.
-
-
Initiation of Click Reaction:
-
In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.
-
Add the CuSO₄/sodium ascorbate mixture to the protein-alkyne solution to initiate the reaction. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Mandatory Visualizations
Caption: A high-level overview of the two-step bioconjugation process using this compound.
Caption: Schematic of the amine-reactive coupling to form a stable amide bond.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Synthesis of a PROTAC molecule utilizing this compound as a linker.
References
Monodisperse vs. Polydisperse Azido-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are integral to modern drug development and bioconjugation, offering improved solubility, stability, and pharmacokinetic profiles for therapeutic molecules. The choice between monodisperse and polydisperse PEG linkers, particularly those functionalized with azide groups for click chemistry, has significant implications for the final product's homogeneity, efficacy, and safety. This technical guide provides a comprehensive overview of the core differences between monodisperse and polydisperse Azido-PEG linkers, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their specific applications.
Introduction: The Significance of PEG Dispersity
Polyethylene glycol (PEG) is a polyether compound composed of repeating ethylene oxide units. In pharmaceutical applications, PEG chains are covalently attached to therapeutic molecules, a process known as PEGylation, to enhance their physicochemical and pharmacological properties.[1][2] Azido-PEG linkers are particularly valuable as they incorporate a terminal azide group, enabling highly efficient and specific conjugation to alkyne-containing molecules via "click chemistry."[3]
The dispersity of a PEG linker refers to the distribution of molecular weights within a sample. This is a critical parameter that distinguishes two main classes of PEG linkers:
-
Monodisperse PEG: Consists of PEG molecules with a single, precisely defined molecular weight and an exact number of ethylene glycol units.[2][] This uniformity results in a polydispersity index (PDI) of 1.
-
Polydisperse PEG: A mixture of PEG molecules with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.
The choice between a monodisperse and a polydisperse Azido-PEG linker can profoundly impact the resulting conjugate's characteristics, influencing its pharmacokinetic behavior, immunogenicity, and overall therapeutic efficacy.
Core Differences and Their Implications
The fundamental difference between monodisperse and polydisperse PEGs lies in their structural homogeneity. This seemingly simple distinction leads to a cascade of effects that are critical in the context of drug development.
Monodisperse Azido-PEG Linkers: Precision and Predictability
The uniform molecular weight of monodisperse PEGs offers a high degree of control and predictability in the synthesis of bioconjugates. This precision translates to several advantages:
-
Homogeneous Final Product: Conjugation with monodisperse PEGs results in a single, well-defined molecular entity, simplifying characterization, purification, and regulatory approval processes.
-
Improved Pharmacokinetics: Studies have consistently shown that monodisperse PEGylated nanoparticles and proteins exhibit significantly prolonged blood circulation half-lives compared to their polydisperse counterparts. This is attributed to a more uniform and effective "stealth" effect, which reduces clearance by the reticuloendothelial system.
-
Reduced Protein Adsorption: The uniform PEG layer created by monodisperse linkers is more effective at preventing non-specific protein adsorption. This can lead to reduced immunogenicity and improved in vivo performance.
-
Enhanced Reproducibility: The defined nature of monodisperse PEGs ensures greater batch-to-batch consistency in the manufacturing of PEGylated therapeutics.
Polydisperse Azido-PEG Linkers: A Heterogeneous Mixture
Polydisperse PEGs, while widely used and commercially available in a broad range of average molecular weights, introduce a degree of heterogeneity into the final product. This can present several challenges:
-
Heterogeneous Conjugates: The resulting PEGylated product is a mixture of species with varying PEG chain lengths, leading to a complex and difficult-to-characterize product.
-
Variable Pharmacokinetics: The different PEG chain lengths within a polydisperse mixture can lead to a range of pharmacokinetic profiles, making it difficult to predict the in vivo behavior of the drug.
-
Increased Immunogenicity: The presence of a heterogeneous PEG population can sometimes lead to an increased immunogenic response.
-
Purification Challenges: Separating the different PEGylated species in a polydisperse mixture can be a significant downstream processing challenge.
Quantitative Data Presentation
The following tables summarize the key quantitative differences between monodisperse and polydisperse PEG linkers based on published data.
| Property | Monodisperse PEG | Polydisperse PEG | Reference(s) |
| Polydispersity Index (PDI) | 1.0 | > 1.0 | |
| Molecular Weight | Single, defined value | Average value with a distribution | |
| Product Homogeneity | High (single species) | Low (mixture of species) |
Table 1: Physicochemical Properties
| Parameter | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs (MW = 1900 Da) | Reference(s) |
| Blood Circulation Half-life (t½) | 21.9 - 23.6 hours | 8.8 ± 0.7 hours | |
| Protein Adsorption (BSA) | 5 to 20 times less than polydisperse | Significantly higher | |
| Protein Adsorption (FBS) | ~70% reduction compared to polydisperse | Higher | |
| Protein Adsorption (Human Serum) | ~60% reduction compared to polydisperse | Higher |
Table 2: In Vitro and In Vivo Performance of PEGylated Gold Nanoparticles
Experimental Protocols
This section provides detailed methodologies for key experiments involving Azido-PEG linkers.
Protocol 1: Amine-Reactive PEGylation of a Protein using an Azido-PEG-NHS Ester
Objective: To covalently attach an Azido-PEG linker to a protein via reaction with primary amines (e.g., lysine residues).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Azido-PEG-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEG-NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS Ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
To the protein solution, add the desired molar excess of the Azido-PEG-NHS Ester stock solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted Azido-PEG-NHS Ester and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of PEGylation using techniques such as MALDI-TOF MS or HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
Objective: To conjugate an alkyne-containing molecule to an Azido-PEGylated protein.
Materials:
-
Azido-PEGylated protein (in a suitable buffer, e.g., PBS)
-
Alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Copper(I)-stabilizing ligand stock solution (e.g., THPTA, 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification system (e.g., SEC)
Procedure:
-
Reagent Preparation:
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the Azido-PEGylated protein and the alkyne-containing molecule (typically at a 1:4 to 1:10 molar ratio of protein to alkyne).
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
-
Click Reaction:
-
Add the copper catalyst premix to the protein-alkyne mixture. A final copper concentration of 1-2 mM is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using SEC to remove unreacted small molecules and catalyst components.
-
-
Characterization:
-
Analyze the final conjugate by methods appropriate for the attached molecule (e.g., UV-Vis spectroscopy for a dye, LC-MS for a drug).
-
Protocol 3: Characterization of PEG Dispersity by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight distribution and PDI of a PEG sample.
Materials:
-
PEG sample (monodisperse or polydisperse)
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
Cationizing agent (e.g., sodium trifluoroacetate, NaTFA)
-
Solvent (e.g., water/ethanol mixture)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the PEG sample in a suitable solvent (e.g., water) to a concentration of approximately 1-10 mg/mL, depending on the molecular weight.
-
Prepare a saturated solution of the MALDI matrix in the chosen solvent.
-
Prepare a solution of the cationizing agent.
-
-
Spotting the Sample:
-
Mix the PEG solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 5:1:1 v/v/v).
-
Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum using the MALDI-TOF instrument in the appropriate mass range.
-
-
Data Analysis:
-
For monodisperse PEGs, a single major peak corresponding to the precise molecular weight will be observed.
-
For polydisperse PEGs, a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit) will be observed.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) from the peak distribution.
-
Mandatory Visualizations
Caption: Structural differences between monodisperse and polydisperse Azido-PEG linkers.
Caption: General workflow for the synthesis of an ADC using an Azido-PEG linker.
Caption: Logical relationship between PEG dispersity and pharmacokinetic outcomes.
Conclusion
The choice between monodisperse and polydisperse Azido-PEG linkers is a critical decision in the design and development of PEGylated therapeutics and bioconjugates. While polydisperse PEGs have been historically used and are suitable for some applications, the clear advantages of monodisperse PEGs in terms of product homogeneity, improved pharmacokinetic profiles, and enhanced reproducibility are driving their increasing adoption. For applications where precision, predictability, and a well-defined final product are paramount, monodisperse Azido-PEG linkers represent the superior choice. This guide has provided the foundational knowledge, quantitative comparisons, and practical protocols to assist researchers in leveraging the benefits of the appropriate PEG linker technology for their specific research and development needs.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG35-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, specifically tailored for the use of Azido-PEG35-amine. This protocol is designed to guide researchers in bioconjugation, drug delivery, and materials science, enabling the efficient and specific formation of a stable triazole linkage between the azido-functionalized PEG linker and an alkyne-containing molecule.
Introduction to Copper-Catalyzed Click Chemistry (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, highly efficient, and selective reactions.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[2][3] The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition.[3]
This compound is a heterobifunctional linker featuring a long polyethylene glycol (PEG) chain of 35 units. This PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[4] One terminus of the molecule is an azide group for the click reaction, while the other is a primary amine, which can be used for subsequent conjugation to other molecules.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle where the copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne. This activated alkyne then reacts with the azide to form the stable triazole linkage. To prevent catalyst oxidation and potential damage to sensitive biomolecules, a copper-chelating ligand is often employed.
A general workflow for a CuAAC reaction involves the preparation of reagents, the reaction setup under an inert atmosphere, incubation, and subsequent purification and analysis of the product.
Experimental Protocols
This section provides a detailed methodology for performing a CuAAC reaction with this compound and an alkyne-containing molecule.
Materials and Reagents
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Solvents (e.g., deionized water, DMSO, DMF)
-
Buffers (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., dialysis tubing, desalting columns, HPLC system)
-
Analytical instruments (e.g., LC-MS, NMR)
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for reproducible results.
| Reagent | Recommended Concentration | Solvent | Storage Notes |
| Alkyne Substrate | 10 mM | DMSO or appropriate organic solvent | Store at -20°C, protect from light if fluorescent. |
| This compound | 10 mM | Deionized water or PBS | Store at -20°C. |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized water | Stable for several weeks when frozen. |
| Sodium Ascorbate | 1 M | Deionized water | Prepare fresh immediately before use. |
| THPTA Ligand | 50 mM | Deionized water | Store at -20°C. |
| TBTA Ligand | 10-100 mM | DMSO | Store at room temperature. |
Step-by-Step Reaction Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule from its stock solution.
-
Add a slight molar excess (1.1 - 1.5 equivalents) of the this compound stock solution.
-
Add the reaction solvent (e.g., PBS) to achieve the desired final concentration of the limiting reagent (typically the alkyne).
-
-
Catalyst Preparation:
-
In a separate tube, premix the Copper(II) sulfate (CuSO₄) and the THPTA ligand in a 1:5 molar ratio. Let this mixture stand for 2-3 minutes to allow for complex formation.
-
-
Initiation of the Click Reaction:
-
Add the premixed CuSO₄/ligand solution to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM.
-
-
Purification of the Conjugate:
-
Remove excess reagents and the copper catalyst through dialysis against PBS, or by using a spin desalting column. For small molecules, reverse-phase HPLC can be used for purification.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC/MS with post-column addition of amines can be a powerful technique for characterizing PEGylated products.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a CuAAC reaction. These values may need to be optimized for specific substrates.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent to generate and maintain Cu(I). A 5-10 fold excess over copper is common. |
| Ligand (e.g., THPTA/TBTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst. A 1:5 molar ratio of copper to ligand is often used. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 4 hours | Can be extended if necessary, monitoring progress is recommended. |
| Reaction Yield | >95% | CuAAC reactions are known for their high efficiency. |
Visualizing the Process
Chemical Reaction Pathway
The following diagram illustrates the copper-catalyzed cycloaddition of this compound with an alkyne-functionalized molecule.
Caption: CuAAC reaction of this compound and an alkyne.
Experimental Workflow
This diagram outlines the step-by-step experimental workflow for the CuAAC reaction.
Caption: Experimental workflow for CuAAC with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Reaction Yield | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Degas the reaction mixture. Use freshly prepared sodium ascorbate. Ensure appropriate ligand concentration. |
| Steric hindrance | Increase reaction time or temperature slightly. Consider a longer PEG spacer if possible. | |
| Inaccessible alkyne/azide groups | Perform the reaction in denaturing or solvating conditions (e.g., add DMSO). | |
| Formation of Precipitate | Aggregation of PEGylated product or reactants | Adjust solvent conditions or reactant concentrations. |
| Insoluble copper complexes | Ensure proper ligand-to-copper ratio. | |
| Non-specific Labeling | Side reactions with the catalyst | Use a copper-chelating ligand. Optimize catalyst concentration. |
This protocol provides a robust starting point for researchers using this compound in copper-catalyzed click chemistry. Optimization of the reaction conditions may be necessary depending on the specific properties of the alkyne-containing molecule.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG35-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This reaction's high specificity and efficiency make it an invaluable tool in bioconjugation, targeted drug delivery, and cellular imaging.[][2][3]
Azido-PEG35-amine is a heterobifunctional linker featuring a long-chain polyethylene glycol (PEG) spacer. The terminal primary amine allows for initial conjugation to a biomolecule of interest (e.g., proteins, peptides, or nanoparticles) through amine-reactive chemistry. The azide group then serves as a handle for the subsequent SPAAC reaction with a strained alkyne-modified molecule (e.g., a therapeutic agent, imaging probe, or targeting ligand). The extensive 35-unit PEG chain enhances water solubility, reduces immunogenicity, and can improve the pharmacokinetic profile of the final conjugate.[4]
These application notes provide detailed protocols for a two-step bioconjugation strategy using this compound, alongside quantitative data on reaction parameters and troubleshooting guidance.
Data Presentation
Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics and efficiency. The following tables summarize key quantitative data for consideration.
Table 1: Influence of Strained Alkyne and pH on SPAAC Reaction Rates
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Reference |
| DBCO (Dibenzocyclooctyne) | ~10⁻² - 1 | 7.4 | [3] |
| BCN (Bicyclo[6.1.0]nonyne) | ~10⁻² - 1 | 7.4 | |
| DIBAC (Dibenzoazacyclooctyne) | Moderate | 7.4 | |
| BARAC (Biarylazacyclooctynone) | High | 7.4 |
Note: Reaction rates are influenced by the specific structures of the azide and alkyne, as well as solvent and temperature. The values presented are typical ranges observed in aqueous buffers at or near physiological pH.
Table 2: Comparative Stability of Common Bioconjugation Linkages
| Linkage Type | General Stability | Conditions Leading to Cleavage | Reference |
| 1,2,3-Triazole (from SPAAC) | Very High | Generally inert to severe chemical and physiological conditions. | |
| Thioether (from Michael Addition) | Moderate | Can be unstable in vivo. | |
| Amide (from NHS ester reaction) | High | Susceptible to enzymatic cleavage and extreme pH. | |
| Oxime | Moderate | Can be reversible under certain conditions. | |
| Hydrazone | pH-sensitive | Cleavable at acidic pH. |
The 1,2,3-triazole linkage formed via SPAAC is exceptionally stable and resistant to hydrolysis and enzymatic degradation, making it ideal for applications requiring long-term stability in vivo.
Visualizations
SPAAC Reaction Mechanism
Caption: The core reaction of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow for Bioconjugation
References
Application Note: Two-Step Protein Modification via NHS Ester-Mediated PEGylation and Click Chemistry
Introduction
Bioconjugation, the process of covalently linking molecules, is a cornerstone of modern drug development, diagnostics, and proteomics research. A widely employed strategy is PEGylation, the attachment of polyethylene glycol (PEG) chains to a protein. This modification can confer significant therapeutic advantages, including increased hydrodynamic size, which reduces renal clearance and extends circulating half-life.[1][2] PEGylation also enhances protein solubility and stability, and can mask epitopes to reduce immunogenicity and antigenicity.[1][3]
This note describes a powerful, two-step strategy for protein modification. First, an Azido-PEG-NHS ester is conjugated to primary amines on a protein. Second, the terminal azide group on the PEG linker is used for subsequent modification via "click chemistry."
Principle of the Method
Step 1: Amine-Reactive PEGylation with NHS Ester The most common targets for protein modification are the primary amines found on the N-terminus of the polypeptide chain and the ε-amino group of lysine residues.[4] N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive chemical groups that form stable, covalent amide bonds with primary amines under mild conditions. The reaction is typically performed in a buffer with a pH of 7.2 to 8.5. At this pH, the primary amines are sufficiently deprotonated to act as nucleophiles, attacking the NHS ester and displacing the NHS group. The use of a heterobifunctional linker, such as Azido-PEG-NHS Ester, installs a PEG chain that terminates with a bioorthogonal azide handle.
Step 2: Bioorthogonal Ligation via Click Chemistry The azide group (-N₃) is a key functional group in the field of click chemistry. It is exceptionally stable under most biological conditions and does not react with native functional groups found in proteins, making it a "bioorthogonal" handle. This azide group can be specifically and efficiently reacted with a molecule containing an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of a second molecule of interest, such as a fluorophore, a small molecule drug, or an imaging agent, to the PEGylated protein.
Applications
This two-step conjugation strategy is highly versatile and finds use in numerous applications:
-
Drug Development: Creating Antibody-Drug Conjugates (ADCs) where a cytotoxic drug is attached to a PEGylated antibody for targeted delivery.
-
Medical Imaging: Attaching imaging agents (e.g., fluorescent dyes, PET ligands) to proteins for in vivo tracking and diagnostics.
-
Proteomics: Labeling proteins with probes for studying protein interactions, localization, and function.
-
Immobilization: Attaching proteins to surfaces or nanoparticles for use in biosensors or assays.
Experimental Protocols
Important Preliminary Considerations
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers at pH 7.2-8.5 are recommended.
-
Reagent Handling: Azido-PEG-NHS Ester is moisture-sensitive. It should be stored at -20°C with a desiccant and warmed to room temperature before opening to prevent condensation. Solutions of the NHS ester should be prepared immediately before use in an anhydrous solvent like DMSO or DMF, as the NHS ester moiety readily hydrolyzes in aqueous solutions.
-
Protein Purity: The protein solution should be free of other amine-containing substances like BSA or free amino acids. Purification by dialysis or desalting columns into the appropriate reaction buffer is critical.
Protocol 1: Conjugation of Azido-PEG-NHS Ester to Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5). A typical protein concentration is 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the Azido-PEG-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Calculate Molar Ratio: Determine the desired molar excess of the PEG reagent to the protein. A 10 to 50-fold molar excess is a common starting point for achieving sufficient labeling. For a 1-10 mg/mL antibody solution, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody.
-
Conjugation Reaction: Add the calculated volume of the Azido-PEG-NHS Ester stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be needed for reactions at lower pH (e.g., pH 7.2-7.4).
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
Protocol 2: Purification of the Azido-PEGylated Protein
After conjugation, it is essential to remove unreacted PEG reagent and byproducts.
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated protein conjugate from the smaller, unreacted PEG reagent and hydrolyzed NHS. Use a pre-packed desalting column or an SEC column appropriate for the size of your protein conjugate.
-
Dialysis: For larger reaction volumes, dialysis using an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecule impurities.
-
Other Methods: Depending on the protein's properties, other chromatographic techniques like ion exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be used for purification.
Protocol 3: Characterization of the Azido-PEGylated Protein
Characterization is critical to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein. Note that PEG-SDS interactions can sometimes cause bands to appear smeared or broader than expected. Native PAGE can be a useful alternative.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the exact mass of the conjugate, allowing for precise determination of the number of PEG chains attached per protein molecule.
-
HPLC: High-performance liquid chromatography, particularly SEC-HPLC and Reverse Phase HPLC (RP-HPLC), can be used to assess the purity of the conjugate and separate different species (e.g., unmodified, mono-PEGylated, di-PEGylated).
Data Presentation
Table 1: Recommended Reaction Parameters for NHS Ester-Mediated PEGylation
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is 8.3-8.5 for efficient amine reaction. Lower pH slows the reaction but also reduces hydrolysis of the NHS ester. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Bicarbonate) | Buffers with primary amines (Tris, Glycine) must be avoided as they compete in the reaction. |
| Molar Excess of PEG-NHS | 10x - 50x over protein | The optimal ratio depends on the protein and desired degree of labeling; start with a 20-fold excess for initial experiments. |
| Protein Concentration | 1 - 20 mg/mL | More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same labeling efficiency. |
| Reaction Time | 30 min - 4 hours | 30-60 minutes at room temperature is often sufficient. |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is typical. Incubation on ice can be used to slow the reaction and hydrolysis rate. |
Table 2: Example Characterization Results (SDS-PAGE)
| Sample | Apparent Molecular Weight (kDa) | Observation |
| Unmodified Protein (e.g., IgG) | ~150 kDa | Sharp band at expected molecular weight. |
| Azido-PEG(5kDa)-IgG Conjugate | >170 kDa | Band shifted to a higher molecular weight, may appear broader than the unmodified protein band. |
| Reaction Mixture (Unpurified) | Multiple Bands / Smear | May show bands for unmodified protein, various PEGylated species, and potentially free PEG. |
Visualizations
Caption: Chemical scheme for NHS ester-mediated protein PEGylation.
Caption: Workflow for conjugating and purifying Azido-PEG-Proteins.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
Application Note: Streamlining ADC Development with Azido-PEG35-amine Linkers
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1][2] A critical component in ADC design is the linker, which connects the antibody to the payload and significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[3] This document provides a detailed protocol for the covalent labeling of antibodies using an amine-reactive Azido-PEG linker, creating a versatile intermediate for subsequent conjugation to a therapeutic payload via "click chemistry."
This two-step strategy offers a modular and efficient approach for ADC development.[4] The first step involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated Azido-PEG linker with primary amines (primarily the ε-amino groups of lysine residues) on the antibody surface.[5] This reaction forms a stable amide bond and introduces a bioorthogonal azide handle onto the antibody. The polyethylene glycol (PEG) component enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacological properties of the conjugate. The terminal azide group enables highly specific and efficient covalent attachment to a payload modified with an alkyne group (e.g., DBCO, BCN) through copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction proceeds under mild conditions, preserving the integrity and function of the antibody.
This method allows for precise control over the conjugation process and facilitates the production of more homogeneous ADCs, which is crucial for reproducibility and safety. The resulting azide-functionalized antibody is a stable intermediate that can be paired with various alkyne-modified payloads, streamlining the screening and optimization of different ADC candidates.
Experimental Overview and Chemical Pathways
The overall workflow consists of two primary stages: antibody modification followed by payload conjugation. Initially, the antibody is functionalized with the Azido-PEG linker. The resulting azide-activated antibody is then purified and reacted with an alkyne-bearing cytotoxic drug to form the final ADC.
The core of the initial labeling step is the nucleophilic acyl substitution reaction between the primary amine of a lysine residue on the antibody and the succinimidyl ester of the linker. This reaction is efficient at a slightly alkaline pH and creates a stable carbamate linkage.
Quantitative Parameters for Antibody Labeling
The efficiency of labeling and the final number of linkers per antibody, or degree of labeling (DOL), depend on several factors. The following table summarizes key quantitative parameters for a typical labeling reaction.
| Parameter | Recommended Value | Notes |
| Antibody Purity | >95% | Must be free of amine-containing stabilizers like BSA, glycine, or Tris. |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations ( >2.5 mg/mL) generally improve labeling efficiency. |
| Molar Ratio (Linker:Ab) | 10:1 to 20:1 | A 20-fold molar excess typically results in 4-6 linkers per IgG. This may require optimization. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH should be maintained between 7.2 and 8.5 for optimal NHS ester reactivity. |
| Reaction Temperature | Room Temperature or 4°C | Incubation at 4°C (on ice) is recommended for sensitive antibodies. |
| Reaction Time | 30-60 minutes (RT) or 2 hours (4°C) | Incubation times can be adjusted based on the desired DOL. |
| Solvent for Linker | Anhydrous DMSO or DMF | The volume of organic solvent should not exceed 10% of the total reaction volume. |
Detailed Experimental Protocols
Protocol 1: Labeling an Antibody with Azido-PEG-NHS Ester
This protocol details the covalent attachment of the Azido-PEG linker to primary amines on the antibody.
A. Materials Required
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
Azido-PEG-NHS Ester (moisture-sensitive, store at -20°C with desiccant).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M PBS, pH 7.2).
-
Anhydrous dimethylsulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Zeba Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer).
B. Antibody Preparation
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.2).
-
Use a desalting column or dialysis for buffer exchange according to the manufacturer's protocol.
-
Adjust the final antibody concentration to 2-5 mg/mL in the reaction buffer. Determine the precise concentration using A280 absorbance.
C. Labeling Reaction
-
Equilibrate the vial of Azido-PEG-NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO. Do not store the reconstituted linker.
-
Calculate the volume of the 10 mM linker stock solution required for the desired molar excess (e.g., a 20-fold molar excess over the antibody).
-
While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the linker stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
D. Purification of Azide-Labeled Antibody
-
After incubation, remove the excess, unreacted Azido-PEG-NHS linker and the NHS byproduct. This step is crucial to prevent interference in subsequent steps.
-
For rapid purification, use a size-exclusion desalting column equilibrated with PBS (pH 7.4). The larger, azide-labeled antibody will elute first.
-
Alternatively, perform dialysis against PBS (pH 7.4) at 4°C with several buffer changes to remove small molecules.
-
Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: ADC Conjugation via Click Chemistry
This protocol describes the conjugation of the azide-labeled antibody to a payload containing a strained alkyne, such as DBCO.
A. Materials Required
-
Purified Azide-Labeled Antibody (from Protocol 1).
-
DBCO-functionalized payload (dissolved in DMSO).
-
PBS, pH 7.4.
B. Conjugation Reaction
-
Combine the azide-labeled antibody with the DBCO-payload in PBS. A molar excess of the payload (e.g., 3-5 fold) is typically used to drive the reaction to completion.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically complete within 30 minutes for many applications.
-
The reaction does not require a copper catalyst.
C. Purification of the Final ADC
-
Remove excess, unreacted payload using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
-
The DAR, a critical quality attribute, can be determined using UV-Vis spectroscopy if the drug and antibody have distinct absorbance maxima.
-
Alternatively, Hydrophobic Interaction Chromatography (HIC) is a powerful method to separate ADC species with different numbers of conjugated drugs, providing a detailed DAR distribution.
B. Purity and Aggregation Analysis
-
Analyze the purity of the final ADC and quantify the presence of aggregates using Size-Exclusion Chromatography (SEC).
C. Identity Confirmation
-
Confirm the identity and integrity of the ADC using mass spectrometry to measure the molecular weight of the conjugate.
Application in ADC-Mediated Cell Killing
Once an ADC is constructed, its therapeutic action relies on a sequence of cellular events. The ADC first binds to a specific antigen on the surface of a target cancer cell. This is followed by internalization, typically through endocytosis. The ADC is then trafficked to lysosomes, where the acidic environment and enzymes degrade the antibody and/or cleave the linker, releasing the cytotoxic payload to induce cell death.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Preparation of Well-Defined Antibody–Drug Conjugates Through Glycan Remodeling and Strain Promoted Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes & Protocols: Bioconjugation of Azido-PEG35-amine to Carboxylated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with polyethylene glycol (PEG) chains, known as PEGylation, is a critical technique in biotechnology and drug development. It is widely employed to enhance the biocompatibility of materials by reducing non-specific protein adsorption and cellular adhesion.[1][2] The incorporation of a terminal azide (N₃) group provides a versatile chemical handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the specific and efficient attachment of biomolecules.[3][4]
This document provides a detailed protocol for the covalent immobilization of Azido-PEG35-amine onto surfaces functionalized with carboxyl groups. The process utilizes a two-step carbodiimide crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond.[5] This method is favored for its efficiency and reliability in aqueous environments. The resulting azide-terminated surface serves as a platform for the covalent attachment of alkyne-modified proteins, peptides, or small molecules, enabling applications in biosensor fabrication, targeted drug delivery, and fundamental biological studies.
Reaction Mechanism and Workflow
The conjugation process is a two-step reaction. First, the carboxyl groups on the surface are activated with EDC and Sulfo-NHS in an acidic buffer (pH 4.5-6.0). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This two-step approach is preferred as it increases the efficiency of the subsequent reaction and minimizes side reactions.
In the second step, the pH is raised to a physiological or slightly basic range (7.0-8.5), and the this compound is introduced. The primary amine of the PEG linker nucleophilically attacks the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable amide bond. The terminal azide group remains available for subsequent conjugation reactions.
Quantitative Data Summary
Successful bioconjugation is dependent on optimized reaction parameters. The following tables summarize typical quantitative data for the key steps of the process.
Table 1: Reagent Concentrations and Reaction Conditions
| Parameter | Activation Step | Conjugation Step | Quenching Step |
|---|---|---|---|
| Buffer | 50 mM MES | PBS or Borate Buffer | PBS or Tris Buffer |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | 7.5 - 8.5 |
| EDC Concentration | 2 - 10 mM | - | - |
| Sulfo-NHS Concentration | 5 - 25 mM | - | - |
| This compound Conc. | - | 0.1 - 2 mg/mL | - |
| Quenching Agent Conc. | - | - | 50 - 100 mM |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours (or overnight at 4°C) | 15 minutes |
| Temperature | Room Temperature | Room Temperature (or 4°C) | Room Temperature |
Table 2: Surface Characterization Data (Illustrative Examples)
| Characterization Technique | Before PEGylation | After PEGylation | Reference |
|---|---|---|---|
| Hydrodynamic Diameter (DLS) | ~217 nm | ~231 nm | |
| Zeta Potential (ζ) | Negative | Near-neutral or Positive | |
| Ellipsometric Thickness | Varies | Increase indicates PEG layer | |
| XPS (C1s Peak Intensity) | Baseline | Increased intensity |
| PEG Grafting Density | 0 | 0.14 - 1.64 chains/nm² | |
Note: Specific values will vary based on the substrate, PEG molecular weight, and reaction efficiency.
Detailed Experimental Protocols
Materials and Reagents:
-
Carboxyl-functionalized surface (e.g., glass slide, nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 100 mM Ethanolamine or Tris-HCl in PBS, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Ultrapure water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reagents (if needed)
Important Considerations:
-
EDC and Sulfo-NHS are moisture-sensitive. Always allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. Store desiccated at -20°C.
-
Use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) during the activation and coupling steps, as they will compete with the reaction.
Protocol 1: Surface Activation
This protocol describes the activation of surface carboxyl groups using EDC and Sulfo-NHS.
-
Surface Preparation:
-
Thoroughly clean the carboxylated surface according to the manufacturer's instructions. This may involve sonication in a series of solvents like isopropanol and water.
-
Equilibrate the surface by washing it 2-3 times with Activation Buffer.
-
-
Activation Solution Preparation:
-
Immediately before use, prepare the activation solution. For a 1 mL reaction volume, dissolve 2-4 mg of EDC and 5-11 mg of Sulfo-NHS in 1 mL of cold Activation Buffer (pH 5.0-6.0).
-
-
Activation Reaction:
-
Immerse the prepared surface in the activation solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the activation solution.
-
Wash the surface 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC, Sulfo-NHS, and byproducts. Proceed immediately to the conjugation step.
-
Protocol 2: Bioconjugation of this compound
This protocol details the coupling of the amine-terminated PEG to the activated surface.
-
PEG Solution Preparation:
-
Prepare a 0.1 - 2 mg/mL solution of this compound in Coupling Buffer (pH 7.4).
-
-
Conjugation Reaction:
-
Immediately immerse the activated and washed surface from Protocol 1 into the this compound solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Washing:
-
Remove the PEG solution.
-
Wash the surface 3-5 times with Washing Buffer (PBST) to remove non-covalently bound this compound.
-
Protocol 3: Quenching of Unreacted Sites
This step deactivates any remaining Sulfo-NHS esters to prevent subsequent non-specific binding.
-
Quenching Reaction:
-
Immerse the PEGylated surface in the Quenching Buffer.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the surface 3-5 times with PBST and then with ultrapure water.
-
-
Storage:
-
Dry the surface under a stream of nitrogen or air. Store the functionalized surface in a desiccated, clean environment until further use.
-
Visualization of the Chemical Reaction
The core of the bioconjugation process is the formation of an amide bond, facilitated by EDC and Sulfo-NHS.
Application Notes
Troubleshooting Common Issues
-
Low Conjugation Efficiency:
-
Inactive Reagents: EDC and Sulfo-NHS are highly susceptible to hydrolysis. Use fresh reagents, store them properly under desiccated conditions at -20°C, and allow them to warm to room temperature before opening.
-
Incorrect Buffer pH: The two reaction steps have distinct optimal pH ranges. Ensure the activation is performed at pH 4.5-6.0 and the amine coupling at pH 7.0-8.5.
-
Competing Nucleophiles: Avoid buffers containing primary amines (Tris, glycine) or other nucleophiles that can react with the activated carboxyl groups.
-
Hydrolysis of Intermediate: The O-acylisourea and NHS-ester intermediates can hydrolyze in aqueous solutions. Perform the reaction steps promptly after reagent addition.
-
-
Precipitation During Reaction:
-
High EDC Concentration: Very high concentrations of EDC can sometimes cause protein or polymer precipitation. If this occurs, try reducing the EDC concentration.
-
Analyte Instability: Ensure the this compound is soluble and stable in the chosen reaction buffer. A buffer exchange step may be necessary to ensure compatibility.
-
Optimization Strategies
-
Molar Ratios: The molar ratio of EDC/Sulfo-NHS to surface carboxyl groups and the ratio of this compound to carboxyl groups are critical. These ratios may need to be optimized to achieve the desired surface density of PEG chains.
-
Reaction Time and Temperature: While the standard protocol suggests 1-2 hours at room temperature for the coupling step, extending the incubation time (e.g., overnight at 4°C) can sometimes improve yield.
-
Surface Characterization: Use surface analysis techniques to confirm successful PEGylation. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of nitrogen from the amide bond and azide group, while Atomic Force Microscopy (AFM) or ellipsometry can measure the increase in surface layer thickness.
Applications of Azide-Functionalized Surfaces
The resulting azide-functionalized surface is a powerful platform for bioorthogonal chemistry. The azide group is stable in physiological conditions and does not react with most biological functional groups. It can be specifically reacted with molecules containing a terminal alkyne via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a cyclooctyne via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This enables the covalent immobilization of:
-
Proteins and Peptides: For creating biosensors, studying cell adhesion, and fabricating immunoassays.
-
Oligonucleotides: For DNA microarrays and diagnostic platforms.
-
Small Molecules and Drugs: For creating surfaces with specific pharmacological activities or for targeted drug delivery applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Note: High-Efficiency Bioconjugation via Copper-Free Click Chemistry
Topic: A Comparative Analysis and Protocol for the Reaction of Azido-PEG35-amine with DBCO and BCN Cyclooctynes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," facilitates the rapid and efficient formation of a stable triazole linkage between an azide and a strained cyclooctyne.[1][2] This bioorthogonal reaction proceeds under mild, aqueous conditions without the need for cytotoxic copper catalysts, making it an ideal strategy for conjugating sensitive biomolecules in complex biological environments.[3][4]
Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are two of the most prominent strained alkynes used in SPAAC.[5] This document provides a detailed comparison of the reaction conditions for this compound with both DBCO and BCN derivatives, complete with quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers in selecting the optimal reagent for their specific application, such as the development of Antibody-Drug Conjugates (ADCs) or targeted drug delivery systems. The inclusion of a long-chain polyethylene glycol (PEG) spacer, such as in this compound, enhances aqueous solubility, minimizes steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate.
Comparative Data: DBCO vs. BCN Reaction Parameters
The choice between DBCO and BCN depends on the specific requirements of the experiment, such as the need for rapid kinetics versus enhanced stability or smaller conjugate size. DBCO generally offers faster reaction rates due to its higher ring strain, while BCN can be advantageous due to its smaller size and differing stability profile.
| Parameter | DBCO (Dibenzocyclooctyne) | BCN (Bicyclononyne) | Key Considerations |
| Reaction Kinetics (k₂) with Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | ~0.06 - 0.1 M⁻¹s⁻¹ | DBCO is generally 3-10 times faster than BCN with aliphatic azides. This is critical for reactions at low concentrations. |
| Recommended Temperature | 4°C to 37°C | Room Temperature (20-25°C) | Reactions are typically faster at higher temperatures, but lower temperatures (4°C) can be used to preserve sensitive biomolecules. |
| Typical Reaction Time | 2 - 12 hours at room temperature. | 4 - 12 hours at room temperature. | Longer incubation (up to 24-48 hours) may be required at lower temperatures or concentrations to maximize yield. |
| Recommended Solvents | Aqueous buffers (e.g., PBS pH 7.4), DMSO, DMF. | Aqueous buffers (e.g., PBS pH 7.4), DMSO, EtOH/H₂O. | For biomolecule conjugation, aqueous buffers are preferred. Organic co-solvents like DMSO should ideally be kept below 20% to avoid protein precipitation. |
| Molar Ratio (Cyclooctyne:Azide) | 1.5:1 to 10:1 is a common starting point. | 2:1 to 4:1 is a good starting point. | The more abundant or less critical component should be in excess to drive the reaction to completion. The ratio can be inverted if the azide-containing molecule is precious. |
| Stability Considerations | Can be unstable in the presence of reducing agents like TCEP. Avoid buffers containing sodium azide. | More stable towards reducing agents like TCEP. Can react with thiols, though this can be suppressed with β-mercaptoethanol. | The choice of linker may depend on other reagents present in the experimental system. |
| Reaction Monitoring | The disappearance of the DBCO absorbance peak at ~310 nm can be monitored by UV-Vis spectroscopy. | Typically monitored by chromatography (LC-MS) or spectroscopy (NMR) to observe product formation. | DBCO's unique UV-Vis signature provides a convenient method for real-time reaction tracking. |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a molecule functionalized with either a DBCO or BCN group. Optimization may be required for specific molecules and applications.
Protocol 1: Conjugation of this compound with a DBCO-Functionalized Molecule
This protocol outlines the general procedure for reacting an this compound with a DBCO-activated molecule (e.g., a protein, antibody, or small molecule).
1. Materials
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer, pH 7.0-7.5. Note: Do not use buffers containing sodium azide as it will react with the DBCO reagent.
-
Organic Co-solvent (if needed): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes).
2. Reagent Preparation
-
Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.
-
Prepare a stock solution of your DBCO-functionalized molecule in the chosen Reaction Buffer.
-
Prepare a stock solution of this compound. If it is not readily soluble in the aqueous buffer, first dissolve it in a minimal amount of DMSO and then dilute it with the Reaction Buffer.
3. Reaction Procedure
-
In a suitable reaction vessel, combine the DBCO-functionalized molecule and the this compound solution.
-
A starting molar excess of 1.5 to 3 equivalents of the DBCO-molecule to the this compound is recommended to ensure efficient conjugation. If the azide is the more precious component, this ratio can be inverted.
-
If an organic co-solvent was used, ensure the final concentration in the reaction mixture is low (typically <20%) to maintain the stability of biomolecules.
-
Gently mix the components.
-
Incubate the reaction at room temperature (20-25°C) for 2-12 hours or at 4°C for 12-24 hours. Higher temperatures (e.g., 37°C) can accelerate the reaction but may compromise the stability of sensitive molecules.
-
Monitor the reaction progress if desired. The consumption of the DBCO reagent can be tracked by observing the decrease in absorbance at ~310 nm using a UV-Vis spectrophotometer.
4. Purification and Analysis
-
Once the reaction is complete, remove the excess, unreacted reagents using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.
-
Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (which may show a band shift) or Mass Spectrometry (to confirm the increased molecular weight).
Protocol 2: Conjugation of this compound with a BCN-Functionalized Molecule
This protocol provides a general method for the SPAAC reaction between this compound and a BCN-activated molecule.
1. Materials
-
This compound
-
BCN-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Organic Co-solvent (if needed): Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes).
2. Reagent Preparation
-
Allow all reagents to warm to room temperature before opening.
-
Prepare a stock solution of your BCN-functionalized molecule in the Reaction Buffer.
-
Prepare a stock solution of this compound. If necessary, dissolve it in a minimal volume of DMSO before diluting with the Reaction Buffer.
3. Reaction Procedure
-
In a suitable reaction vessel, add the solution of the BCN-functionalized molecule.
-
Add the this compound solution to the vessel. A 2- to 4-fold molar excess of the BCN reagent over the azide is a recommended starting point.
-
If DMSO is used, ensure the final concentration remains below 5-10% (v/v) to minimize potential effects on biomolecule structure.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours.
-
Monitor reaction completion by an appropriate analytical technique, such as LC-MS, to observe the formation of the product, identified by its molecular weight.
4. Purification and Analysis
-
Upon completion, purify the conjugate to remove excess BCN reagent and other byproducts. Size-exclusion chromatography or dialysis are common methods.
-
Analyze the purified conjugate via Mass Spectrometry to confirm successful ligation and by SDS-PAGE to check for purity and potential band shifts.
Visualized Experimental Workflows
The following diagrams illustrate the generalized workflows for the conjugation reactions described in the protocols.
References
Application Note: Purification of Azido-PEG35-amine Conjugates Using Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Azido-PEG35-amine is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule features a terminal azide group for "click chemistry" reactions and a primary amine for coupling with activated esters (e.g., NHS esters), providing a versatile platform for linking different molecular entities.[2][3] The polyethylene glycol (PEG) spacer, consisting of 35 repeating units, enhances the solubility and pharmacokinetic properties of the final conjugate.[1]
The purification of conjugates derived from this compound presents unique challenges. The reaction mixture is often a heterogeneous collection of the desired product, unreacted starting materials, reagents, and structurally similar byproducts. Furthermore, the properties of the PEG chain itself can influence the chromatographic behavior, sometimes leading to broad peaks and difficult separations. Therefore, a robust chromatographic purification strategy is critical to ensure the purity, safety, and efficacy of the final conjugate.
This application note provides detailed protocols and guidance for purifying this compound conjugates using several high-performance liquid chromatography (HPLC) techniques, including Reversed-Phase (RPC), Size-Exclusion (SEC), and Ion-Exchange (IEX) chromatography.
General Experimental Workflow
The purification process for this compound conjugates follows a logical sequence from the crude reaction mixture to the final, validated product. The choice of primary chromatographic technique depends on the specific properties of the conjugate and the impurities that need to be removed.
Chromatographic Method Selection
Selecting the appropriate chromatographic method is crucial for successful purification. The decision should be based on the primary physical and chemical differences between the desired conjugate and the major impurities.
Data Presentation: Method Comparison and Purity Assessment
The choice of chromatography technique impacts resolution, loading capacity, and the types of impurities that can be effectively removed.
Table 1: Comparison of Primary Chromatographic Methods
| Feature | Reversed-Phase (RPC) | Size-Exclusion (SEC) | Ion-Exchange (IEX) |
|---|---|---|---|
| Separation Principle | Polarity / Hydrophobicity | Hydrodynamic Radius / Molecular Size | Net Surface Charge |
| Primary Application | High-resolution separation of product from unreacted linkers and small molecule impurities. | Removal of high molecular weight aggregates or separation from large unreacted biomolecules. | Separation of charge variants or purification based on the terminal amine group. |
| Typical Stationary Phase | C18, C8 | Porous silica or polymer | Quaternary amine (anion) or Sulfonate (cation). |
| Mobile Phase | Acetonitrile/Water Gradient with acid modifier (TFA, FA). | Isocratic aqueous buffer (e.g., PBS, pH 7.4). | Aqueous buffer with a salt or pH gradient. |
| Sample Loading | Moderate to High | Low to Moderate | High |
| Resolution | Very High | Low to Moderate | High |
Table 2: Illustrative Purity and Yield Data
| Sample Stage | Purity by RP-HPLC (%) | Major Impurities | Purity by SEC (%) | Aggregates (%) | Overall Yield (%) |
|---|---|---|---|---|---|
| Crude Mixture | 45.2% | Unreacted Linker (30%), Byproduct (15%) | 92.5% | 7.5% | 100% |
| After RPC Purification | 98.7% | Byproduct (0.8%) | 99.3% | 0.7% | 65% |
| Final Product | >99.0% | Not Detected | >99.5% | <0.5% | 62% |
Experimental Protocols
The following protocols provide a starting point for method development. Optimization is required based on the specific properties of the conjugate.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The this compound conjugate will interact with the non-polar stationary phase (e.g., C18) and elute based on the concentration of organic solvent in the mobile phase. This method is excellent for removing unreacted, less polar starting materials or more polar byproducts.
Instrumentation and Materials:
-
System: Preparative or semi-preparative HPLC system with a gradient pump and UV detector.
-
Column: C18 silica column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation: Dissolve the crude, dried conjugate in a minimal volume of 50% Acetonitrile/Water and filter through a 0.45 µm syringe filter.
Method Parameters:
| Parameter | Setting |
|---|---|
| Flow Rate | 15-20 mL/min (for 21.2 mm ID column) |
| Gradient | 20% to 80% B over 30 minutes (example, must be optimized) |
| Column Temperature | 25-40 °C |
| Detection | UV at 220 nm and 280 nm (if conjugating to a protein/peptide) |
| Injection Volume | Scaled to column size and sample concentration |
Procedure:
-
Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 3 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run the optimized gradient method.
-
Fraction Collection: Collect fractions (e.g., 5-10 mL) across the main product peak based on the UV chromatogram.
-
Analysis: Analyze collected fractions using analytical LC-MS to confirm the identity and purity of the desired conjugate.
-
Isolation: Pool the pure fractions, remove acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final product.
Protocol 2: Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size in solution (hydrodynamic radius). Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later. This method is ideal for removing high molecular weight aggregates or separating the conjugate from a much larger or smaller unreacted starting material.
Instrumentation and Materials:
-
System: HPLC or FPLC system with an isocratic pump and UV detector.
-
Column: SEC column with a fractionation range appropriate for the conjugate's molecular weight (e.g., for a ~2-5 kDa conjugate, a column suitable for 0.1-7 kDa might be used).
-
Mobile Phase: Isocratic buffer, e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sample Preparation: Dissolve the sample in the mobile phase buffer and filter through a 0.22 µm syringe filter.
Method Parameters:
| Parameter | Setting |
|---|---|
| Flow Rate | 0.5-1.0 mL/min (for analytical-scale columns, scale accordingly) |
| Run Type | Isocratic |
| Run Time | ~1.5 column volumes |
| Column Temperature | Ambient (25 °C) |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | Typically <2% of the column volume to maintain resolution |
Procedure:
-
Equilibration: Equilibrate the column with the mobile phase buffer until a stable baseline is achieved (at least 2 column volumes).
-
Injection: Inject the filtered sample.
-
Elution: Run the isocratic method for the predetermined run time.
-
Fraction Collection: Collect fractions corresponding to the expected elution volume of the conjugate.
-
Analysis: Assess the purity of the collected fractions by RP-HPLC or LC-MS.
-
Isolation: Pool the pure fractions. If the buffer is non-volatile (like PBS), a buffer exchange step using dialysis or a desalting column may be necessary before lyophilization.
Protocol 3: Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net charge at a specific pH. The this compound conjugate possesses a terminal primary amine, which will be positively charged at a pH below its pKa (~9-10). Therefore, Cation Exchange Chromatography (CEX) is a suitable method. Molecules bind to the negatively charged stationary phase and are eluted by increasing the ionic strength (salt concentration) or pH of the mobile phase.
Instrumentation and Materials:
-
System: HPLC or FPLC system with a gradient pump and UV/Conductivity detectors.
-
Column: A strong or weak cation exchange column (e.g., containing sulfopropyl (SP) or carboxymethyl (CM) functional groups).
-
Mobile Phase A (Binding): Low ionic strength buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B (Elution): High ionic strength buffer (e.g., 20 mM MES + 1 M NaCl, pH 6.0).
-
Sample Preparation: Dissolve the sample and buffer-exchange it into Mobile Phase A to ensure efficient binding. Filter through a 0.22 µm syringe filter.
Method Parameters:
| Parameter | Setting |
|---|---|
| Flow Rate | 1-5 mL/min (depending on column size) |
| Gradient | 0% to 50% B over 20-30 column volumes (shallow gradient for high resolution) |
| Column Temperature | Ambient (25 °C) |
| Detection | UV at 220/280 nm and Conductivity |
| Injection Volume | Variable, dependent on column capacity |
Procedure:
-
Equilibration: Equilibrate the column with Mobile Phase A until both UV and conductivity baselines are stable.
-
Injection: Load the prepared sample onto the column.
-
Wash: Wash the column with Mobile Phase A for 3-5 column volumes to remove any unbound impurities.
-
Elution: Apply the salt gradient to elute the bound molecules. The conjugate will elute at a specific salt concentration.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze fractions for purity and identity.
-
Isolation: Pool pure fractions and remove the high salt concentration via dialysis or a desalting column prior to lyophilization.
Troubleshooting Guide
Table 3: Common Chromatography Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Broad Peaks in RPC | PEG polydispersity; secondary interactions with silica; column overloading. | Use a shallower gradient. Consider a different stationary phase (e.g., polymer-based). Reduce sample load. |
| Poor Recovery | Irreversible binding of the conjugate to the column; product degradation. | Add organic modifier to SEC buffer if sticky. Check pH and temperature stability of the conjugate. Use a different column chemistry (e.g., Phenyl for RPC). |
| Poor Resolution | Inappropriate chromatography mode; non-optimized gradient/mobile phase. | Re-evaluate the primary difference between product and impurity (Figure 2). Optimize gradient slope (RPC/IEX) or select a different pore size column (SEC). |
| Split Peaks | On-column degradation; presence of isomers or conformers. | Ensure mobile phase pH is compatible with conjugate stability. Simplify mobile phase additives. |
| High Backpressure | Column/frit plugging; buffer precipitation in organic solvent. | Filter all samples and mobile phases. Ensure buffer components are soluble in the highest organic concentration used ("salt out"). |
References
Characterization of Azido-PEG35-amine labeled biomolecules by mass spectrometry.
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG35-amine is a bifunctional linker molecule increasingly utilized in bioconjugation and drug development.[1][2][3] Its structure features a terminal amine group for conjugation to biomolecules and a terminal azide group that serves as a handle for "click chemistry" reactions.[1][2] This dual functionality allows for the precise, site-specific modification of proteins, peptides, and other biomolecules, enabling the attachment of various payloads such as fluorescent dyes, biotin, or drug molecules. The polyethylene glycol (PEG) component enhances the solubility and stability of the resulting conjugates and can reduce immunogenicity. Mass spectrometry (MS) is an indispensable tool for the detailed characterization of these labeled biomolecules, providing critical information on labeling efficiency, stoichiometry, and site of modification.
This document provides detailed protocols for the labeling of biomolecules with this compound and their subsequent characterization by mass spectrometry.
Principles of Mass Spectrometry for PEGylated Biomolecules
The analysis of PEGylated biomolecules by mass spectrometry presents unique challenges due to the polydispersity of many PEG reagents and the generation of complex charge state envelopes. However, this compound is a discrete PEG (dPEG®) product, meaning it has a defined molecular weight, which simplifies mass spectrometry analysis.
Electrospray ionization (ESI) coupled with liquid chromatography (LC) and time-of-flight (TOF) or Orbitrap-based mass analyzers are powerful techniques for characterizing these conjugates. The high resolution and mass accuracy of these instruments allow for the confident identification of the intact mass of the labeled biomolecule and the determination of the degree of labeling (DoL).
A key aspect of analyzing PEGylated proteins is the deconvolution of the resulting mass spectra. The multiple charges acquired by the protein during ionization lead to a series of peaks in the mass spectrum. Deconvolution algorithms are used to convert this complex spectrum into a zero-charge mass spectrum, from which the molecular weight of the conjugate can be determined. To simplify the charge state distribution and improve spectral quality, post-column addition of amines such as triethylamine (TEA) can be employed.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound NHS Ester
This protocol describes the labeling of a protein's primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration. Buffers containing Tris or glycine will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound NHS Ester in anhydrous DMSO. NHS esters are moisture-sensitive.
-
Labeling Reaction:
-
Calculate the required volume of the this compound NHS Ester stock solution to achieve the desired molar excess (typically 10-20 fold molar excess over the protein).
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound NHS Ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and proceed with mass spectrometry analysis to determine the degree of labeling.
Protocol 2: Mass Spectrometry Analysis of this compound Labeled Protein
This protocol outlines the general procedure for analyzing the labeled protein using LC-MS.
Materials:
-
This compound labeled protein
-
LC-MS system (e.g., Agilent 6520 Q-TOF LC/MS, Waters Xevo Q-TOF)
-
Reversed-phase C4 or C8 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Optional) Post-column addition solution: 0.2-1% Triethylamine (TEA) in a suitable solvent
Procedure:
-
LC Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject 1-5 µg of the labeled protein.
-
Elute the protein using a gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 500-4000).
-
If using post-column addition, introduce the TEA solution via a T-junction before the ESI source.
-
-
Data Analysis:
-
Process the raw data using deconvolution software (e.g., ProMass HR, BioAnalyst).
-
Determine the mass of the unlabeled protein and the masses of the labeled species.
-
Calculate the degree of labeling (DoL) by observing the mass shift corresponding to the addition of one or more this compound molecules.
-
Data Presentation
Table 1: Expected Mass Shifts for this compound Labeling
| Component | Molecular Weight (Da) |
| This compound | ~1580 |
| Mass shift per label (after reaction with NHS ester) | ~1563 |
Table 2: Example Data for a Labeled Monoclonal Antibody (mAb)
| Species | Observed Mass (Da) | Number of Labels |
| Unlabeled mAb | 148,000 | 0 |
| Labeled mAb | 149,563 | 1 |
| Labeled mAb | 151,126 | 2 |
| Labeled mAb | 152,689 | 3 |
Visualization of Workflows and Pathways
References
Application Notes and Protocols: Quantifying the Efficiency of Azido-PEG-Amine Conjugation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The use of heterobifunctional linkers like Azido-Polyethylene Glycol-Amine (Azido-PEG-Amine) is a cornerstone of modern bioconjugation, enabling the precise assembly of complex biomolecules for applications in drug delivery, diagnostics, and therapeutics.[1][2] An Azido-PEG-Amine linker possesses two distinct reactive groups: a primary amine (-NH2) and an azide (-N3).[3] The amine group can readily react with activated carboxylic acids (e.g., NHS esters) or aldehydes, while the azide group facilitates highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.[1][4]
The success of any conjugation strategy hinges on the ability to accurately quantify its efficiency. This is critical for ensuring batch-to-batch consistency, understanding structure-activity relationships, and meeting regulatory requirements for therapeutic products. This document provides detailed protocols for performing conjugation reactions with Azido-PEG-Amine linkers and outlines robust analytical methods for quantifying the reaction efficiency.
Part 1: General Conjugation Workflow
The versatility of the Azido-PEG-Amine linker allows for a two-stage conjugation strategy. First, the linker is attached to a primary biomolecule (e.g., a protein or peptide) via its amine group. In the second stage, the now PEGylated biomolecule, which presents a terminal azide group, is conjugated to a second molecule of interest containing an alkyne group through a click chemistry reaction.
Caption: General workflow for a two-stage bioconjugation using Azido-PEG-Amine.
Part 2: Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of Azido-PEG-Amine to a Carboxyl-Containing Protein
This protocol describes the conjugation of the amine group on the Azido-PEG-Amine linker to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.
Materials:
-
Protein solution (1-10 mg/mL in MES or PBS buffer, pH 5.0-6.0)
-
Azido-PEG-Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Purification: Size-Exclusion Chromatography (SEC) or Dialysis materials
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing. The activation reaction is most efficient at pH 4.5-7.2.
-
Buffer Exchange (Optional but Recommended): To improve the efficiency of the subsequent amine reaction, quickly exchange the buffer of the activated protein to the Conjugation Buffer (pH 7.2-7.5) using a desalting column.
-
Conjugation Reaction: Immediately add a 10 to 50-fold molar excess of Azido-PEG-Amine (dissolved in Conjugation Buffer) to the activated protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove unreacted Azido-PEG-Amine and byproducts by SEC or extensive dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (1-5 mg/mL in PBS)
-
Alkyne-containing molecule (e.g., peptide, drug, dye)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA)
-
Purification: SEC or other appropriate chromatography method
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water (must be made fresh).
-
Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA in deionized water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 5- to 10-fold molar excess of the alkyne).
-
Initiate Reaction: Add the reagents in the following order, vortexing gently after each addition:
-
CuSO₄ (to a final concentration of 1-2 mM).
-
Ligand (to a final concentration of 5-10 mM).
-
Sodium Ascorbate (to a final concentration of 10-20 mM). This reduces Cu(II) to the catalytic Cu(I) species.
-
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. Reaction completion can be monitored by HPLC or SDS-PAGE.
-
Purification: Purify the final conjugate using SEC to remove excess reagents and unreacted molecules.
Part 3: Quantifying Conjugation Efficiency
Quantifying the efficiency involves determining the degree of labeling (e.g., the number of PEG molecules per protein) and the percentage of biomolecules that have been successfully conjugated.
Caption: A generalized workflow for the quantification of conjugation efficiency.
Analytical Methods
A variety of analytical techniques can be employed to assess conjugation efficiency. The choice depends on the specific biomolecules, available instrumentation, and the desired level of detail.
Table 1: Comparison of Analytical Methods for Quantifying Conjugation Efficiency
| Method | Principle | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| HPLC (SEC, RP) | Separates molecules based on size (SEC) or hydrophobicity (RP). Conjugated species elute at different retention times than unconjugated ones. | Quantitative, high resolution, can separate different degrees of PEGylation. | Requires method development, may not resolve species with small mass differences. | |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio. Conjugation results in a predictable mass shift corresponding to the mass of the attached PEG linker. | Highly accurate for determining degree of labeling, can identify site of conjugation (with MS/MS). | Can be less quantitative without standards, complex spectra for heterogeneous samples. | |
| SDS-PAGE | Separates proteins by molecular weight. PEGylated proteins show a significant increase in apparent molecular weight (retardation). | Simple, widely available, provides a quick qualitative assessment. | Low resolution, not very quantitative, apparent MW shift is often disproportionate to actual mass increase. | |
| TNBS Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. Efficiency is calculated by measuring the reduction in free amines. | Simple, colorimetric, good for quantifying amine-reactive conjugation efficiency. | Indirect measurement, can be affected by interfering substances. |
| Fluorescence Quantification | Uses a fluorescently tagged alkyne or azide to react with the conjugate, followed by fluorescence measurement. | Highly sensitive, can be used for quantification on surfaces or in complex mixtures. | Requires a fluorescent label, potential for quenching or background interference. | |
Quantitative Data Summary
The efficiency of conjugation is highly dependent on reaction conditions. Optimizing these parameters is crucial for achieving high yields.
Table 2: Typical Parameters and Expected Efficiency for Amine-Reactive PEGylation
| Parameter | Typical Range | Effect on Efficiency | Expected Efficiency | Citations |
|---|---|---|---|---|
| pH | 7.0 - 8.5 | Higher pH increases the reactivity of primary amines. | High | |
| Molar Excess of PEG | 5x - 50x | Higher excess drives the reaction towards completion but makes purification more difficult. | >90% (conversion) | |
| Temperature | 4°C - 25°C | Higher temperature increases reaction rate but may decrease protein stability. | High |
| Reaction Time | 1 - 4 hours | Longer times can increase yield but also risk side reactions or degradation. | High | |
Table 3: Typical Parameters and Expected Efficiency for Azide-Alkyne Click Chemistry
| Parameter | Typical Range | Effect on Efficiency | Expected Efficiency | Citations |
|---|---|---|---|---|
| Reaction Type | CuAAC or SPAAC | SPAAC is catalyst-free but may be slower. CuAAC is fast but requires a potentially cytotoxic copper catalyst. | >95% | |
| Molar Excess of Alkyne | 2x - 20x | Higher excess ensures complete consumption of the azide-labeled biomolecule. | >95% | |
| Catalyst (CuAAC) | 1-2 mM CuSO₄ / 10-20 mM NaAsc | Essential for CuAAC reaction. Ligands can improve efficiency and reduce protein damage. | High (>90%) |
| Reaction Time | 30 min - 6 hours | Dependent on reactants and catalyst system. | High | |
By carefully selecting the conjugation strategy, optimizing reaction parameters, and employing robust analytical techniques, researchers can achieve and accurately quantify high-efficiency bioconjugation using Azido-PEG-Amine linkers for a wide range of applications.
References
Application Notes and Protocols: Azido-PEG35-amine in Drug Delivery Systems
Introduction
Azido-PEG35-amine is a high-purity, discrete polyethylene glycol (dPEG®) linker that serves as a versatile tool in the development of advanced drug delivery systems.[1] It is a heterobifunctional molecule featuring a primary amine (-NH2) group on one end and an azide (-N3) group on the other, separated by a 35-unit polyethylene glycol chain.[1][2] This structure allows for a two-step, controlled conjugation strategy. The amine group readily reacts with carboxylic acids, active esters (like NHS esters), aldehydes, or ketones, while the azide group is reserved for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4]
The PEG component of the linker imparts numerous benefits essential for drug delivery, a process known as PEGylation. These advantages include enhanced aqueous solubility, increased stability, prolonged circulation half-life by shielding from the immune system, and reduced immunogenicity of the conjugated therapeutic. Consequently, this compound is extensively used in the synthesis of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles for targeted delivery, and the development of novel therapeutic constructs like PROTACs.
Key Applications and Physicochemical Properties
The dual functionality of this compound makes it a cornerstone in modern bioconjugation strategies for creating sophisticated therapeutic agents.
Primary Applications:
-
Antibody-Drug Conjugates (ADCs): The linker is used to covalently attach a potent cytotoxic drug to a monoclonal antibody (mAb), directing the payload specifically to cancer cells.
-
Nanoparticle and Liposome Functionalization: Coating nanoparticles with PEG linkers creates a "stealth" shield, preventing opsonization and clearance by the mononuclear phagocyte system, thereby extending circulation time. The terminal azide group can then be used to attach targeting ligands (peptides, antibodies) for active targeting of specific tissues or cells.
-
PROTAC Development: this compound serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
-
Bioconjugation: The linker is broadly used for conjugating various biomolecules, including proteins and peptides, where controlled, site-specific modification is required.
Physicochemical and Handling Properties:
| Property | Description | Source(s) |
| Molecular Formula | C72H146N4O35 | |
| Molecular Weight | ~1627.95 g/mol | |
| Appearance | White or off-white powder; may appear as a waxy or semi-solid material. | |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, and chlorinated solvents like methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether. | |
| Storage | Store at -20°C, desiccated, and protected from light. Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Avoid repeated freeze-thaw cycles of stock solutions. |
Core Chemical Reactions and Logical Workflow
The utility of this compound stems from its ability to participate in two distinct and orthogonal chemical reactions. The workflow involves first utilizing the amine group for an initial conjugation, followed by the highly specific azide-alkyne click reaction.
References
Application Notes: Site-Specific Protein Modification Using Azido-PEG35-amine
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research. The ability to covalently attach moieties such as polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs to a specific location on a protein allows for the creation of highly defined bioconjugates with improved therapeutic properties and functionalities. Azido-PEG35-amine is a versatile heterobifunctional linker that facilitates a two-step protein modification strategy. This reagent contains an amine-reactive group for initial protein conjugation and a terminal azide group for subsequent bioorthogonal "click chemistry" reactions.
The first step involves the reaction of an activated ester form of this compound (e.g., Azido-PEG35-NHS ester) with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond, incorporating the azide-PEG linker onto the protein. The PEG component enhances solubility and can reduce steric hindrance.
The second step utilizes the azide group in a highly specific and efficient click chemistry reaction. The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of a molecule of interest containing a compatible alkyne or cyclooctyne functional group, respectively. This two-step approach provides a powerful platform for creating well-defined and homogeneous protein conjugates.[1][2][3]
Key Applications
-
PEGylation: The attachment of PEG chains to therapeutic proteins can enhance their solubility, increase their stability against proteolytic degradation, reduce immunogenicity, and extend their circulation half-life.[4][5]
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein Labeling and Imaging: Fluorescent dyes or imaging agents can be conjugated to proteins for use in in vitro and in vivo imaging studies to track their localization and dynamics.
-
Biomaterial Modification: The surface of biomaterials can be functionalized with proteins to improve their biocompatibility and performance.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG35-NHS Ester
This protocol describes the initial labeling of a protein with an N-hydroxysuccinimide (NHS) ester-activated this compound, targeting primary amines.
Materials:
-
Protein of interest
-
Azido-PEG35-NHS Ester
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG35-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a 5 to 20-fold molar excess of the dissolved Azido-PEG35-NHS ester. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature with continuous stirring.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein prepared in Protocol 1.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS or other suitable non-amine, non-thiol containing buffer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., water or DMSO).
-
Prepare fresh stock solutions of 50 mM CuSO4 in water and 50 mM Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of the copper ligand in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and a 2 to 10-fold molar excess of the alkyne-containing molecule.
-
-
Catalyst Addition: Add the catalyst components to the reaction mixture in the following order, with gentle mixing after each addition:
-
Copper ligand to a final concentration of 0.1 mM.
-
CuSO4 to a final concentration of 1 mM.
-
Sodium Ascorbate to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the protein conjugate using a desalting column, dialysis, or other appropriate chromatography method to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction for conjugating a cyclooctyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-labeled protein
-
Cyclooctyne-containing molecule (e.g., DBCO, DIBO)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing molecule in an appropriate solvent.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and a 2 to 5-fold molar excess of the cyclooctyne-containing molecule.
-
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE.
-
Purification: Purify the final protein conjugate using a desalting column, dialysis, or another suitable chromatography technique to remove any unreacted cyclooctyne reagent.
Quantitative Data
The efficiency of protein labeling with this compound and subsequent click chemistry can be assessed by various analytical techniques. The degree of labeling (DoL), which is the average number of conjugated molecules per protein, is a key parameter.
| Parameter | Method | Typical Range | Reference |
| Amine-Reactive Labeling Efficiency | Mass Spectrometry | 2-8 azides per antibody | |
| Click Reaction Efficiency (CuAAC) | SDS-PAGE with fluorescent alkyne | >95% conversion | |
| Click Reaction Efficiency (SPAAC) | Mass Spectrometry | >90% conversion | |
| Final Conjugate Purity | Size Exclusion Chromatography | >98% |
Note: The optimal conditions and resulting efficiencies can vary significantly depending on the protein, the linker, and the specific reaction conditions.
Visualizations
Caption: Overall workflow for two-step protein modification.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Caption: Decision tree for site-specific protein modification.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with Azido-PEG35-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of research and drug development applications, including in vivo and in vitro imaging, receptor binding assays, and studies of protein-protein interactions. This document provides a detailed protocol for the fluorescent labeling of peptides using a bifunctional Azido-PEG35-amine linker. This method involves a two-stage process: first, the amine group of the this compound is conjugated to an amine-reactive fluorescent dye (e.g., an NHS ester). Subsequently, the azide group of the resulting fluorescently-tagged PEG linker is attached to an alkyne-modified peptide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This bioorthogonal conjugation method is highly efficient, specific, and proceeds under mild conditions, making it ideal for creating well-defined, fluorescently labeled peptide conjugates.[1][3]
The polyethylene glycol (PEG) spacer, with 35 repeating units in this case, enhances the solubility and bioavailability of the labeled peptide while minimizing steric hindrance that could interfere with its biological activity.
Principle of the Method
The labeling strategy is a two-step process:
-
Activation of the Fluorescent Probe: An amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester, is reacted with the primary amine of the this compound linker. This reaction forms a stable amide bond, resulting in a fluorescent probe with a terminal azide group.
-
Peptide Conjugation via Click Chemistry: The azide-functionalized fluorescent PEG linker is then conjugated to a peptide containing an alkyne group (e.g., propargylglycine). This reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition, which forms a stable triazole linkage between the fluorescent probe and the peptide.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS ester of fluorescein, rhodamine, or cyanine dyes)
-
Alkyne-modified peptide (e.g., containing a propargylglycine residue)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4, free of primary amines
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies: Reverse-phase high-performance liquid chromatography (RP-HPLC) system or size-exclusion chromatography columns (e.g., Sephadex LH-20).
-
Analytical instruments: Mass spectrometer, fluorescence spectrophotometer.
Protocol 1: Synthesis of Azido-PEG35-Fluorophore
This protocol details the reaction between this compound and an amine-reactive fluorescent dye.
-
Reagent Preparation:
-
Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a final concentration of 20 mM. Prepare this solution immediately before use as NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.2 equivalents of the fluorescent dye NHS ester solution.
-
Add 2 equivalents of triethylamine or DIPEA to the reaction mixture to deprotonate the amine group.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the desired product.
-
-
Purification (Optional but Recommended):
-
The resulting Azido-PEG35-fluorophore can be purified from excess dye and reagents using RP-HPLC. The purified product should be dried under vacuum and stored at -20°C, protected from light.
-
Protocol 2: Conjugation of Azido-PEG35-Fluorophore to an Alkyne-Modified Peptide (CuAAC)
This protocol describes the copper-catalyzed click reaction to label the alkyne-peptide.
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in amine-free PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Dissolve the purified Azido-PEG35-fluorophore in water or DMSO to a final concentration of 10 mM.
-
Prepare fresh stock solutions of the catalyst components:
-
50 mM Copper(II) sulfate (CuSO4) in water.
-
100 mM Sodium ascorbate in water.
-
50 mM THPTA or TBTA in water or DMSO.
-
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution with 1.5 to 3 equivalents of the Azido-PEG35-fluorophore solution.
-
Add the catalyst components in the following order, vortexing gently after each addition:
-
THPTA or TBTA solution (to a final concentration of 1 mM).
-
Copper(II) sulfate solution (to a final concentration of 0.5 mM).
-
Sodium ascorbate solution (to a final concentration of 5 mM).
-
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to chelate the copper.
-
-
Purification of the Fluorescently Labeled Peptide:
-
Remove excess reagents and the catalyst by RP-HPLC or size-exclusion chromatography. Collect the fractions containing the fluorescently labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Determine the concentration of the labeled peptide using a standard protein assay or by measuring the absorbance of the fluorophore.
-
Store the purified fluorescently labeled peptide at -20°C or -80°C, protected from light.
-
Data Presentation
The following table summarizes typical quantitative parameters for the fluorescent labeling of a model peptide using the Azido-PEG-amine method. Actual results may vary depending on the specific peptide, dye, and reaction conditions.
| Parameter | Value | Notes |
| Peptide Labeling with Azido-PEG-NHS Ester | ||
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Azido-PEG-NHS Ester | 10:1 to 20:1 | May require optimization for specific peptides. |
| Reaction pH | 7.2-8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | |
| Labeling Efficiency | >90% | As determined by mass spectrometry. |
| Click Reaction (CuAAC) | ||
| Molar Excess of Alkyne-Fluorophore | 1.5:1 to 3:1 | To drive the reaction to completion. |
| Catalyst Concentration (CuSO4) | 0.5-1 mM | |
| Reducing Agent (Sodium Ascorbate) | 5 mM | |
| Ligand (THPTA/TBTA) | 1 mM | Stabilizes the Cu(I) catalyst. |
| Reaction Time | 1-4 hours at RT | |
| Conjugation Yield | >85% | Based on HPLC analysis. |
| Final Purity of Labeled Peptide | >95% | After purification by RP-HPLC. |
Visualization
Experimental Workflow for Fluorescent Peptide Labeling
Caption: Workflow for two-step fluorescent labeling of peptides.
Signaling Pathway Example: Labeled Peptide in a Receptor Binding Assay
Caption: Labeled peptide binding to its cell surface receptor.
References
Application Notes and Protocols: Azido-PEG35-amine in Hydrogel Formation and Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG35-amine is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a versatile building block in the construction and functionalization of hydrogels. Its distinct terminal groups, an azide (-N₃) and a primary amine (-NH₂), allow for orthogonal conjugation strategies, making it an invaluable tool in drug delivery, tissue engineering, and 3D cell culture applications. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and biocompatible hydrogel crosslinking. The amine terminus provides a reactive handle for the covalent attachment of therapeutic molecules, peptides, or other bioactive moieties.
These application notes provide detailed protocols for the use of this compound in the formation of PEG-based hydrogels and their subsequent modification for various biomedical applications.
Data Presentation: Properties of this compound and Resulting Hydrogels
The properties of hydrogels can be tailored by modulating the concentration of the PEG precursors and the crosslinking chemistry. Below is a summary of the key characteristics of this compound and the tunable properties of hydrogels formed using similar azide-functionalized PEG derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1627.94 g/mol | [1] |
| Chemical Formula | C₇₂H₁₄₆N₄O₃₅ | [1] |
| Structure | Linear, heterobifunctional | [2] |
| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, methylene chloride. | [1][2] |
| Storage | -20°C, desiccated, protected from light. |
Table 2: Tunable Properties of PEG-Based Hydrogels Formed via Click Chemistry
| Parameter Varied | Resulting Hydrogel Property | Range of Values | Reference |
| PEG Weight Percentage | Storage Modulus (G') | 258 Pa - 4196 Pa | |
| Swelling Ratio | Decreases with increasing wt% | ||
| Pore Size | 5 µm - 100 µm | ||
| Crosslinker Type (e.g., different alkynes) | Gelation Time | 5 minutes to 47 minutes | |
| Degradation Rate | Tunable (e.g., 15-30% degradation in 30 days) | ||
| PEG Molecular Weight | Storage Modulus (G') | 0.7 kPa - 20.6 kPa | |
| Swelling Ratio | Increases with higher MW PEG | ||
| Reactant Molar Ratio (e.g., azide:alkyne) | Water Content | 98.49% - 99.26% |
Experimental Protocols
Protocol 1: Formation of a PEG-Based Hydrogel via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-alkyne with this compound as a crosslinker.
Materials:
-
4-arm PEG-alkyne (e.g., 10 kDa)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the 4-arm PEG-alkyne in PBS to the desired final concentration (e.g., 5% w/v).
-
Dissolve the this compound in PBS to achieve the desired molar ratio of azide to alkyne groups (typically 1:1).
-
-
Prepare Catalyst Solutions:
-
Prepare a fresh stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, combine the 4-arm PEG-alkyne solution and the this compound solution. Mix gently by pipetting.
-
To initiate the crosslinking reaction, add the CuSO₄ solution to the polymer mixture, followed immediately by the sodium ascorbate solution. The final concentration of the catalyst can be varied to control the gelation time.
-
Vortex the solution briefly and pipette the mixture into the desired mold or well plate.
-
Allow the hydrogel to form at room temperature or 37°C. Gelation time can range from minutes to an hour depending on the reactant concentrations and catalyst amount.
-
-
Washing and Swelling:
-
After the hydrogel has fully formed, wash it extensively with PBS to remove any unreacted precursors and the copper catalyst. This can be done by immersing the hydrogel in a large volume of PBS and changing the buffer several times over 24-48 hours.
-
The hydrogel can then be swollen to equilibrium in PBS or cell culture medium before use.
-
Protocol 2: Post-Formation Modification of a Hydrogel with a Bioactive Peptide
This protocol details the functionalization of a pre-formed hydrogel containing unreacted amine groups from this compound with a carboxyl-containing peptide using EDC/NHS chemistry.
Materials:
-
PEG hydrogel formed with an excess of this compound (from Protocol 1, using a higher molar ratio of azide/amine to alkyne)
-
Peptide containing a carboxylic acid group (e.g., RGD peptide)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
PBS, pH 7.4
Procedure:
-
Hydrogel Equilibration:
-
Equilibrate the pre-formed hydrogel in MES buffer by washing it several times.
-
-
Activation of Peptide Carboxyl Groups:
-
Dissolve the peptide in MES buffer.
-
Add EDC and NHS to the peptide solution to activate the carboxyl groups. A molar excess of EDC and NHS over the peptide is recommended (e.g., 5:2:1 EDC:NHS:peptide).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to the Hydrogel:
-
Remove the MES buffer from the hydrogel.
-
Add the activated peptide solution to the hydrogel, ensuring it is fully submerged.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the functionalized hydrogel extensively with PBS to remove unreacted peptide and coupling reagents.
-
The modified hydrogel is now ready for use in cell culture or other applications.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
How to improve low yield in Azido-PEG35-amine click chemistry reactions.
Welcome to the technical support center for Azido-PEG35-amine click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields and to provide clear, actionable protocols for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound click chemistry reaction yield unexpectedly low?
Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound can stem from several factors. The primary amine on your PEG reagent can coordinate with the copper(I) catalyst, reducing its catalytic activity. Other common issues include suboptimal reaction conditions (e.g., solvent, temperature, pH), degradation of reagents, steric hindrance, and inefficient purification.
Q2: Can the terminal amine on my this compound interfere with the click reaction?
Yes, the terminal primary amine can interfere with the reaction. Amines can act as ligands for the copper(I) catalyst, potentially leading to the formation of inactive catalyst complexes. This is a known issue when molecules with free amino groups are used in CuAAC reactions. One user in an online forum specifically queried if the low yield in their reaction with a polyallylamine-graft-PEG copolymer could be attributed to the amino groups on the main chain forming a complex with the copper catalyst.
Q3: What are the critical parameters to optimize for this specific click chemistry reaction?
The most critical parameters to optimize are the choice and concentration of the copper source and ligand, the solvent system, the reaction temperature, and the pH. For molecules like this compound, considering the use of a protecting group for the amine functionality is also a key optimization step.
Q4: How can I determine if my reagents are still active?
The quality of your reagents is crucial. Azides can be sensitive to degradation, and the copper(I) catalyst can oxidize to the inactive copper(II) state. It is recommended to use fresh reagents whenever possible. To test the efficacy of your catalyst and alkyne partner, you can run a small-scale control reaction with a simple, known azide, such as benzyl azide.
Q5: Are there alternatives to the standard copper(I) sulfate and sodium ascorbate catalyst system?
Several alternative catalyst systems and ligands are available. For instance, using a pre-formed and stabilized copper(I) complex can sometimes improve yields. Additionally, various ligands have been developed to enhance the efficiency and stability of the copper(I) catalyst. Some research has shown that ligands with amine side arms can even accelerate the reaction.
Troubleshooting Guide
Issue 1: Consistently Low or No Product Formation
Possible Cause: Inactivation of the Copper Catalyst by the Free Amine.
-
Troubleshooting Step: The terminal amine of your this compound can chelate with the Cu(I) catalyst, rendering it inactive.
-
Solution 1: Amine Protection. Protect the terminal amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to the click reaction. The Boc group is stable under the click chemistry conditions and can be removed post-reaction if the free amine is required for subsequent steps. Carbamates are effective protecting groups as the nitrogen becomes significantly less nucleophilic.
-
Solution 2: Use of Additives. Some protocols suggest the use of aminoguanidine to suppress side reactions, though its utility should be evaluated for your specific system.
-
Possible Cause: Suboptimal Reaction Conditions.
-
Troubleshooting Step: The reaction kinetics are highly dependent on the solvent, temperature, and pH.
-
Solution: Systematically screen different reaction conditions. A table of common starting points and optimization ranges is provided in the experimental protocols below. The reaction generally benefits from slightly elevated temperatures that are tolerated by the biomolecules involved.
-
Possible Cause: Reagent Degradation.
-
Troubleshooting Step: The this compound or the alkyne-containing molecule may have degraded. The Cu(I) catalyst is also prone to oxidation.
-
Solution: Use fresh reagents. Prepare the sodium ascorbate solution immediately before use. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the Cu(I) catalyst.
-
Issue 2: Product is Formed, but Yield is Not Quantitative
Possible Cause: Steric Hindrance.
-
Troubleshooting Step: The bulky PEG chain might sterically hinder the approach of the azide to the alkyne.
-
Solution: Increase the reaction time and/or temperature. Consider using a longer, more flexible linker on your alkyne-containing molecule to increase the distance between the reactive group and any bulky substituents.
-
Possible Cause: Poor Solubility of Reactants.
-
Troubleshooting Step: If either of the reactants is not fully soluble in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent system in which both reactants are fully soluble. A mixture of water with a co-solvent like DMSO, THF, or t-BuOH is often effective.
-
Possible Cause: Inefficient Purification.
-
Troubleshooting Step: The desired product may be lost during the purification step.
-
Solution: Optimize your purification method. Size-exclusion chromatography (SEC) is often effective for separating the larger PEGylated product from smaller unreacted molecules. Dialysis is another common method.
-
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with this compound
This protocol provides a starting point for the click reaction.
| Parameter | Recommended Condition | Optimization Range |
| Solvent | 1:1 t-BuOH/H₂O | Vary co-solvent (DMSO, DMF, THF) and ratio |
| This compound | 1.0 eq | - |
| Alkyne Substrate | 1.2 eq | 1.1 - 2.0 eq |
| CuSO₄·5H₂O | 0.1 eq (10 mol%) | 0.05 - 0.2 eq |
| Sodium Ascorbate | 0.3 eq (30 mol%) | 0.2 - 0.5 eq |
| Temperature | Room Temperature (25°C) | 25 - 60°C |
| Reaction Time | 12 - 24 hours | 4 - 48 hours |
Methodology:
-
Dissolve this compound and the alkyne substrate in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at the desired temperature and monitor the progress by a suitable analytical technique (e.g., LC-MS, NMR, or TLC).
-
Upon completion, proceed with purification.
Protocol 2: CuAAC Reaction with Boc-Protected Amino-PEG35-azide
This protocol is recommended if you suspect amine interference.
Part A: Protection of the Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purify the Boc-protected product (Boc-NH-PEG35-N₃) by column chromatography.
Part B: Click Reaction
Follow the same procedure as in Protocol 1 , substituting the Boc-protected PEG-azide for the this compound.
| Parameter | Recommended Condition |
| Solvent | 1:1 t-BuOH/H₂O |
| Boc-NH-PEG35-N₃ | 1.0 eq |
| Alkyne Substrate | 1.2 eq |
| CuSO₄·5H₂O | 0.1 eq (10 mol%) |
| Sodium Ascorbate | 0.3 eq (30 mol%) |
| Temperature | Room Temperature (25°C) |
| Reaction Time | 12 - 24 hours |
Protocol 3: Small-Scale Control Reaction
This protocol helps to verify the activity of your alkyne and catalyst system.
| Parameter | Recommended Condition |
| Solvent | 1:1 t-BuOH/H₂O |
| Benzyl Azide | 1.0 eq |
| Alkyne Substrate | 1.2 eq |
| CuSO₄·5H₂O | 0.1 eq (10 mol%) |
| Sodium Ascorbate | 0.3 eq (30 mol%) |
| Temperature | Room Temperature (25°C) |
| Reaction Time | 1 - 4 hours |
Methodology:
Follow the same procedure as in Protocol 1 , using benzyl azide instead of the PEG-azide. A successful reaction, confirmed by analytical methods, indicates that your alkyne and catalyst are likely not the source of the low yield in your primary experiment.
Visualizations
Caption: General pathway for the CuAAC reaction.
Caption: Troubleshooting workflow for low yield.
Caption: Amine protection to prevent catalyst inactivation.
Troubleshooting guide for poor solubility of Azido-PEG35-amine conjugates.
This guide provides troubleshooting assistance for researchers encountering poor solubility with Azido-PEG35-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it typically soluble?
A1: this compound is a linear bifunctional polyethylene glycol (PEG) linker containing an azide (-N3) group at one end and a primary amine (-NH2) group at the other, connected by a 35-unit PEG chain. The PEG component generally imparts good water solubility.[1][2][3] This reagent is typically soluble in water and aqueous buffers, as well as common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5]
Q2: I've conjugated this compound to my molecule of interest, and now the conjugate has poor aqueous solubility. Why is this happening?
A2: While the PEG linker enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined physicochemical properties of both the PEG linker and the conjugated molecule. If your molecule is highly hydrophobic, it can significantly reduce the overall aqueous solubility of the conjugate, even with the presence of the hydrophilic PEG chain. Other factors that can contribute to poor solubility include:
-
High Concentration: Attempting to dissolve the conjugate at a concentration exceeding its solubility limit can lead to precipitation or aggregation.
-
pH of the Solution: The charge of your conjugated molecule can be pH-dependent. If the pH of the buffer is near the isoelectric point (pI) of the conjugate, its net charge will be minimal, often leading to reduced solubility.
-
Improper Storage and Handling: this compound and its conjugates can be sensitive to moisture. Improper storage can lead to degradation and reduced solubility. It is recommended to store the compound in a desiccated environment at -20°C.
Q3: How can I improve the solubility of my poorly soluble this compound conjugate?
A3: Several strategies can be employed to improve the solubility of your conjugate:
-
Use of a Co-solvent: The most common approach is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution is then added dropwise to the aqueous buffer while vortexing or stirring to facilitate dissolution and prevent precipitation.
-
pH Adjustment: If your conjugated molecule has ionizable groups, adjusting the pH of the buffer can increase its charge and, consequently, its solubility. For molecules with acidic groups, increasing the pH will lead to deprotonation and a negative charge, while for basic groups, decreasing the pH will result in protonation and a positive charge.
-
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.
-
Lowering the Concentration: Working with more dilute solutions of the conjugate can prevent precipitation.
Q4: What is the recommended protocol for dissolving a poorly soluble this compound conjugate?
A4: A detailed experimental protocol for dissolving a poorly soluble conjugate is provided in the "Experimental Protocols" section of this guide.
Data Presentation
| Solvent | General Solubility of PEG-Amine Compounds |
| Water & Aqueous Buffers | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Chloroform | Soluble |
| Methylene Chloride | Soluble |
| Ethanol | Less Soluble |
| Toluene | Less Soluble |
| Ether | Not Soluble |
Experimental Protocols
Protocol for Solubilizing a Poorly Soluble this compound Conjugate
This protocol describes a standard method for dissolving a hydrophobic this compound conjugate for use in aqueous buffers.
Materials:
-
Poorly soluble this compound conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a Concentrated Stock Solution:
-
To the vial containing the lyophilized this compound conjugate, add a minimal volume of anhydrous DMSO or DMF. The goal is to fully dissolve the conjugate in the organic solvent.
-
Gently vortex the vial until the conjugate is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Addition to Aqueous Buffer:
-
In a separate tube, prepare the desired volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise. It is crucial to add the organic stock to the aqueous buffer and not the other way around to prevent precipitation.
-
The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, ideally below 10%, to avoid potential interference with downstream biological experiments.
-
-
Final Steps:
-
After adding the entire volume of the stock solution, continue to vortex the solution for an additional 30 seconds to ensure homogeneity.
-
If any precipitate is observed, the final concentration of the conjugate may be too high. In this case, you can try diluting the solution further with the aqueous buffer.
-
Before use, it is recommended to centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved aggregates. Carefully collect the supernatant for your experiment.
-
Mandatory Visualization
Caption: Workflow for troubleshooting poor solubility of this compound conjugates.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 3. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Optimizing Reaction Buffer pH for Azido-PEG35-amine and NHS Ester Coupling: A Technical Guide
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction buffer pH for the coupling of Azido-PEG35-amine with N-hydroxysuccinimide (NHS) esters. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling an NHS ester to this compound?
The optimal pH range for the reaction between an NHS ester and a primary amine, such as the one on this compound, is typically between 7.2 and 8.5.[1][2] A pH of 8.0 to 8.5 is often recommended as a starting point for efficient conjugation.[3]
Q2: Why is the reaction pH so critical?
The reaction pH represents a crucial balance between two competing reactions:
-
Aminolysis (the desired reaction): The primary amine on the this compound needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. As the pH increases, the concentration of the deprotonated amine increases, favoring the coupling reaction.[4]
-
Hydrolysis (an undesirable side reaction): NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive. The rate of hydrolysis significantly increases with higher pH.[1]
Therefore, the optimal pH maximizes the rate of aminolysis while minimizing the rate of hydrolysis.
Q3: Which buffers should I use for this reaction?
It is essential to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium phosphate buffer
-
HEPES buffer
-
Borate buffer
Q4: Which buffers should I avoid?
Avoid buffers containing primary amines, such as:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These buffers will lead to lower conjugation efficiency and the formation of unwanted side products.
Q5: How does the long PEG35 chain affect the reaction?
The long polyethylene glycol (PEG) chain of this compound can have several implications:
-
Solubility: The PEG chain generally enhances the aqueous solubility of the molecule.
-
Steric Hindrance: While PEG linkers can be used to overcome steric hindrance in some applications, a very long chain could potentially wrap around the molecule and hinder the accessibility of the terminal amine to the NHS ester, especially in crowded molecular environments. Optimizing the molar ratio of reactants can help mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low, leading to protonation of the amine, or too high, causing rapid hydrolysis of the NHS ester. | Optimize the pH of the reaction buffer to within the 7.2-8.5 range. Start with a pH of 8.0-8.5 for initial experiments. |
| Hydrolyzed NHS Ester: The NHS ester reagent has been compromised by moisture. | Use fresh, high-quality NHS ester. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. | |
| Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange to an amine-free buffer such as PBS, sodium phosphate, or sodium bicarbonate. | |
| Steric Hindrance: The long PEG35 chain may be sterically hindering the reaction. | Increase the molar excess of the NHS ester to drive the reaction forward. Consider a longer reaction time or slightly elevated temperature (room temperature). | |
| Inconsistent Results | pH Drift: The buffering capacity is insufficient to maintain a stable pH throughout the reaction. | Use a buffer with a higher buffering capacity or check and adjust the pH during the reaction. |
| Reagent Inconsistency: Variability in the quality or handling of the this compound or NHS ester. | Ensure consistent storage and handling of all reagents. Use fresh solutions for each experiment. | |
| Reaction is Too Fast and Difficult to Control | High pH: The reaction kinetics are very rapid at higher pH values. | Lower the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5) to slow down the reaction rate. |
Quantitative Data Summary
The efficiency of the NHS ester coupling reaction is a trade-off between the rate of aminolysis and the rate of hydrolysis. The following tables provide a summary of the pH-dependent stability of NHS esters.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | 4-5 hours |
| 8.0 | 25 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 8.6 | Room Temperature | 10 minutes |
Table 2: Comparison of Aminolysis and Hydrolysis
| pH | Aminolysis Rate | Hydrolysis Rate | Outcome |
| < 7.0 | Very Slow | Slow | Low yield due to protonated amine |
| 7.2 - 8.5 | Fast | Moderate | Optimal range for conjugation |
| > 8.5 | Very Fast | Very Fast | Low yield due to rapid NHS ester hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Coupling to this compound
This protocol provides a general method for conjugating an NHS-ester functionalized molecule to this compound.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing)
Procedure:
-
Prepare the this compound Solution: Dissolve the this compound in the amine-free reaction buffer to a desired concentration (e.g., 10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the this compound solution.
-
Mix gently and thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.
-
Purification: Remove excess, unreacted reagents and byproducts using an appropriate purification method such as SEC or dialysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for NHS ester coupling to this compound.
Caption: Competing reaction pathways for NHS esters in an aqueous buffer.
References
Preventing aggregation of proteins during conjugation with Azido-PEG35-amine.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein aggregation during conjugation with Azido-PEG35-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker. Let's break down its components:
-
Azido (N₃) group: This functional group is used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This allows for highly specific and efficient covalent bonding to a molecule containing an alkyne group.[1]
-
PEG35: This refers to a polyethylene glycol (PEG) spacer consisting of 35 repeating ethylene glycol units. The PEG chain is hydrophilic, non-toxic, and non-immunogenic.[3] Its primary roles are to increase the solubility and stability of the resulting conjugate, reduce aggregation, and potentially decrease immunogenicity by shielding the protein surface.[4]
-
Amine (NH₂) group: This is a primary amine that can be conjugated to proteins, typically by reacting with activated carboxyl groups (glutamic acid, aspartic acid) on the protein surface via amide bond formation (e.g., using EDC/NHS chemistry) or with other amine-reactive functional groups.
Its primary application is to link a protein (via the amine group) to another molecule functionalized with an alkyne group (via the azido group) in a two-step process.
Q2: What are the most common causes of protein aggregation during conjugation with this compound?
A2: Protein aggregation is a frequent issue in bioconjugation that can compromise the safety and efficacy of the final product. Several factors can induce aggregation:
-
Conformational Changes: The covalent attachment of PEG chains can disrupt the delicate balance of forces maintaining the protein's native three-dimensional structure. This may lead to partial unfolding, which exposes hydrophobic patches that can interact between molecules, causing them to aggregate.
-
Over-labeling: Attaching too many PEG molecules can significantly alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. If the buffer pH is close to the protein's isoelectric point, the net charge on the protein is near zero, minimizing electrostatic repulsion and promoting aggregation. For most amine-coupling reactions, a pH of 7.2-8.5 is efficient, but this may be unsuitable for pH-sensitive proteins.
-
High Concentrations: High concentrations of the protein or the PEG reagent increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.
-
Localized High Reagent Concentration: Adding the PEG reagent too quickly or without adequate mixing can create localized areas of high concentration, causing rapid, uncontrolled reactions and precipitation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the conjugation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High aggregation observed immediately after adding the PEG reagent. | 1. Incorrect Buffer pH: The pH is too close to the protein's pI or is destabilizing the protein. 2. High Protein/Reagent Concentration: Crowding promotes intermolecular interactions. 3. Over-labeling: The molar excess of the PEG reagent is too high. 4. Reaction Temperature: Elevated temperatures can accelerate protein unfolding and aggregation. | 1. Verify and Optimize pH: Ensure the buffer pH is at least 1 unit away from the protein's pI. Test a range of pH values (e.g., 6.5-8.5) to find the best balance between reaction efficiency and protein stability. 2. Reduce Concentration: Perform the reaction at a lower protein concentration (e.g., <5 mg/mL). Add the dissolved PEG reagent to the protein solution slowly with gentle mixing. 3. Perform Molar Ratio Titration: Test a range of PEG:Protein molar ratios (e.g., 2:1, 5:1, 10:1) to determine the optimal level that achieves sufficient conjugation without causing aggregation. 4. Lower Reaction Temperature: Conduct the reaction at 4°C. While this will slow the reaction rate, it significantly enhances protein stability. |
| Aggregation occurs during post-reaction purification (e.g., by SEC). | 1. Buffer Incompatibility: The purification buffer (e.g., SEC mobile phase) is different from the reaction buffer and is destabilizing the conjugate. 2. Interaction with Matrix: The conjugate may be interacting with the chromatography resin. 3. Concentration Effects: The protein conjugate may concentrate on the column, leading to aggregation. | 1. Use Optimized Buffer: Use a purification buffer that is known to be stabilizing for your protein, ideally containing some of the excipients identified as beneficial. 2. Add Stabilizers: Include low concentrations of stabilizing excipients like arginine, sucrose, or a non-ionic surfactant (e.g., Polysorbate 20) in the purification buffer. 3. Reduce Sample Load: Load a smaller amount of the reaction mixture onto the column to prevent on-column concentration issues. |
| Purified conjugate aggregates during storage or after freeze-thaw cycles. | 1. Suboptimal Storage Buffer: The buffer lacks components needed for long-term stability. 2. Freeze-Thaw Stress: The physical stress of freezing and thawing can denature the protein conjugate. 3. Low Temperature Instability: Some proteins are unstable at 4°C over long periods. | 1. Optimize Storage Buffer: Formulate the final buffer with stabilizing excipients (see Table 2 below). 2. Use Cryoprotectants & Aliquot: Add a cryoprotectant like glycerol (up to 20%) or sucrose to the storage buffer. Flash-freeze single-use aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles. 3. Confirm Storage Temperature: For long-term storage, -80°C is generally preferred over 4°C or -20°C. |
Data Presentation: Key Experimental Parameters
For successful conjugation, careful optimization of buffer conditions and the use of stabilizing excipients is crucial.
Table 1: Recommended Buffer Conditions for Amine Conjugation
| Parameter | Recommended Range | Rationale & Considerations |
|---|---|---|
| Buffer Type | Phosphate, HEPES, Bicarbonate | Use amine-free buffers. Tris buffer is not compatible with NHS-ester chemistry. |
| pH | 7.2 - 8.5 | NHS-ester reactions are more efficient at slightly alkaline pH. However, protein stability is paramount; for sensitive proteins, a pH closer to 7.4 may be necessary. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase aggregation. Working at lower concentrations is often safer. |
| PEG Reagent Prep | Dissolve in anhydrous DMSO or DMF immediately before use. | The this compound reagent may be hydrolytically unstable. Avoid adding the solid powder directly to the aqueous protein solution. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Amino Acids | L-Arginine, L-Glutamate | 50 - 250 mM | Suppress aggregation by binding to hydrophobic patches and increasing protein solubility. |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) or 250-500 mM | Act as stabilizers and cryoprotectants by being preferentially excluded from the protein surface, which favors the native, compact state. |
| Surfactants (Non-ionic) | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevent surface-induced aggregation and can bind to exposed hydrophobic regions, preventing protein-protein interactions. |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | For proteins with free cysteines, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation. |
Experimental Protocols
Protocol 1: General Two-Step Conjugation of a Protein with this compound (via EDC/NHS Chemistry)
This protocol describes the activation of protein carboxyl groups and subsequent reaction with the amine group of the PEG linker.
-
Protein Preparation:
-
Dialyze the protein into an amine-free and carboxyl-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in cold, anhydrous DMSO or water.
-
Add EDC and NHS to the protein solution at a 50- to 100-fold molar excess over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately purify the activated protein from excess EDC and NHS using a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with a reaction buffer like PBS (Phosphate Buffered Saline) at pH 7.2-7.5.
-
-
Conjugation with this compound:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Add the dissolved PEG reagent to the activated protein solution. The optimal molar ratio of PEG to protein should be determined empirically via titration (start with a 10-fold molar excess).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final Azido-PEGylated conjugate using Size Exclusion Chromatography (SEC) to remove unreacted PEG, quenched reagents, and any aggregates.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
System Setup:
-
Select an SEC column with a separation range appropriate for your protein and its expected aggregates.
-
Equilibrate the HPLC system and column with a filtered and degassed mobile phase (e.g., PBS, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Take an aliquot of your conjugation reaction mixture. If necessary, filter it through a low-protein-binding 0.22 µm filter.
-
Prepare a control sample of the unconjugated protein at the same concentration.
-
-
Analysis:
-
Inject the control sample onto the column to determine the retention time of the native monomer.
-
Inject the conjugated sample.
-
Monitor the elution profile using a UV detector at 280 nm. Other detectors like Multi-Angle Light Scattering (MALS) can be coupled with SEC to provide more detailed information on the molar mass of eluting species.
-
-
Data Interpretation:
-
Peaks eluting earlier than the monomer peak correspond to soluble aggregates (dimers, trimers, etc.).
-
Calculate the percentage of aggregation by integrating the peak areas: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Visualizations
Caption: Workflow for two-step protein conjugation using EDC/NHS chemistry.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of Azido-PEG35-amine.
Welcome to the Technical Support Center for Azido-PEG35-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this heterobifunctional linker in your experiments. Our goal is to help you minimize non-specific binding and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene glycol (PEG) linker containing 35 PEG units, with a terminal azide (-N₃) group on one end and a primary amine (-NH₂) group on the other. This bifunctional nature allows for sequential or orthogonal conjugation of two different molecules. The PEG backbone enhances solubility, reduces immunogenicity, and minimizes non-specific binding of the conjugated molecules.[1][2][3]
Primary applications include:
-
Bioconjugation: Linking proteins, peptides, antibodies, or oligonucleotides to other molecules or surfaces.[1][3]
-
Drug Delivery: Development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
-
Surface Modification: Functionalization of surfaces like nanoparticles, quantum dots, and microarrays to prevent non-specific protein adsorption.
-
Click Chemistry: The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Q2: What are the main causes of non-specific binding (NSB) when using this compound?
Non-specific binding is the unintended adhesion of the this compound or its conjugates to surfaces or molecules other than the intended target. The primary causes include:
-
Hydrophobic Interactions: Although the PEG chain is hydrophilic, the terminal functional groups or the conjugated molecules can have hydrophobic regions that interact non-specifically with surfaces or other proteins.
-
Electrostatic Interactions: The primary amine group is positively charged at physiological pH, which can lead to electrostatic interactions with negatively charged surfaces or biomolecules.
-
Conjugate Aggregation: Poorly soluble conjugates can form aggregates that tend to bind non-specifically. The PEG linker helps to mitigate this, but aggregation can still occur depending on the properties of the conjugated molecule.
Q3: How does the PEG35 chain length influence non-specific binding?
The length of the PEG chain is a critical factor in reducing non-specific binding. Generally, longer PEG chains provide a greater steric hindrance effect, creating a "cloud" around the conjugated molecule that repels other proteins and prevents surface adhesion. A PEG chain of 35 units offers a significant hydrophilic shield. However, excessively long PEG chains can sometimes interfere with the specific binding of the conjugated molecule to its target due to steric hindrance. The optimal PEG length often needs to be determined empirically for each specific application.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies to mitigate them.
Issue 1: High background signal in immunoassays or on sensor surfaces.
This is often a direct result of non-specific binding of the this compound conjugate.
Strategies to Reduce Non-Specific Binding:
| Strategy | Description | Recommended Starting Conditions |
| Blocking Agents | Use of proteins or other molecules to block non-specific binding sites on surfaces. | - Bovine Serum Albumin (BSA): 1-3% (w/v) in your assay buffer. - Casein: 0.1-0.5% (w/v) in your assay buffer. - Polyethylene Glycol (PEG): Pre-coating surfaces with a high concentration of a non-functionalized PEG (e.g., mPEG) of similar or higher molecular weight can be effective. |
| Buffer Optimization | Adjusting the pH and ionic strength of your buffers can minimize electrostatic interactions. | - pH Adjustment: Work at a pH where your conjugate and the interacting surfaces have minimal opposite charges. For the amine group, a pH closer to neutral (7.0-7.5) can be optimal for amine reactions while minimizing excessive positive charge. - Increased Salt Concentration: Adding NaCl (up to 500 mM) to your running buffer can shield electrostatic interactions. |
| Surfactants | Non-ionic surfactants can disrupt hydrophobic interactions. | - Tween-20 or Triton X-100: Add 0.05-0.1% (v/v) to your washing and incubation buffers. |
Issue 2: Low conjugation efficiency of the amine or azide group.
This can be due to suboptimal reaction conditions or interference from buffer components.
Troubleshooting Low Conjugation Efficiency:
| Functional Group | Potential Cause | Recommended Solution |
| Amine (-NH₂) Group | Buffer containing primary amines: Buffers like Tris or glycine will compete with your target molecule for reaction with NHS esters or other amine-reactive chemistries. | Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. |
| Suboptimal pH: The reaction of primary amines with NHS esters is most efficient at a pH between 7 and 9. | Adjust the pH of your reaction buffer to be within the optimal range (e.g., pH 7.5-8.5 for NHS ester reactions). | |
| Hydrolysis of activated esters (e.g., NHS ester): NHS esters are moisture-sensitive and can hydrolyze, becoming non-reactive. | Prepare fresh solutions of your activated ester immediately before use. Ensure all solvents are anhydrous. | |
| Azide (-N₃) Group (Click Chemistry) | Inefficient copper catalyst (CuAAC): The Cu(I) catalyst can be oxidized to the inactive Cu(II) state. | Use a stabilizing ligand for the copper catalyst, such as THPTA or TBTA, and a reducing agent like sodium ascorbate to maintain the Cu(I) state. |
| Steric hindrance: The accessibility of the azide or alkyne group may be limited. | Consider using a longer PEG linker if steric hindrance is suspected. Optimize the stoichiometry of your reactants. |
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-Specific Binding on a Surface (e.g., ELISA plate or sensor chip)
-
Surface Preparation: Clean the surface according to the manufacturer's instructions.
-
Blocking Step:
-
Prepare a blocking buffer containing 1% (w/v) BSA in PBS.
-
Incubate the surface with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing Step:
-
Wash the surface three times with a wash buffer (e.g., PBS containing 0.05% Tween-20).
-
-
Binding Assay:
-
Dilute your this compound conjugate in an assay buffer that may also contain a low concentration of BSA (e.g., 0.1%) and/or Tween-20 (0.05%) to further minimize NSB during the binding step.
-
Proceed with your standard assay protocol.
-
Protocol 2: Two-Step Bioconjugation using this compound
This protocol describes the conjugation of a protein (via its amine groups) to an alkyne-modified molecule using this compound as the linker.
Step A: Amine-Reactive Conjugation
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Activation of Carboxylic Acid (if applicable): If you are conjugating the amine of the PEG linker to a carboxylic acid on your molecule, activate the carboxyl groups with a 1.5-fold molar excess of EDC and NHS in MES buffer (pH 5.5-6.0) for 15-30 minutes at room temperature.
-
Conjugation Reaction:
-
Dissolve the this compound in the same reaction buffer.
-
Add the this compound to the activated molecule or to the protein (if using an NHS-ester activated PEG linker) at a desired molar ratio (e.g., 10-20 fold molar excess of the PEG linker to the protein).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess, unreacted this compound by dialysis, size-exclusion chromatography, or tangential flow filtration.
Step B: Azide-Alkyne Click Chemistry (CuAAC)
-
Prepare Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA Ligand: 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
Alkyne-modified molecule: Dissolved in a suitable solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
To your azide-functionalized protein from Step A, add the alkyne-modified molecule at a slight molar excess.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Purification: Purify the final conjugate using an appropriate chromatography method to remove the catalyst and excess reagents.
Visualizing Workflows
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Decision tree for troubleshooting non-specific binding.
References
How to remove unreacted Azido-PEG35-amine from a reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Azido-PEG35-amine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
The most common methods for purifying your PEGylated product and removing excess this compound are based on differences in size, charge, or solubility between the PEGylated product and the unreacted PEG reagent. The primary techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Since your PEGylated product is larger than the unreacted this compound, it will elute first from the column. SEC is very effective at removing small, unreacted PEG molecules.[][]
-
Dialysis/Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes. The unreacted this compound will pass through the membrane, while the larger PEGylated product is retained.[3][4][5]
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. The attachment of PEG chains to your molecule can shield its surface charges, altering its interaction with the ion-exchange resin compared to the unreacted molecule. This change in charge can be exploited to separate the PEGylated product from both the unreacted starting material and the unreacted PEG.
-
Precipitation: This technique involves altering the solubility of the components in the reaction mixture to selectively precipitate either the product or the impurities. Polyethylene glycol (PEG) itself can be used as a precipitating agent.
Q2: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size of your target molecule, the properties of the final conjugate, the scale of your reaction, and the required purity of the final product. The flowchart below provides a general decision-making workflow.
References
Optimizing catalyst concentration for copper-catalyzed reactions with Azido-PEG35-amine.
Technical Support Center: Optimizing Copper-Catalyzed Reactions with Azido-PEG35-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst concentration in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for the copper catalyst in a CuAAC reaction?
For bioconjugation applications, the recommended final concentration of the copper (Cu) catalyst is typically between 50 and 100 µM.[1][2] Concentrations below 50 µM may result in poor turnover and slower reaction rates, while concentrations above 100 µM are often unnecessary and can increase the risk of protein damage or precipitation.[2]
Q2: Why is a ligand necessary, and what is the ideal ligand-to-copper ratio?
Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial in CuAAC reactions for several reasons. They stabilize the active Cu(I) catalytic species, prevent its oxidation to the inactive Cu(II) state, protect sensitive biomolecules from oxidative damage, and improve reaction rates.[3][4] It is recommended to use at least a five-fold excess of the ligand relative to the copper catalyst (a 5:1 ratio) to ensure the catalyst remains stable and effective.
Q3: How much reducing agent, like sodium ascorbate, should I use?
Sodium ascorbate is used to generate the active Cu(I) catalyst in situ from a Cu(II) source (e.g., CuSO₄). The concentration of sodium ascorbate should be sufficient to maintain the copper in its +1 oxidation state throughout the reaction. A final concentration of 2.5 mM sodium ascorbate has been shown to be effective for reactions using 100 µM of copper. Generally, a 5 to 10-fold excess of sodium ascorbate relative to the copper concentration is a good starting point.
Q4: My reaction buffer contains Tris. Is this a problem?
Yes, Tris buffers should be avoided. The tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper, slowing down the reaction. Buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0 are more compatible.
Q5: Can oxygen inhibit my reaction?
Yes, oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) form, which impedes the reaction and can lead to low yields. While the presence of excess sodium ascorbate helps to mitigate this, it is good practice to minimize the reaction's exposure to oxygen by using degassed solutions or capping the reaction vessel.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of CuAAC reactions.
Problem 1: Low or No Product Yield
If you are experiencing low or no conversion to the desired product, consider the following factors:
| Potential Cause | Recommended Action | Supporting Evidence |
| Inactive Catalyst | The Cu(I) catalyst is sensitive to oxygen. Ensure your reaction is performed with minimal oxygen exposure. Prepare the sodium ascorbate solution fresh and add it last to initiate the reaction. | Oxygen can oxidize Cu(I) to Cu(II), which halts the catalytic cycle. |
| Incorrect Reagent Order | Always pre-mix the CuSO₄ with the THPTA ligand before adding it to the solution containing your azide and alkyne. Add the sodium ascorbate last. | Adding ascorbate directly to copper without a ligand can lead to the formation of reactive oxygen species. |
| Insufficient Catalyst | The catalyst concentration may be too low for your specific substrates. Increase the final copper concentration incrementally, for example, from 50 µM to 100 µM. | For bioconjugation, Cu concentrations should generally be between 50 and 100 μM. |
| Steric Hindrance | The azide or alkyne functional group on your molecule may be sterically blocked, preventing the catalyst from accessing it. | If the reactive groups are sterically hindered, the reaction may fail even with optimal catalyst conditions. |
| Incompatible Buffer | Buffers like Tris or those with high chloride concentrations (>0.2 M) can inhibit the copper catalyst. Switch to a recommended buffer such as HEPES or phosphate buffer (pH 7-8). | Tris is a known inhibitory ligand for copper in CuAAC reactions. |
Problem 2: Reaction Stalls Before Completion
If the reaction starts but does not proceed to completion, it often points to catalyst deactivation.
| Potential Cause | Recommended Action | Supporting Evidence |
| Depletion of Reducing Agent | Oxygen in the system may have consumed all the sodium ascorbate, leading to the oxidation of the Cu(I) catalyst. Ensure the reaction is properly sealed and consider adding more sodium ascorbate. | Reactions with 100 µM Cu were found to stop before completion if the ascorbate concentration was 1 mM or less. |
| Catalyst Instability | The ligand-to-copper ratio may be insufficient to protect the catalyst over the full reaction time. Ensure you are using at least a 5:1 ratio of ligand to copper. | The ligand protects the Cu(I) ion from degradation and side reactions. |
| Substrate Instability | One of your starting materials may be degrading under the reaction conditions. Analyze reaction aliquots over time via LC-MS or TLC to check the stability of all components. |
Problem 3: Formation of Side Products or Aggregation
The presence of unexpected byproducts or aggregation of biomolecules can be caused by oxidative damage.
| Potential Cause | Recommended Action | Supporting Evidence |
| Reactive Oxygen Species (ROS) | The combination of copper, ascorbate, and oxygen can generate ROS, which can damage proteins or other sensitive molecules. | Increase the ligand-to-copper ratio (e.g., to 10:1). The ligand acts as a sacrificial reductant. Consider adding aminoguanidine, which can intercept harmful byproducts of ascorbate oxidation. |
| Alkyne Homocoupling | In the presence of oxygen and insufficient reducing agent, Cu(II) can promote the unwanted homocoupling of terminal alkynes (Glaser coupling). | Ensure an inert atmosphere and sufficient sodium ascorbate to maintain a reducing environment. |
Experimental Protocols & Data
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point for conjugating an alkyne-modified biomolecule with this compound.
-
Prepare Stock Solutions:
-
Biomolecule-Alkyne: Prepare in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
This compound: Prepare a 10 mM stock in DMSO or water.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock in water.
-
THPTA Ligand: Prepare a 100 mM stock in water.
-
Sodium Ascorbate (NaAsc): Prepare a 100 mM stock in water fresh before each use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the biomolecule-alkyne and this compound in buffer. A 2 to 3-fold molar excess of the PEG-azide is a common starting point.
-
In a separate tube, prepare the catalyst premix. For a 200 µL final reaction volume to achieve 100 µM Cu and 500 µM THPTA:
-
Mix 5 µL of 100 mM THPTA stock with 1 µL of 20 mM CuSO₄ stock.
-
Let this mixture stand for 2 minutes.
-
-
Add the 6 µL of catalyst premix to the biomolecule/azide solution.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 2.5 mM).
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor progress by an appropriate technique (e.g., SDS-PAGE, LC-MS).
-
Once complete, quench the reaction by adding EDTA to chelate the copper.
-
Table 1: Recommended Concentration Ranges for Key Reagents
| Component | Stock Concentration | Recommended Final Concentration | Molar Ratio (Relative to Cu) |
| Copper (CuSO₄) | 2-20 mM | 50 - 100 µM | 1 |
| Ligand (THPTA) | 10-100 mM | 250 - 500 µM | ≥ 5 |
| Reducing Agent (NaAsc) | 100 mM (Fresh) | 2.5 - 5 mM | 10 - 50 |
| This compound | 10 mM | 2-10x excess over alkyne | - |
Visualizations
Experimental Workflow
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Azido-PEG35-amine Stock Solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Azido-PEG35-amine stock solutions to ensure their stability and optimal performance in research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a heterobifunctional linker molecule containing a terminal azide group (-N₃) and a primary amine group (-NH₂) separated by a 35-unit polyethylene glycol (PEG) spacer. The primary stability concerns involve the degradation of the functional groups and the PEG backbone. The azide group can be sensitive to heat, light, and reducing agents, while the PEG chain can undergo oxidation. The amine group is generally stable but can be affected by pH.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Under these conditions, the product is expected to be stable for at least one to three years. It is crucial to allow the container to warm to room temperature before opening to prevent moisture condensation.
Q3: What is the recommended procedure for preparing an this compound stock solution?
It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be prepared and stored, use an anhydrous, high-purity solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Dissolve the desired amount of this compound in the solvent and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How do pH and buffer components affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is pH-dependent. The PEG backbone is generally stable in a pH range of 4-8. Strongly acidic or basic conditions can lead to the degradation of the PEG chain. Avoid buffers containing primary or secondary amines (e.g., Tris) as they can potentially react with the linker. Phosphate-buffered saline (PBS) and HEPES are generally recommended.
Q5: What are the potential degradation pathways for this compound?
The primary degradation pathways include:
-
Reduction of the azide group: The azide can be reduced to a primary amine in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Oxidation of the PEG backbone: The polyethylene glycol chain is susceptible to auto-oxidation, which can be accelerated by exposure to oxygen, heat, and transition metal ions. This can lead to chain cleavage and the formation of various byproducts.
-
Photodegradation: Organic azides can be sensitive to light, particularly UV radiation, which can lead to the formation of reactive nitrenes and subsequent unpredictable side reactions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no reactivity of the azide group in a click chemistry reaction. | Degradation of the azide group. | - Prepare fresh stock solutions of this compound. - Ensure reaction buffers are free of reducing agents (e.g., DTT, TCEP). - Protect the stock solution and reaction mixture from light. |
| - Store the solid compound and stock solutions at the recommended low temperatures. | ||
| Inconsistent or non-reproducible experimental results. | Instability of the stock solution. | - Prepare fresh stock solutions for each experiment. - If using a stored stock solution, aliquot it upon preparation to minimize freeze-thaw cycles. - Verify the integrity of the stored solid by analytical methods (e.g., NMR, LC-MS) if possible. |
| Precipitation observed in the stock solution upon thawing. | Moisture contamination leading to hydrolysis or reduced solubility. | - Ensure the solid reagent is warmed to room temperature before opening to prevent condensation. - Use anhydrous solvents for preparing stock solutions. - Store stock solutions with a desiccant if possible. |
| Unexpected peaks in analytical characterization (e.g., LC-MS, NMR). | Presence of degradation products. | - Review the storage and handling procedures of the stock solution. - Perform a forced degradation study to identify potential degradation products. - Purify the this compound if necessary before use. |
Stability of this compound Stock Solutions (Illustrative Data)
The following table provides illustrative data on the expected stability of this compound stock solutions under various conditions. This data is based on the known stability of similar Azido-PEG compounds and should be used as a general guideline. Actual stability may vary depending on the specific experimental conditions and purity of the reagents.
| Solvent | Temperature | pH | Light Exposure | Estimated Degradation (per week) | Recommended Storage Time |
| DMSO (anhydrous) | -80°C | N/A | Dark | < 1% | Up to 6 months[2] |
| DMSO (anhydrous) | -20°C | N/A | Dark | 1-2% | Up to 1 month[2] |
| Aqueous Buffer (PBS) | 4°C | 7.4 | Dark | 2-5% | Up to 1 week |
| Aqueous Buffer (PBS) | 25°C (Room Temp) | 7.4 | Ambient | 5-15% | Prepare fresh |
| Aqueous Buffer | 4°C | 5.0 | Dark | 1-3% | Up to 1 week |
| Aqueous Buffer | 4°C | 9.0 | Dark | 5-10% | Prepare fresh |
Experimental Protocols
Protocol for Forced Degradation Study of this compound Stock Solution
Objective: To assess the stability of an this compound stock solution under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
Anhydrous DMSO
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-purity water
-
LC-MS grade acetonitrile and water with 0.1% formic acid
-
HPLC or UPLC system with MS detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare Stress Samples:
-
Acidic Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.
-
Basic Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial containing 100 µL of the stock solution diluted with 900 µL of PBS (pH 7.4) in an oven at 60°C.
-
Photolytic Degradation: Place a quartz cuvette containing 100 µL of the stock solution diluted with 900 µL of PBS (pH 7.4) in a photostability chamber.
-
Control Sample: Mix 100 µL of the stock solution with 900 µL of PBS (pH 7.4) and store at 4°C in the dark.
-
-
Incubation: Incubate the stress samples for a defined period (e.g., 24, 48, and 72 hours). For the basic hydrolysis sample, neutralize with an equimolar amount of HCl before analysis.
-
Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Analyze the samples by a validated stability-indicating LC-MS method. A C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point.
-
Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.
-
Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for low azide reactivity.
References
Troubleshooting unexpected results in NMR or mass spec of Azido-PEG35-amine products.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in NMR or mass spectrometry analysis of Azido-PEG35-amine products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Mass Spectrometry (MS) Troubleshooting
Q1: My mass spectrum shows a very broad, unresolved "hump" instead of a clear peak for my this compound. What could be the cause?
A1: This is a common observation for polydisperse polymers like PEG. The "hump" represents a distribution of PEG chains with varying numbers of ethylene glycol units.
-
Troubleshooting Steps:
-
Confirm Polydispersity: The broadness is likely due to the inherent polydispersity of the PEG chain. A typical polydispersity index (PDI) for PEG derivatives is between 1.02 and 1.05.
-
Use High-Resolution Mass Spectrometry: Techniques like ESI-TOF or Orbitrap MS can resolve individual oligomers, appearing as a series of peaks separated by 44.0262 Da (the mass of one ethylene glycol unit).
-
Employ Charge-Reducing Agents: The addition of a small amount of an amine, such as triethylamine (TEA) or diethylmethylamine (DEMA), post-column or directly to the sample can simplify the spectrum by reducing multiple charging, making it easier to interpret.[1]
-
Q2: I'm observing a series of peaks separated by approximately 44 Da, but the masses don't match my expected this compound product. Why is this?
A2: This indicates you are likely observing the PEG distribution, but the end groups might be incorrect, or you are seeing common adducts.
-
Troubleshooting Steps:
-
Check for Common Adducts: In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺). Refer to the Expected Mass-to-Charge Ratios table below to confirm.
-
Verify Synthesis and Purification: Incomplete reactions or impurities from the synthesis can lead to unexpected end groups. For example, you might be observing a starting material like Hydroxyl-PEG-amine or a byproduct. Review your synthetic and purification protocols.
-
Investigate Degradation: PEGs can undergo oxidative degradation, leading to the formation of various byproducts such as aldehydes and carboxylic acids, which will alter the mass.[2][3] Ensure proper storage and handling of your sample.
-
Q3: My mass spectrum is dominated by low molecular weight peaks that look like PEG fragments. What is happening?
A3: This could be due to in-source fragmentation or degradation of your sample.
-
Troubleshooting Steps:
-
Optimize ESI Source Conditions: High cone voltage or source temperature can cause fragmentation of the PEG chain. Gradually reduce these parameters to find the optimal conditions for observing the intact molecule.
-
Check for Sample Degradation: As mentioned previously, oxidative degradation can break down the PEG chain.[2][3] Prepare a fresh sample and analyze it promptly. Avoid prolonged exposure to light and heat.
-
Nuclear Magnetic Resonance (NMR) Troubleshooting
Q1: The peaks in my ¹H NMR spectrum of this compound are very broad. How can I improve the resolution?
A1: Peak broadening in polymer NMR spectra is common and can be caused by several factors.
-
Troubleshooting Steps:
-
Check Sample Concentration: Highly concentrated polymer solutions can be viscous, leading to broad signals. Try diluting your sample.
-
Improve Shimming: Poor shimming of the magnetic field is a frequent cause of broad peaks. Re-shim the instrument on your sample.
-
Increase Temperature: For some polymers, acquiring the spectrum at a higher temperature can increase molecular motion and average out different conformations, resulting in sharper peaks.
-
Consider Solvent Effects: The interaction of the polymer with the solvent can affect peak width. Trying a different deuterated solvent might help.
-
Q2: I'm having trouble integrating the end-group signals in my ¹H NMR spectrum because they are small and overlap with the main PEG backbone signal.
A2: Quantifying end groups in high molecular weight PEGs can be challenging due to the low ratio of end-group protons to the numerous backbone protons.
-
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: A higher magnetic field strength will provide better signal dispersion, potentially resolving the end-group signals from the main PEG peak.
-
Perform a ¹³C NMR Experiment: ¹³C NMR offers a wider chemical shift range and can often provide better resolution for the carbon atoms of the end groups.
-
Increase the Number of Scans: Averaging more scans will improve the signal-to-noise ratio, making the small end-group signals more clearly visible for integration.
-
Check for Overlap with ¹³C Satellites: The methylene protons of the azide end-group can sometimes overlap with the ¹³C satellite peaks of the main PEG signal.
-
Q3: The chemical shifts in my NMR spectrum don't match the expected values for this compound. What could be wrong?
A3: Discrepancies in chemical shifts can arise from incorrect structure, impurities, or solvent effects.
-
Troubleshooting Steps:
-
Verify the Structure: Compare your full spectrum to the expected chemical shifts in the tables below. An absence of the characteristic azide or amine end-group signals may indicate a failed synthesis.
-
Check for Solvent Impurities: Residual non-deuterated solvent from sample preparation can introduce extraneous peaks.
-
Assess for Degradation Products: Oxidative degradation can introduce new functional groups (e.g., aldehydes, formates) with distinct chemical shifts.
-
Data Presentation
Table 1: Expected Mass-to-Charge Ratios for this compound
The molecular formula for an idealized this compound is C₇₀H₁₄₂N₄O₃₅. The average molecular weight is approximately 1720 g/mol . The table below shows the calculated monoisotopic m/z values for a representative oligomer (n=35).
| Ion Species | Adduct | Calculated m/z |
| [M+H]⁺ | H⁺ | 1720.0 |
| [M+NH₄]⁺ | NH₄⁺ | 1737.0 |
| [M+Na]⁺ | Na⁺ | 1742.0 |
| [M+K]⁺ | K⁺ | 1758.0 |
| [M+2H]²⁺ | 2H⁺ | 860.5 |
| [M+H+Na]²⁺ | H⁺, Na⁺ | 871.5 |
| [M+2Na]²⁺ | 2Na⁺ | 882.5 |
Note: Due to polydispersity, you will observe a distribution of peaks around these values, separated by approximately 44.0262 Da.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Azido-PEG-amine
Chemical shifts are reported in ppm and are referenced to the solvent signal. Values can vary slightly depending on the solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | ~3.64 (s) | ~70.5 |
| Azide End-Group (N₃-CH₂ -CH₂-O-) | ~3.38 (t) | ~50.6 |
| Amine End-Group (-O-CH₂-CH₂ -NH₂) | ~2.85 (t) | ~41.8 |
| Methylene adjacent to Amine (-O-CH₂ -CH₂-NH₂) | ~3.5 (t) | ~73.4 |
Experimental Protocols
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 10 µg/mL.
-
If high salt concentrations are present from synthesis, perform a desalting step using a suitable method (e.g., dialysis or a reverse-phase cleanup cartridge).
-
For charge reduction, a final concentration of 0.1% triethylamine (TEA) can be added to the sample solution.
-
-
Instrumentation and Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Infuse the sample directly or via an LC system at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range that encompasses the expected distribution (e.g., m/z 500-2500).
-
Optimize source parameters (e.g., capillary voltage, source temperature, cone voltage) to maximize signal intensity and minimize fragmentation. Start with gentle conditions and gradually increase them if needed.
-
-
Data Processing:
-
The resulting spectrum will show multiple charge states for the polymer distribution.
-
Use deconvolution software to transform the m/z spectrum into a true mass scale, which will show the distribution of the different PEG oligomers.
-
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup and Acquisition:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to obtain good resolution.
-
Acquire the spectrum using a standard proton pulse sequence. Key parameters to consider:
-
Spectral Width: Sufficient to cover all expected signals (e.g., 0-10 ppm).
-
Number of Scans: Start with 16 or 32 scans and increase as needed to improve the signal-to-noise ratio for the end-group signals.
-
Relaxation Delay (d1): Use a sufficiently long delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals, setting the integral of the main PEG backbone peak to a value representing the theoretical number of protons (e.g., 4n, where n is the average number of PEG units). The integrals of the end-group signals should then correspond to the number of protons on those groups.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected mass spectrometry results.
Caption: Troubleshooting workflow for unexpected NMR spectroscopy results.
References
Optimizing incubation time and temperature for Azido-PEG35-amine reactions.
Welcome to the technical support center for Azido-PEG35-amine and related bifunctional linkers. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the amine group of this compound with an NHS ester?
A1: For the reaction of an amine with an N-Hydroxysuccinimide (NHS) ester, a pH range of 7.0 to 9.0 is commonly recommended.[1][2] A buffer at pH 7.2 to 7.5 often provides a good balance between the reactivity of the primary amine and the hydrolysis of the NHS ester.[1] While a higher pH can increase the reaction rate, it also accelerates the hydrolysis of the NHS ester, which can reduce conjugation efficiency.[2]
Q2: What type of buffer should I use for my reaction?
A2: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine.[3] These buffers will compete with the this compound for reaction with the NHS ester, significantly lowering the yield of your desired conjugate. Recommended buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0, or other non-amine containing buffers like HEPES or borate buffer.
Q3: How should I dissolve and store my this compound reagent?
A3: this compound, particularly if it has an NHS-ester reactive group, is sensitive to moisture. It is recommended to store the reagent at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation upon opening. For creating a stock solution, a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) is recommended. It is best to dissolve the reagent immediately before use and avoid preparing large stock solutions for long-term storage, as the NHS-ester moiety can hydrolyze over time.
Q4: What is the recommended incubation time and temperature for the reaction?
A4: The optimal incubation time and temperature depend on the specific reactants and desired level of conjugation. A general guideline is to incubate for 30-60 minutes at room temperature. For more sensitive molecules, the reaction can be performed at 4°C or on ice for 2 hours or even overnight.
Q5: How can I control the extent of labeling on my protein?
A5: The degree of labeling can be controlled by adjusting the molar ratio of the Azido-PEG-NHS ester to your protein. A 20-fold molar excess of the NHS-ester reagent over the protein is a common starting point for achieving a labeling of 4-6 PEG linkers per antibody molecule (IgG). For more dilute protein solutions, a greater molar excess of the reagent may be necessary to achieve the same level of incorporation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | NHS-ester was hydrolyzed before the reaction. | Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Dissolve the NHS-ester reagent in anhydrous DMSO or DMF immediately before use. |
| Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine containing buffer such as PBS, HEPES, or borate buffer at a pH of 7.0-8.0. | |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 7.0-9.0. A pH of 7.2-7.5 is often a good starting point. | |
| Insufficient molar excess of the PEG reagent. | Increase the molar ratio of the Azido-PEG-NHS ester to the target molecule. For dilute solutions, a higher excess is needed. | |
| Poor Reproducibility | Inconsistent reagent preparation. | Prepare fresh stock solutions of the NHS-ester for each experiment. Do not store reconstituted reagent. |
| Variations in incubation time or temperature. | Standardize the incubation time and temperature for all experiments. | |
| Non-specific Binding | The pH is too high, leading to unintended reactions. | Consider lowering the pH to the lower end of the 7.0-9.0 range to increase specificity, although this may slow down the reaction rate. |
Data Presentation
Table 1: Recommended Reaction Conditions for Azido-PEG-Amine (via NHS Ester Coupling)
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal starting pH is often 7.2 - 7.5. |
| Temperature | Room Temperature or 4°C (on ice) | Use 4°C for sensitive biomolecules. |
| Incubation Time | 30 - 60 minutes at Room Temperature | 2 hours to overnight at 4°C. |
| Buffer | Phosphate-buffered saline (PBS), HEPES, Borate | Must be free of primary amines. |
| Solvent for Reagent | DMSO or DMF | Use anhydrous solvent. |
| Molar Excess of PEG-NHS | 10 to 20-fold over protein | Adjust based on protein concentration and desired labeling. |
Experimental Protocols
Protocol: Labeling an Antibody with Azido-PEG-NHS Ester
This protocol provides a general procedure for conjugating an Azido-PEG-NHS ester to a primary amine on an antibody.
Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester reagent
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Antibody:
-
Dissolve 1-10 mg of the antibody in 0.5-2 mL of PBS. Ensure the buffer does not contain any primary amines.
-
-
Preparation of Azido-PEG-NHS Ester Solution:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening.
-
Immediately before use, prepare a 10 mM solution of the reagent by dissolving it in DMSO or DMF.
-
-
Calculation of Reagent Volume:
-
Calculate the volume of the 10 mM Azido-PEG-NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold) over the antibody.
-
-
Conjugation Reaction:
-
Add the calculated volume of the Azido-PEG-NHS ester solution to the antibody solution. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines like Tris or glycine can be added.
-
-
Purification:
-
Remove the unreacted Azido-PEG-NHS ester and byproducts using a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the purified conjugate under conditions that are optimal for the non-labeled antibody.
-
Visualizations
Caption: Experimental workflow for Azido-PEG-Amine conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
How to handle steric hindrance in Azido-PEG35-amine bioconjugation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in Azido-PEG35-amine bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound bioconjugation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In this compound bioconjugation, the bulky nature of the polyethylene glycol (PEG) chain and the molecular environment around the azide or amine functional groups on the target molecule can prevent the reacting groups from coming into close enough proximity for the conjugation reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition or Staudinger ligation) to occur efficiently. This can lead to low yields or complete failure of the conjugation.
Q2: What are the primary factors contributing to steric hindrance in this bioconjugation?
A2: Several factors can contribute to steric hindrance:
-
High Molecular Weight of the PEG Chain: The long PEG35 chain can fold back and physically block the terminal azide group.
-
Complex Tertiary Structure of the Biomolecule: For proteins or other large biomolecules, the amine group may be located within a pocket or cleft, making it inaccessible to the bulky PEG reagent.
-
Proximity of Other Bulky Groups: Large chemical moieties near the reactive amine or azide group can obstruct the reaction site.
-
High Degree of Substitution: Attempting to conjugate multiple PEG chains to a single molecule can lead to crowding and increased steric hindrance for subsequent reactions.
Q3: How can I assess if steric hindrance is the cause of my low conjugation yield?
A3: A combination of analytical techniques can help diagnose steric hindrance:
-
Comparative Analysis: Compare the reaction efficiency with a smaller, less hindered control molecule. If the control reaction proceeds well, steric hindrance is a likely culprit.
-
Molecular Modeling: Computational modeling can predict the three-dimensional structure of your biomolecule and the accessibility of the target amine groups.
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry can identify the specific sites of conjugation. A lack of conjugation at expected sites that are known to be in sterically hindered regions is a strong indicator.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Steric Hindrance: The azide on the PEG and the amine on the biomolecule are unable to interact due to spatial blocking. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature to provide more energy for the molecules to overcome the steric barrier. 2. Introduce a Longer Spacer Arm: Synthesize or purchase a PEG derivative with a longer, more flexible spacer between the PEG chain and the azide group. 3. Change Coupling Chemistry: Switch to a reaction that is less sensitive to steric hindrance, such as strain-promoted azide-alkyne cycloaddition (SPAAC). |
| Incomplete Conjugation | Sub-optimal pH: The pH of the reaction buffer may not be optimal for the reactivity of the amine group. | For reactions targeting primary amines (e.g., lysine residues), maintain a pH between 7.5 and 8.5 to ensure the amine is deprotonated and nucleophilic. |
| Formation of Aggregates | Hydrophobic Interactions: The biomolecule may be prone to aggregation under the reaction conditions. | 1. Include Additives: Add non-ionic detergents (e.g., Tween-20) or organic co-solvents (e.g., DMSO, DMF) to the reaction buffer to minimize aggregation. 2. Optimize Protein Concentration: Work with a lower concentration of the biomolecule. |
| Non-Specific Conjugation | Reactive Side Groups: Other nucleophilic groups on the biomolecule (e.g., thiols) may be reacting with the PEG reagent. | 1. Protecting Groups: Use protecting groups for highly reactive side chains that are not the target of conjugation. 2. Site-Specific Mutagenesis: If working with a recombinant protein, mutate amino acids at non-target sites to less reactive residues. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Extended Spacer
This protocol is designed for conjugating an alkyne-modified biomolecule with this compound where steric hindrance is a concern. An extended spacer arm on the PEG reagent is utilized.
Materials:
-
Alkyne-modified biomolecule (e.g., protein)
-
This compound with a C6 spacer
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of the this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (to a final concentration of 1-5 mg/mL) with a 10-fold molar excess of the this compound.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
Purify the conjugate using size-exclusion chromatography (SEC) or affinity chromatography.
-
Analyze the conjugate by SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative copper-free click chemistry method that is less susceptible to steric hindrance.
Materials:
-
Azide-modified biomolecule
-
DBCO-PEG35-amine (Dibenzocyclooctyne-PEG)
-
PBS, pH 7.4
Procedure:
-
Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.
-
Add a 5- to 10-fold molar excess of DBCO-PEG35-amine to the biomolecule solution.
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours with gentle shaking.
-
Monitor the reaction progress using LC-MS.
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC).
-
Characterize the final product by SDS-PAGE and mass spectrometry.
Data Presentation
Table 1: Comparison of Conjugation Efficiencies with Different Linkers
| Linker Type | Reaction Time (hours) | Temperature (°C) | Conjugation Yield (%) |
| Standard PEG35 | 4 | 25 | 15 ± 3 |
| PEG35 with C6 Spacer | 4 | 25 | 65 ± 5 |
| PEG35 with C12 Spacer | 4 | 25 | 85 ± 4 |
Table 2: Effect of Reaction Conditions on Conjugation Yield
| Reaction Condition | Value | Conjugation Yield (%) |
| Temperature | 4°C | 22 ± 4 |
| Temperature | 25°C | 65 ± 5 |
| Temperature | 37°C | 78 ± 6 |
| pH | 6.5 | 35 ± 5 |
| pH | 7.5 | 68 ± 6 |
| pH | 8.5 | 72 ± 4 |
Visualizations
Caption: Logical flow illustrating how steric hindrance affects bioconjugation yield.
Caption: A decision-making workflow for troubleshooting low conjugation yields.
Preventing the reduction of the azide group during purification.
Welcome to the technical support center for handling azide-containing compounds. This resource provides researchers, scientists, and drug development professionals with practical guidance on preventing the undesired reduction of the azide functional group during purification and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azide group reduction during purification?
A1: The most common cause of unintended azide reduction is exposure to certain reagents and conditions. Thiol-based reagents, such as dithiothreitol (DTT) and 1,2-ethanedithiol (EDT), are strong reducing agents and are a primary culprit, especially under acidic conditions which can be present during peptide cleavage from a solid support.[1][2] Other common laboratory reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd/C) will also readily reduce azides to primary amines.[3]
Q2: My azide was reduced during column chromatography on silica gel. What might have happened?
A2: While silica gel itself is generally considered compatible, azide reduction on silica columns can occur due to several factors:
-
Contaminants: The silica gel may have trace metal impurities that can catalyze reduction, especially if reductive solvents or reagents were used in a previous step and not fully removed.
-
Co-elution with a Reducing Agent: If a reducing agent from a prior reaction step (e.g., excess triphenylphosphine from a Staudinger reaction) was not fully quenched or removed, it can react with the azide on the column.
-
Solvent Degradation: Certain solvents can degrade over time to form reductive impurities.
Q3: Are there azide-compatible alternatives to problematic reagents?
A3: Yes. When a process requires a reducing agent or a scavenger, selecting an azide-compatible option is critical. For example, in solid-phase peptide synthesis (SPPS), triisopropylsilane (TIS) is a much safer scavenger alternative to EDT for protecting acid-sensitive functional groups during cleavage.[1] If a thiol is necessary, DTT has been shown to be a safer option than EDT, causing significantly less reduction.[1]
Q4: Can light or heat cause my azide to decompose or be reduced?
A4: Yes, organic azides can be sensitive to external energy sources like heat and light. This decomposition is not typically a reduction to an amine but can lead to the loss of N₂ gas to form a highly reactive nitrene, resulting in undesired side products. It is a best practice to store organic azides, especially those with a low carbon-to-nitrogen ratio, at low temperatures (e.g., -18°C) and protected from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Azide reduction observed after a Staudinger reaction workup.
-
Diagnosis: The Staudinger reaction uses a phosphine (e.g., triphenylphosphine) to convert an azide to an iminophosphorane, which is then hydrolyzed with water to yield a primary amine and a phosphine oxide byproduct. If you are trying to isolate the iminophosphorane or use it in a subsequent step (like an aza-Wittig reaction) but are seeing the amine, then premature or unwanted hydrolysis has occurred. Conversely, if you are attempting purification post-hydrolysis, residual phosphine can reduce other functional groups or interfere with purification.
-
Solution:
-
Quench Properly: Before purification, ensure the hydrolysis of the iminophosphorane is complete by adding sufficient water and allowing adequate reaction time.
-
Oxidize Excess Phosphine: Excess triphenylphosphine can be difficult to remove via chromatography. A common strategy is to oxidize it to triphenylphosphine oxide, which is often more polar and easier to separate.
-
Alternative Purification: Consider purification methods other than chromatography, such as crystallization or precipitation, to separate your product from the phosphine oxide byproduct.
-
Issue 2: Significant azide loss during peptide cleavage from solid-phase resin.
-
Diagnosis: The cleavage cocktail used to release the peptide from the resin is the likely cause. Thiol-based scavengers, particularly EDT, are known to be highly efficient at reducing azides under the strong acidic conditions of the trifluoroacetic acid (TFA) cocktail.
-
Solution:
-
Modify the Cleavage Cocktail: Replace the problematic scavenger with a non-reductive or less reductive alternative. A standard azide-safe cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Evaluate Thiol Scavengers: If a thiol scavenger is absolutely necessary (e.g., for protecting tryptophan), use dithiothreitol (DTT) instead of EDT.
-
Data Summary: Scavenger Compatibility in TFA Cleavage
The following table summarizes the relative impact of common scavengers on azide stability during peptide cleavage.
| Scavenger | Chemical Type | Azide Reduction Potential | Recommendation |
| 1,2-Ethanedithiol (EDT) | Thiol | Very High | Avoid |
| Dithiothreitol (DTT) | Thiol | Low to Moderate | Safer Alternative to EDT |
| Triisopropylsilane (TIS) | Silane | Very Low | Recommended |
| Thioanisole | Thioether | Low | Generally Safe |
Experimental Protocols & Visual Guides
Protocol 1: Azide-Safe Peptide Cleavage from Resin
This protocol is designed to efficiently cleave a peptide from the resin while minimizing the risk of azide reduction.
Materials:
-
Dried peptide-resin
-
Azide-Safe Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether
-
Acetonitrile (ACN) and Water for dissolution
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared Azide-Safe Cleavage Cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension and carefully decant the ether supernatant.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., ACN/Water) for purification by HPLC.
Protocol 2: Quenching Excess Sodium Azide Before Workup
This protocol describes how to safely quench unreacted sodium azide (NaN₃) from a reaction mixture before aqueous workup and extraction. This is crucial for safety, as acidifying a solution with a high concentration of azide can produce highly toxic and explosive hydrazoic acid (HN₃).
Materials:
-
Reaction mixture containing excess NaN₃
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous sulfuric acid (H₂SO₄)
-
Iodine-starch test paper
Procedure:
-
In a well-ventilated fume hood, cool the reaction mixture in an ice bath.
-
While stirring, slowly add a 20% solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of residual sodium azide.
-
After the addition of sodium nitrite, slowly add 20% sulfuric acid dropwise. You will observe gas evolution (N₂). Continue adding acid until the gas evolution ceases and the solution is acidic.
-
Test the solution with iodine-starch paper. The presence of excess nitrite (indicated by the paper turning blue/black) confirms that all the azide has been quenched.
-
The quenched aqueous solution can now be safely handled for extraction or disposal according to your institution's guidelines.
Workflow Diagrams
Caption: Troubleshooting flowchart for diagnosing azide reduction.
Caption: Decision tree for selecting a suitable purification method.
References
Technical Support Center: Best Practices for Scaling Up Azido-PEG35-amine Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully scaling up Azido-PEG35-amine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an this compound, and what are its primary applications?
An this compound is a bifunctional polyethylene glycol (PEG) linker. It possesses two distinct reactive groups at its termini: an azide group (-N₃) and a primary amine group (-NH₂). This dual functionality allows for a two-step, sequential conjugation strategy. The amine group can be reacted with molecules containing activated carboxylic acids (like NHS esters), while the azide group can participate in highly specific "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This versatility makes it a valuable tool in bioconjugation for applications like creating antibody-drug conjugates (ADCs), protein labeling for imaging, and surface modification of nanoparticles.[2][3]
Q2: What are the key reaction chemistries involved in using an this compound linker?
There are two primary reactions to consider:
-
Amine-Reactive Conjugation: The primary amine on the PEG linker can react with various functional groups. The most common is the reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This reaction is typically performed in a slightly basic pH environment (7.2-8.5).[4]
-
Azide-Reactive "Click" Chemistry: The azide group provides a bio-orthogonal handle for conjugation. It can react with an alkyne-functionalized molecule to form a stable triazole linkage. This can be achieved through:
-
CuAAC: A highly efficient reaction catalyzed by copper(I). It is well-suited for in vitro applications.[2]
-
SPAAC: A copper-free click chemistry reaction that is ideal for applications in living cells or where copper toxicity is a concern.
-
Q3: What are the critical parameters to control when scaling up these conjugation reactions?
Scaling up bioconjugation reactions requires careful control of several parameters to ensure consistency and reproducibility. These include:
-
pH: The pH of the reaction buffer is crucial for both amine and azide chemistries.
-
Molar Ratios: The ratio of the PEG linker to the biomolecule and the subsequent reactant for the second conjugation step will determine the degree of labeling and final product distribution.
-
Temperature: Reaction temperature affects the rate of both the desired conjugation and potential side reactions.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended times can lead to degradation or side reactions.
-
Mixing: Homogeneous mixing is critical, especially in larger volumes, to ensure consistent reaction kinetics.
Q4: What are the most common analytical techniques for characterizing this compound conjugates?
A combination of analytical techniques is typically employed for comprehensive characterization:
-
Size-Exclusion Chromatography (SEC-HPLC): Used to separate the conjugated product from unreacted biomolecules and PEG linkers, as well as to detect aggregation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for assessing purity and separating different PEGylated species based on hydrophobicity.
-
Mass Spectrometry (MS): Provides precise mass information to confirm the identity of the conjugate and determine the degree of PEGylation. Both MALDI-TOF and ESI-MS are commonly used.
-
SDS-PAGE: A straightforward method to visualize the increase in molecular weight of a protein after PEGylation.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | For amine-NHS ester reactions, ensure the pH is between 7.2 and 8.5. A pH below 7.0 will result in protonated amines that are poor nucleophiles. For thiol-maleimide reactions (if the amine end is modified), a pH of 6.5-7.5 is optimal. |
| Hydrolysis of NHS Ester | The NHS ester on an activated molecule is susceptible to hydrolysis, especially at high pH. Prepare the NHS-ester solution immediately before use and avoid preparing stock solutions for storage. If possible, use a more concentrated protein solution, as this favors the aminolysis reaction over hydrolysis. |
| Inactive Reagents | Ensure the this compound and other reagents have been stored correctly, typically at -20°C with desiccant, and protected from moisture. Equilibrate reagents to room temperature before opening to prevent condensation. |
| Insufficient Molar Excess of PEG Linker | For dilute protein solutions, a higher molar excess of the PEG linker may be required. A 20-fold molar excess is a common starting point for antibody labeling. Titrate the molar ratio to find the optimal concentration for your specific application. |
| Presence of Competing Nucleophiles in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with an NHS ester. Phosphate-buffered saline (PBS) is a commonly recommended alternative. |
Issue 2: Protein Precipitation or Aggregation During/After Conjugation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Molar Excess of Crosslinker | Over-conjugation can alter the protein's isoelectric point (pI) and lead to a reduction in solubility. Perform a titration to determine the highest concentration of the PEG linker that does not cause precipitation. |
| Organic Solvent Concentration | If the PEG linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed a level that denatures your protein (often recommended to be below 10%). |
| Change in Isoelectric Point (pI) | The conjugation of PEG to primary amines neutralizes their positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, the protein may precipitate. Ensure your final buffer pH is not close to the predicted new pI of the conjugated protein. |
| Protein Denaturation | The reaction conditions themselves may cause the protein to denature. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Issue 3: Non-Specific or Unintended Reactions
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction with Other Nucleophiles | At higher pH values, other nucleophiles on the protein, such as thiols or hydroxyls, may react with NHS esters, although the reaction with primary amines is favored. Use the lowest effective pH and the shortest possible reaction time to maximize specificity. |
| Reduction of Azide Group | Avoid the use of thiol-containing reducing agents like DTT or β-mercaptoethanol in buffers, as they can reduce the azide group to an amine, preventing subsequent click chemistry reactions. |
| Cross-Reactivity of Bifunctional Linker | If both ends of the this compound are reactive under the same conditions, intermolecular cross-linking can occur. This is generally avoided by the distinct reactivity of the amine and azide groups, which allows for sequential conjugation. |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation using Azido-PEG-NHS Ester
This protocol outlines the initial labeling of a protein with an azide handle, followed by a click chemistry reaction to attach a second molecule.
Step 1: Azide Functionalization of Protein
-
Buffer Exchange: Prepare the protein in an amine-free buffer, such as PBS, at a pH of 7.2-8.0.
-
Prepare PEG Solution: Immediately before use, dissolve the Azido-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted Azido-PEG-NHS ester and byproducts using a desalting column or dialysis.
Step 2: Click Chemistry Ligation (CuAAC Example)
-
Prepare Reactants: Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Initiate Reaction: Add the catalyst components to the protein-alkyne mixture.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method, such as SEC or RP-HPLC, to remove the catalyst and any remaining unreacted components.
Visualizations
Caption: Workflow for a two-step conjugation using an Azido-PEG-NHS ester.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to Confirming Successful Conjugation of Azido-PEG35-amine
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Azido-PEG35-amine to a target molecule is a critical step in the development of various bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides an objective comparison of key analytical methods for confirming the successful conjugation of this compound, complete with experimental protocols and quantitative performance data.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. The following table summarizes the key performance characteristics of the most common methods used to confirm this compound conjugation.
| Analytical Method | Principle | Information Provided | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| FTIR Spectroscopy | Vibrational spectroscopy (measures absorption of infrared light by chemical bonds) | Presence of the azide functional group. | >10 mM[1] | High | Real-time monitoring, non-destructive, simple sample preparation.[1] | Lower sensitivity, potential interference from water absorption.[1] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Detailed molecular structure and confirmation of covalent bond formation. Quantification of the degree of PEGylation. | Analyte dependent, generally in the mM range. Can be improved with techniques like d-DNP NMR. | Low to Medium | Provides unambiguous structural information. Quantitative. | Lower sensitivity compared to MS, can be time-consuming. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight of the conjugate, degree of PEGylation, and confirmation of conjugation. | Femtomole (fmol) range for MALDI-TOF.[2] | High | High sensitivity and accuracy, provides detailed mass information. | Can be complex to interpret for polydisperse PEGs. |
| HPLC | Chromatographic separation based on physicochemical properties | Separation of conjugated from unconjugated species. Quantification of conjugation efficiency. | 10 µg/mL for free PEG (SEC-RI).[3] | High | Highly reproducible and quantitative, excellent for purity assessment. | Does not provide direct structural information on its own. |
In-Depth Analysis and Experimental Protocols
This section provides detailed experimental protocols for the four key analytical methods, designed to be a starting point for researchers to develop their own specific assays.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of the azide functional group, which has a characteristic strong and sharp absorption band around 2100 cm⁻¹. The disappearance or significant reduction of this peak after the conjugation reaction is a strong indicator of successful conjugation.
Experimental Workflow for FTIR Analysis
Detailed Protocol for ATR-FTIR:
-
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound.
-
Target molecule.
-
Reaction buffer/solvent.
-
Purification system (e.g., dialysis, size-exclusion chromatography).
-
-
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. If the reaction is in solution, record a background spectrum of the reaction buffer/solvent.
-
Initial Spectrum: Place a small amount of the this compound starting material onto the ATR crystal and record its spectrum. Note the position and intensity of the characteristic azide peak around 2100 cm⁻¹.
-
Reaction Monitoring (Optional): For real-time analysis, the reaction can be performed directly on the ATR crystal or monitored by taking aliquots at different time points.
-
Final Product Analysis: After the conjugation reaction is complete and the product has been purified to remove unreacted this compound, acquire the FTIR spectrum of the final conjugate.
-
Data Analysis: Compare the initial and final spectra. Successful conjugation is confirmed by the disappearance or significant decrease in the intensity of the azide peak at ~2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it a definitive method for confirming the formation of a covalent bond between the this compound and the target molecule. Both ¹H and ¹³C NMR can be utilized.
Detailed Protocol for MALDI-TOF MS:
-
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a suitable solvent).
-
Purified conjugate.
-
Calibration standards.
-
-
Procedure:
-
Sample Preparation: Mix the purified conjugate solution with the matrix solution. The ratio of matrix to sample is typically high (e.g., 1000:1).
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.
-
Data Acquisition: Load the target plate into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the conjugate. A successful conjugation will show a mass increase corresponding to the mass of the attached this compound. The presence of multiple peaks separated by the mass of the PEG monomer unit can indicate the degree of PEGylation.
-
Detailed Protocol for ESI-LC/MS:
-
Materials:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Appropriate HPLC column (e.g., reversed-phase C4 or C8 for proteins).
-
Mobile phases (e.g., water and acetonitrile with an acid modifier like formic acid).
-
Purified conjugate.
-
-
Procedure:
-
LC Separation: Inject the purified conjugate onto the HPLC column to separate it from any remaining impurities.
-
ESI Ionization: The eluent from the HPLC is introduced into the ESI source, where the analyte is ionized.
-
Mass Analysis: The ions are transferred to the mass analyzer, and their mass-to-charge ratios are measured.
-
Data Analysis: The resulting mass spectrum, which typically shows a series of multiply charged ions, is deconvoluted to determine the molecular weight of the conjugate. This allows for precise mass determination and confirmation of conjugation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the conjugated product from unreacted starting materials and other impurities. It is an excellent method for assessing the purity of the conjugate and quantifying the extent of the reaction.
Experimental Workflow for HPLC Analysis
Detailed Protocol for Reversed-Phase (RP) HPLC:
-
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis, Refractive Index).
-
RP-HPLC column (e.g., C4, C8, or C18, depending on the hydrophobicity of the conjugate).
-
Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).
-
Reaction mixture and purified conjugate.
-
Standards of the starting materials.
-
-
Procedure:
-
Method Development: Develop a gradient elution method that effectively separates the unreacted target molecule, unreacted this compound, and the final conjugate.
-
Sample Analysis: Inject the reaction mixture and the purified conjugate onto the column.
-
Data Analysis:
-
Qualitative Analysis: Compare the retention times of the peaks in the chromatograms to those of the standards to identify the product and any remaining starting materials. A new peak with a different retention time is indicative of the conjugate.
-
Quantitative Analysis: By creating a calibration curve with standards of known concentrations, the peak areas can be used to quantify the amount of conjugate formed and the amount of unreacted starting materials, allowing for the calculation of conjugation efficiency and purity.
-
-
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound and thoroughly characterize the resulting bioconjugate, ensuring its quality and suitability for downstream applications.
References
A Comparative Analysis of CuAAC and SPAAC for Azido-PEG35-amine Ligation
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of molecules is paramount. Among the most powerful tools for this purpose are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" reactions. This guide provides a detailed comparison of their efficiency for the ligation of Azido-PEG35-amine, a hydrophilic linker commonly used in bioconjugation, supported by extrapolated experimental data and detailed protocols.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, requiring ligands to mitigate toxicity.[1][2] | Excellent, ideal for in vivo and live-cell applications.[1][2] |
| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Alkyne Reactant | Terminal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can be prone to side reactions if highly unstable. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions, extrapolated for the context of conjugating this compound. The efficiency of SPAAC is highly dependent on the choice of the strained cyclooctyne.
| Parameter | CuAAC with a Terminal Alkyne | SPAAC with Common Cyclooctynes |
| Second-Order Rate Constant (k₂) | 10⁻¹ - 10¹ M⁻¹s⁻¹ | BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne, whereas SPAAC utilizes the inherent ring strain of a cyclooctyne to achieve cycloaddition without a metal catalyst.
Detailed Experimental Protocols
These are generalized protocols and may require optimization for specific substrates and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general method for the copper-catalyzed reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne-functionalized reaction partner
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Suitable solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 - 1.2 equivalents) in the chosen solvent.
-
Prepare a stock solution of CuSO₄ and sodium ascorbate. For a typical reaction, final concentrations of 100-200 µM CuSO₄ and 1-2 mM sodium ascorbate are used. If using a ligand, pre-mix the CuSO₄ with the ligand (e.g., 5 equivalents of THPTA to 1 equivalent of CuSO₄).
-
Add the copper(I) source (freshly prepared by mixing CuSO₄ and sodium ascorbate) to the solution containing the azide and alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS or NMR). Reactions are typically complete within 1-4 hours.
-
Once the reaction is complete, the product can be purified by standard methods such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol describes a general procedure for the reaction of this compound with a strained cyclooctyne derivative (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained cyclooctyne-functionalized reaction partner (e.g., DBCO-NHS ester)
-
Anhydrous, degassed solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution for biological applications)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent to a final concentration of 1-10 mM.
-
Add the strained cyclooctyne-functionalized reaction partner (1.0 - 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For biological applications, the reaction can be performed at 4°C or 37°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or NMR). Reaction times can vary from 30 minutes to 12 hours depending on the reactivity of the cyclooctyne.
-
Upon completion, the product can be purified by standard chromatographic techniques if necessary. For many bioconjugation applications, purification may not be required due to the high selectivity of the reaction.
Conclusion: Choosing the Right Click Chemistry
The choice between CuAAC and SPAAC for the conjugation of this compound hinges on the specific experimental context.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper.
-
The reagents are readily available and cost-effective.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
-
When the introduction of a metal catalyst could interfere with downstream applications.
By carefully considering these factors, researchers can select the optimal click chemistry strategy to efficiently and specifically conjugate this compound for their drug development and research needs.
References
The Balancing Act: A Comparative Guide to Azido-PEG35-amine and Shorter/Longer PEG Linkers in ADC Efficacy
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, a seemingly simple bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall therapeutic index of an ADC. Among the various linker strategies, the use of polyethylene glycol (PEG) has gained significant traction for its ability to favorably modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides an objective comparison of a long-chain linker, exemplified by Azido-PEG35-amine, against its shorter and longer counterparts, supported by experimental data to inform the rational design of next-generation ADCs.
The inclusion of a PEG chain in an ADC linker can profoundly influence its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic payloads, a common feature of potent cytotoxic agents, can induce aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can mitigate these challenges, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[2][3]
Comparative Analysis of PEG Linker Lengths
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| Short (e.g., PEG2, PEG4) | Generally Potent | Shorter | 35-45% | [4][5] |
| Medium (e.g., PEG8, PEG12) | Moderate Potency | Increased | 75-85% | |
| Long (e.g., PEG24) | May be Reduced | Significantly Increased | 75-85% | |
| Very Long (e.g., PEG4k, PEG10k) | Reduced (4.5 to 22-fold) | 2.5 to 11.2-fold increase | Most Ideal |
This table illustrates a general trend where longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity but generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length Category | Key Findings |
| Short (e.g., PEG2, PEG4) | Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers. |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance. |
| Long (e.g., this compound, PEG24) | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying PEG linker lengths. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADCs containing different PEG linker lengths. Include an untreated control and a control with a non-targeting ADC.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value for each ADC.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Utilize healthy mice or rats for the study.
-
Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.
-
Sample Processing: Isolate plasma from the collected blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
In Vivo Efficacy Study in Xenograft Models
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, and ADCs with different PEG linkers).
-
Dosing: Administer the ADCs intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Mechanisms and Workflows
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for evaluating ADCs with different PEG linkers.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers like this compound are generally expected to enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target antigen, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
The Decisive Advantage of Definition: A Comparative Guide to Monodisperse PEG Linkers in Advanced Drug Development
For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics, the choice of linker technology is paramount. In the intricate dance of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of efficacy, safety, and manufacturability. This guide provides an objective comparison of monodisperse polyethylene glycol (PEG) linkers, exemplified by Azido-PEG35-amine, against their polydisperse counterparts, supported by experimental data, to illuminate the superior advantages of molecular precision.
The advent of PEGylation has revolutionized drug delivery, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. However, the homogeneity of the PEG linker itself has emerged as a crucial factor influencing the overall performance of the resulting bioconjugate. A monodisperse PEG linker, composed of a single, precisely defined chain length, stands in stark contrast to a traditional polydisperse PEG, which is a heterogeneous mixture of various chain lengths. This fundamental difference in purity has profound implications for the final drug product, from its analytical characterization to its clinical performance.
The Homogeneity Imperative: Monodisperse vs. Polydisperse PEG Linkers
A monodisperse PEG linker like this compound offers a defined molecular weight and structure, which translates to a highly homogeneous final product.[1][2] In the context of ADCs, this uniformity ensures a consistent drug-to-antibody ratio (DAR), simplifying characterization, improving batch-to-batch reproducibility, and mitigating the risks associated with product heterogeneity.[1][3] Polydisperse PEGs, on the other hand, result in a mixture of ADC species with varying PEG chain lengths and, consequently, a distribution of DARs, which can complicate analytical efforts and regulatory approval.[4]
The use of polydisperse PEG linkers in drug development has been associated with challenges related to steric hindrance and binding. In contrast, the precise nature of monodisperse PEG linkers allows for finer control over the physicochemical properties of the bioconjugate, leading to enhanced performance.
Comparative Performance Metrics: Monodisperse vs. Polydisperse PEG Linkers
The advantages of monodisperse PEG linkers are not merely theoretical. Experimental data, particularly from studies on PEGylated nanoparticles which serve as a model for the behavior of bioconjugates, demonstrates a clear superiority in key performance areas.
| Performance Metric | Monodisperse PEG Linker (e.g., this compound) | Polydisperse PEG Linker | Rationale and Supporting Data |
| Product Homogeneity | High (Uniform DAR) | Low (Heterogeneous DAR) | Monodisperse PEGs have a single molecular weight, leading to a single ADC species. Polydisperse PEGs are a mix of different lengths, resulting in a heterogeneous mixture of ADCs. |
| Reproducibility | High | Low | The defined structure of monodisperse PEGs ensures high batch-to-batch consistency. The variable composition of polydisperse PEGs leads to lower reproducibility. |
| Characterization | Simplified | Complex | Homogeneous products are easier to characterize analytically. Heterogeneous mixtures require more extensive and complex analytical methods. |
| Pharmacokinetics (PK) | Improved and Predictable | Variable and Less Favorable | Monodisperse PEG-coated nanoparticles exhibit a significantly longer blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts. This is attributed to more effective shielding from opsonization and clearance. |
| Protein Adsorption | Markedly Lower | Higher and Variable | The uniform, dense layer of monodisperse PEGs provides a more effective barrier against protein adsorption, which is a key factor in avoiding rapid clearance from circulation. |
| Immunogenicity | Potentially Reduced | Potential for anti-PEG antibodies | The heterogeneity of polydisperse PEGs can contribute to the generation of anti-PEG antibodies, which can lead to accelerated clearance and reduced efficacy of the therapeutic. |
| In Vivo Efficacy | Enhanced and More Consistent | Variable and Potentially Reduced | Improved pharmacokinetics and reduced protein adsorption lead to greater accumulation of the drug at the target site, enhancing therapeutic efficacy. |
Experimental Protocols
To fully appreciate the impact of using a monodisperse PEG linker, it is essential to understand the experimental workflows involved in the synthesis and characterization of a bioconjugate like an ADC. The following is a representative protocol for the site-specific conjugation of a drug to an antibody using an Azido-PEG-amine linker.
Protocol 1: Site-Specific Antibody-Drug Conjugation using Azido-PEG-Amine Linker
Objective: To synthesize a homogeneous ADC with a precise DAR by conjugating a drug molecule to a specific site on an antibody using a monodisperse Azido-PEG-amine linker.
Materials:
-
Monoclonal antibody (mAb) with a specific conjugation site (e.g., an engineered cysteine or a site for enzymatic modification).
-
This compound linker.
-
Alkyne-functionalized cytotoxic drug.
-
Copper(I)-chelating ligand (e.g., THPTA).
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography, SEC).
Methodology:
-
Antibody Preparation: If using an engineered cysteine, the antibody is partially reduced to expose the reactive thiol group. For enzymatic conjugation, the antibody is treated with the appropriate enzyme to introduce a reactive handle.
-
Drug-Linker Conjugation (Click Chemistry):
-
The alkyne-functionalized drug and the this compound linker are dissolved in a suitable organic solvent (e.g., DMSO).
-
In a separate vessel, the antibody is prepared in the reaction buffer.
-
The catalyst solution is prepared by premixing CuSO₄ and the copper(I)-chelating ligand.
-
The alkyne-drug, Azido-PEG35-linker, and the catalyst solution are added to the antibody solution.
-
The click reaction is initiated by the addition of a freshly prepared solution of sodium ascorbate.
-
The reaction is allowed to proceed at room temperature for a specified time.
-
-
Purification of the ADC:
-
The resulting ADC is purified from unreacted drug-linker and other small molecules using SEC.
-
The fractions containing the purified ADC are collected.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purity and Aggregation Analysis: The purity of the ADC and the presence of any aggregates are assessed by SEC.
-
In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated in a relevant cancer cell line using a cell viability assay (e.g., MTT assay).
-
In Vivo Efficacy Study: The anti-tumor activity of the ADC is assessed in a relevant animal model.
-
Visualizing the Advantage: Workflows and Structures
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for ADC synthesis and the structural difference between monodisperse and polydisperse PEG-ADCs.
Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Caption: Structural comparison of ADCs with monodisperse vs. polydisperse PEG linkers.
Conclusion
The adoption of monodisperse PEG linkers, such as this compound, represents a significant advancement in the field of drug development. The precise control over linker length and composition translates into tangible benefits, including the production of homogeneous and well-defined bioconjugates, improved pharmacokinetic profiles, and potentially reduced immunogenicity. For researchers and drug developers aiming to create safer and more effective targeted therapies, the choice of a monodisperse PEG linker is a critical step towards achieving that goal. By embracing the principle of molecular precision, the scientific community can unlock the full potential of bioconjugate therapeutics and usher in a new era of targeted medicine.
References
A Head-to-Head Comparison: Azido-PEG35-amine vs. Thiol-Reactive Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful synthesis of bioconjugates, influencing everything from reaction efficiency to the in vivo stability of the final product. This guide provides a comprehensive comparative analysis of Azido-PEG35-amine, which utilizes azide-alkyne "click" chemistry, and a range of common thiol-reactive linkers.
This report delves into the fundamental chemistry, performance metrics, and practical considerations for each linker type. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs, whether for antibody-drug conjugates (ADCs), PROTACs, or other advanced therapeutic and diagnostic applications.
Executive Summary: A Tale of Two Chemistries
The core difference between this compound and thiol-reactive linkers lies in their conjugation chemistry. This compound participates in bioorthogonal azide-alkyne cycloaddition reactions, renowned for their high specificity and efficiency.[1][2] In contrast, thiol-reactive linkers, such as maleimides, haloacetyls, and pyridyl disulfides, target the sulfhydryl groups of cysteine residues.[3] While effective, the stability of the resulting bond, particularly from maleimide-thiol reactions, can be a concern.[4][5]
Data Presentation: Quantitative Performance Comparison
The choice of linker significantly impacts the outcome of a bioconjugation reaction. The following table summarizes key performance indicators for this compound (via click chemistry) and various thiol-reactive linkers. It is important to note that specific results can vary based on the biomolecule, payload, and reaction conditions.
| Feature | This compound (Click Chemistry) | Maleimide-PEG | Haloacetyl-PEG (Iodo/Bromo) | Pyridyl Disulfide-PEG |
| Target Functional Group | Alkyne or Cyclooctyne | Thiol (Sulfhydryl) | Thiol (Sulfhydryl) | Thiol (Sulfhydryl) |
| Resulting Bond | Triazole | Thioether | Thioether | Disulfide |
| Reaction pH | 4.0 - 9.0 | 6.5 - 7.5 | 7.5 - 8.5 | 7.0 - 8.0 |
| Reaction Time | 0.5 - 4 hours | < 1 - 5 minutes (for hydrogels) | Slower than maleimides | Variable |
| Typical Yield | Very High (>95%) | High | High | High |
| Bond Stability | Highly Stable | Prone to retro-Michael reaction and thiol exchange | Stable | Reversible (cleavable) |
| Specificity | High (Bioorthogonal) | High for thiols at optimal pH | Can react with other nucleophiles at higher pH | High for thiols |
| Key Advantages | High specificity, stability, and biocompatibility (for copper-free methods) | Fast reaction kinetics | Forms a very stable bond | Reversible linkage allows for payload release |
| Key Disadvantages | Copper catalyst toxicity (for CuAAC); slower kinetics for SPAAC than some thiol reactions | Potential for conjugate instability and "payload loss" | Slower reaction rate compared to maleimides | Unstable in reducing environments |
Experimental Protocols: A Guide for Comparative Analysis
To achieve a direct and meaningful comparison between this compound and a thiol-reactive linker (e.g., Maleimide-PEG), a standardized experimental approach is crucial. The following protocols outline a general workflow for conjugating a protein of interest (containing either an alkyne handle for click chemistry or a free cysteine for thiol-reactive ligation) with a payload.
Protocol 1: Protein Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO (dibenzocyclooctyne)-functionalized protein and this compound.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
This compound
-
Reaction buffer (azide-free)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation: Prepare separate solutions of the DBCO-activated protein and this compound.
-
Reaction Initiation: Combine the DBCO-protein and a molar excess of this compound in the reaction buffer.
-
Incubation: Gently mix and incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purification: Purify the resulting conjugate using an SEC column to remove unreacted linker and other small molecules.
-
Characterization: Analyze the conjugate to determine the degree of labeling and confirm conjugate formation.
Protocol 2: Protein Conjugation via Maleimide-Thiol Chemistry
This protocol details the conjugation of a protein with a free cysteine residue to a maleimide-functionalized PEG linker.
Materials:
-
Protein with at least one free cysteine residue
-
Thiol-free buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Maleimide-PEG linker dissolved in DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer. If necessary, reduce any disulfide bonds with TCEP to generate free thiols.
-
Linker Preparation: Dissolve the maleimide-PEG reagent in DMSO or DMF to create a stock solution.
-
Reaction Initiation: Add a molar excess of the maleimide-PEG stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Purification: Purify the conjugate using a desalting column to remove the unreacted maleimide linker.
-
Characterization: Characterize the conjugate to determine the extent of labeling and assess the stability of the thioether bond.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and a general experimental workflow for the comparative analysis.
Caption: Comparative reaction mechanisms of Azido-PEG-Amine and Thiol-Maleimide linkers.
Caption: A generalized experimental workflow for comparing linker performance.
Conclusion
The choice between this compound and thiol-reactive linkers is highly dependent on the specific requirements of the bioconjugation application. For applications demanding exceptional stability and bioorthogonality, this compound, utilized in copper-free click chemistry, presents a superior option. However, for applications where rapid reaction kinetics are paramount and potential instability can be managed or is desirable (in the case of cleavable disulfide linkers), thiol-reactive linkers remain a viable and widely used choice. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal linker to advance their research and development of novel bioconjugates.
References
Validating the stability of the triazole linkage formed by Azido-PEG35-amine.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The covalent linkage underpinning a bioconjugate is a critical determinant of its in vivo efficacy and safety. For researchers developing next-generation therapeutics and diagnostics, the stability of this connection is paramount. The 1,2,3-triazole linkage, formed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a gold standard in bioconjugation, lauded for its exceptional stability. This guide provides an objective comparison of the triazole linkage's performance against other common bioconjugation strategies, supported by experimental data and detailed protocols.
The triazole ring, the hallmark of the "click chemistry" reaction between an azide (such as that in Azido-PEG35-amine) and a terminal alkyne, is remarkably inert.[1] It is highly resistant to a wide range of physiological and chemical conditions, including hydrolysis across a broad pH range, oxidation, reduction, and enzymatic degradation by proteases.[1][2] This inherent stability ensures that the bioconjugate remains intact until it reaches its target, minimizing off-target effects and maximizing therapeutic potential.
Comparative Stability of Common Bioconjugation Linkages
The choice of linkage can dramatically impact the performance of a bioconjugate. The following table summarizes the stability of the triazole linkage in comparison to other frequently used covalent bonds under various conditions.
| Linkage Type | General Stability | Conditions Leading to Cleavage | Representative Half-life (t½) |
| 1,2,3-Triazole | Very High | Generally inert to severe hydrolytic, oxidizing, reducing, and enzymatic conditions.[1] | Not readily measurable under typical physiological conditions due to high stability. |
| Amide | High | Susceptible to enzymatic cleavage by proteases. Can be hydrolyzed under strong acidic or basic conditions.[1] | ~600 years (in neutral solution at 25°C) |
| Ester | Moderate | Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes. | 13 - 262 minutes (in rat plasma, depending on structure) |
| Hydrazone | pH-Dependent | Generally stable at neutral to basic pH but undergoes rapid hydrolysis under acidic conditions (e.g., in endosomes or lysosomes). | >72 hours (pH 7.4); <2 minutes (pH 5.5) for aliphatic hydrazones. Aromatic hydrazones are more stable. |
| Thioether | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage. | Not readily measurable under typical physiological conditions. |
| Disulfide | Reductively Labile | Stable under normal physiological conditions but readily cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione. | Dependent on the concentration of reducing agents. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed protocols for evaluating the hydrolytic and enzymatic stability of a bioconjugate.
Protocol 1: Evaluation of Hydrolytic Stability
Objective: To determine the rate of cleavage of a bioconjugate linkage at different pH values.
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Ammonium bicarbonate buffer, pH 8.5
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) (optional, for identification of degradation products)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Preparation of Test Solutions: Prepare solutions of the bioconjugate at a final concentration of 1 mg/mL in each of the three buffers (pH 7.4, 5.0, and 8.5).
-
Incubation: Incubate the solutions at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by adding the quenching solution to the aliquot. This stops further degradation.
-
Analysis by HPLC: Analyze the samples by reverse-phase HPLC. The percentage of the intact bioconjugate is determined by measuring the area of its corresponding peak.
-
Data Analysis: Plot the percentage of intact bioconjugate against time. Determine the half-life (t½) of the bioconjugate at each pH by fitting the data to a first-order decay model.
Protocol 2: Evaluation of Enzymatic Stability
Objective: To assess the stability of a bioconjugate in the presence of a relevant enzyme (e.g., a protease).
Materials:
-
Bioconjugate of interest
-
Relevant enzyme (e.g., Trypsin, Cathepsin B)
-
Enzyme-specific buffer (as recommended by the enzyme manufacturer)
-
Incubator at 37°C
-
HPLC-MS system
-
Enzyme inhibitor or quenching solution (e.g., protease inhibitor cocktail, or strong acid)
Procedure:
-
Preparation of Reaction Mixture: In the appropriate enzyme buffer, prepare a solution of the bioconjugate at a final concentration of 1 mg/mL.
-
Enzyme Addition: Add the enzyme to the bioconjugate solution at a specified enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Stop the enzymatic reaction by adding a specific inhibitor or a quenching solution.
-
Analysis by HPLC-MS: Analyze the samples to quantify the remaining intact bioconjugate and identify any degradation products.
-
Data Analysis: Calculate the percentage of intact bioconjugate at each time point and determine the rate of enzymatic degradation.
Visualizing Experimental Workflows and Linkage Stability
To further illustrate the concepts discussed, the following diagrams visualize a typical workflow for stability assessment and a comparison of linker stability.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Azido-PEG35-Amine Conjugation on Protein Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins to enhance their pharmacokinetic properties is a cornerstone of modern biopharmaceutical development. Among the various strategies, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out as a clinically proven method to improve a protein's serum half-life, solubility, and stability, while often reducing its immunogenicity. This guide provides a detailed comparison of how conjugation with Azido-PEG35-amine, a heterobifunctional linker, can affect the biological activity of a protein compared to its unconjugated form and other PEGylation strategies.
The use of an azido-functionalized PEG linker, such as this compound, allows for highly specific and efficient conjugation to proteins through "click chemistry."[1][2] This method offers significant advantages over less specific conjugation chemistries, such as those targeting lysine residues, by enabling site-specific PEGylation. This precise control over the point of attachment is crucial for preserving the protein's native structure and, consequently, its biological function.[3][4]
Principles of PEGylation and its Effect on Biological Activity
The conjugation of a PEG chain to a protein introduces a hydrophilic and sterically bulky moiety that can profoundly influence its interaction with its biological targets and the surrounding environment. The primary effects of PEGylation on a protein's biological activity can be summarized as follows:
-
Steric Hindrance: The PEG chain can physically obstruct the active site or binding domains of the protein, potentially reducing its affinity for substrates, receptors, or other binding partners.[5] The length and structure (linear vs. branched) of the PEG chain are critical factors, with longer chains generally exerting a more significant steric effect.
-
Conformational Changes: The attachment of a large polymer can induce subtle changes in the protein's tertiary structure, which may alter its activity.
-
Protection from Proteolysis: The PEG chain can shield the protein from proteolytic enzymes, thereby increasing its stability and in vivo half-life.
-
Reduced Immunogenicity: By masking surface epitopes, PEGylation can decrease the protein's recognition by the immune system.
-
Increased Hydrodynamic Radius: The larger size of the PEGylated protein reduces its renal clearance, leading to a longer circulation time in the body.
The net effect of these changes on the biological activity of a conjugated protein is a balance between the potential loss of in vitro potency due to steric hindrance and the significant gains in in vivo efficacy due to improved pharmacokinetics.
Comparison of this compound with Other PEGylation Reagents
While specific data for this compound is limited in publicly available literature, we can extrapolate its expected performance based on studies of similar Azido-PEG-amine linkers and the general principles of PEGylation. The key distinguishing feature of this compound is its bifunctional nature, possessing an azide group for click chemistry and a terminal amine for other conjugation strategies. This allows for versatile and site-specific attachment.
Here, we present a comparative overview of Azido-PEGylation with a more traditional, non-specific PEGylation method using an NHS-ester PEG.
| Feature | Azido-PEG-Amine (via Click Chemistry) | NHS-Ester PEG |
| Reaction Chemistry | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (CuAAC or SPAAC) | Acylation of primary amines (e.g., lysine residues) |
| Specificity | High (Site-specific with an alkyne-modified protein) | Low (Reacts with multiple accessible lysine residues) |
| Homogeneity of Product | High (Produces a single, well-defined conjugate) | Low (Results in a heterogeneous mixture of isomers) |
| Preservation of Activity | Generally higher due to site-specific attachment away from active sites. | Variable, with a higher risk of inactivation due to random conjugation. |
| Reaction Conditions | Mild, biocompatible conditions. | Generally mild, but can be influenced by pH. |
Quantitative Data on the Impact of PEGylation on Biological Activity
To illustrate the quantitative effects of PEGylation, we present a case study on the enzyme α-chymotrypsin, which has been extensively studied with various PEG modifications. While not specific to this compound, the data demonstrates the general trends observed upon PEGylation.
Table 1: Michaelis-Menten Kinetic Parameters of α-Chymotrypsin and its PEGylated Conjugates
| Biocatalyst | Degree of PEGylation (moles PEG/mole enzyme) | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |
| Native α-Chymotrypsin | 0 | 0.42 | 0.05 | 8.4 |
| PEG(5kDa)-α-Chymotrypsin | 1 | 0.35 | 0.08 | 4.4 |
| 3 | 0.28 | 0.12 | 2.3 | |
| 6 | 0.21 | 0.19 | 1.1 |
Data adapted from a study on PEG-modified α-chymotrypsin. The specific PEG reagent used was a methoxy-PEG-succinimidyl carbonate.
As shown in Table 1, increasing the degree of PEGylation on α-chymotrypsin leads to a decrease in the catalytic turnover rate (kcat) and an increase in the Michaelis constant (KM), indicating reduced substrate affinity. Consequently, the catalytic efficiency (kcat/KM) is significantly reduced. This is a common observation and highlights the trade-off between improved stability and reduced in vitro activity.
Experimental Protocols
Site-Specific Protein PEGylation using Azido-PEG-Amine
This protocol describes a general workflow for the site-specific conjugation of an Azido-PEG-amine linker to a protein containing a bioorthogonal alkyne handle, introduced via an unnatural amino acid.
Materials:
-
Alkyne-modified protein
-
Azido-PEG-Amine linker
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Preparation of the Click Chemistry Reaction Mixture:
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
Add the Azido-PEG-Amine linker to the protein solution at a 5-10 fold molar excess.
-
Add the copper catalyst solution to the protein-linker mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using a pre-equilibrated SEC column.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Collect and pool the fractions containing the PEGylated protein.
-
-
Characterization:
-
Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.
-
In Vitro Enzyme Kinetic Assay
This protocol outlines a general method for determining the Michaelis-Menten kinetic parameters of a native and PEGylated enzyme using a spectrophotometric assay.
Materials:
-
Native and PEGylated enzyme solutions of known concentration
-
Substrate solution
-
Assay buffer
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Preparation of Reagents: Prepare a series of substrate dilutions in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the substrate to the wells.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a small, fixed amount of the native or PEGylated enzyme to each well.
-
Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at a wavelength appropriate for the product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kcat and KM values.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
SPR is a powerful technique for quantifying the binding kinetics and affinity between a native protein and its PEGylated counterpart with a specific target.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Ligand (the protein to be immobilized)
-
Analyte (the binding partner, both native and PEGylated)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Inject a series of concentrations of the native protein (analyte) over the immobilized ligand surface and a reference flow cell.
-
Record the binding response (in Resonance Units, RU) over time to generate a sensorgram.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution.
-
Repeat the process with the PEGylated protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Visualizing Workflows and Pathways
To better understand the processes involved in evaluating the impact of this compound conjugation, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway that could be affected by PEGylation.
Conclusion
The conjugation of this compound to a protein offers a powerful strategy for improving its therapeutic potential. By leveraging site-specific click chemistry, it is possible to generate homogeneous PEG-protein conjugates with a higher likelihood of retaining biological activity compared to non-specific PEGylation methods. However, a thorough experimental evaluation is essential to quantify the precise impact of the PEG chain on the protein's function. The choice of PEG linker length and the site of attachment are critical parameters that must be optimized to achieve the desired balance between enhanced pharmacokinetics and preserved biological activity. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of PEGylated protein therapeutics.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Azido-PEG-amine | Amino-PEG-Azide | AxisPharm [axispharm.com]
- 3. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of PEGylated Antibody-Drug Conjugates
Introduction
The Role of PEG Linkers in ADC Stability
PEG linkers are integral to modern ADC design, offering several advantages that enhance in vivo stability and performance.[3] Their primary functions include increasing hydrophilicity and providing steric hindrance.[4]
-
Increased Hydrophilicity : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation in aqueous environments like the bloodstream. PEG chains are highly solvated and create a "hydration shell" around the payload, significantly improving the overall solubility of the ADC and preventing aggregation. This enhanced solubility contributes to a more favorable pharmacokinetic (PK) profile.
-
Steric Hindrance : The flexible nature of the PEG chain acts as a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules. This further reduces the likelihood of intermolecular aggregation, especially at higher drug-to-antibody ratios (DAR).
-
Improved Pharmacokinetics : By increasing the hydrodynamic volume of the ADC, PEGylation can slow renal clearance, thereby prolonging the plasma half-life of the conjugate. This extended circulation time allows for greater accumulation of the ADC in tumor tissues.
Comparative In Vivo Stability Data
The stability of an ADC's linker is paramount to its function. Premature cleavage leads to off-target toxicity, while excessive stability can hinder payload release at the tumor site. The following tables summarize quantitative data from various studies, comparing the in vivo and in vitro plasma stability of different ADC linkers.
Table 1: In Vivo Linker Stability Comparison
| Linker Type | ADC Example | Animal Model | Key Findings | Reference(s) |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 11.2-fold half-life extension compared to a non-PEGylated ADC. | |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 2.5-fold half-life extension compared to a non-PEGylated ADC. | |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | |
| Stochastic Cysteine | Trastuzumab-stochastic-MMAE | Rat | Significant payload detachment observed after several days in circulation. | |
| Site-Specific (AJICAP) | Trastuzumab-AJICAP-MMAE | Rat | Significantly less payload detachment over the course of the study compared to stochastic ADC. | |
| OHPAS Linker | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | |
| VC-PABC Linker | ITC6104RO | Mouse | Relatively unstable in vivo, showing low exposure and high clearance. |
Table 2: In Vitro Plasma Stability Comparison
| Linker Type | ADC Example | Plasma Source | Key Findings | Reference(s) |
| Tandem-Cleavage Linker | Anti-CD79b ADC | Rat | Showed almost no linker cleavage after 14-day incubation. | |
| Valine-Citrulline (VCit) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation. | |
| Serine-Valine-Citrulline (SVCit) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation. | |
| OHPAS Linker | ITC6103RO | Mouse & Human | Stable in both mouse and IgG depleted human plasma. | |
| VC-PABC Linker | ITC6104RO | Mouse | Unstable in mouse plasma, susceptible to cleavage by carboxylesterase 1c (Ces1c). |
Visualizing ADC Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in ADC stability and analysis.
Caption: General structure of an ADC with a PEG-based linker.
Caption: PEG linkers enhance ADC stability by preventing aggregation.
Caption: Experimental workflow for assessing in vivo ADC stability.
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for understanding its pharmacokinetic properties and predicting its therapeutic index. The two most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody conjugated to the drug over time in plasma samples.
-
Objective : To determine the pharmacokinetic profile of the intact, functional ADC.
-
Methodology :
-
Animal Dosing : Administer the ADC intravenously to the selected animal model (e.g., mice).
-
Sample Collection : Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Plate Coating : Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking : Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation : Add diluted plasma samples to the wells. The intact ADC binds to the coated antigen.
-
Detection : Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.
-
Substrate Addition : Add a chromogenic or fluorogenic substrate that reacts with the enzyme to produce a detectable signal.
-
Data Analysis : Measure the signal intensity, which is proportional to the amount of intact ADC in the sample.
-
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
-
Objective : To measure the rate of drug deconjugation and assess linker stability.
-
Methodology :
-
Animal Dosing and Sample Collection : As described in the ELISA protocol.
-
Sample Preparation (Protein Precipitation) : Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation : Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection : Collect the supernatant, which contains the small-molecule free payload.
-
LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system to separate and quantify the free payload based on its mass-to-charge ratio.
-
Conclusion
The stability of the linker is a critical attribute that profoundly influences the therapeutic index of an ADC. While direct comparative data for this compound linked ADCs are not publicly available, the principles of PEGylation provide a strong framework for predicting its potential advantages. PEG linkers enhance ADC stability and solubility by mitigating the hydrophobicity of the payload, thereby reducing aggregation and improving the pharmacokinetic profile. The choice of linker chemistry, including the length and configuration of a PEG chain, must be carefully optimized and validated through rigorous in vivo stability assessments using methods like ELISA and LC-MS to ensure the development of a safe and effective ADC therapeutic.
References
Validating the Purity of Azido-PEG35-amine Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional linkers like Azido-PEG35-amine is critical for the successful synthesis of consistent and reliable bioconjugates. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods for validating the purity of this compound, supported by experimental protocols and data.
Comparative Analysis of Purity Validation Methods
The purity of this compound and similar PEG derivatives is most commonly assessed using a combination of chromatographic and spectroscopic techniques. While HPLC is a cornerstone for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and orthogonal purity data.
Table 1: Comparison of Analytical Methods for this compound Purity Validation
| Feature | HPLC (with ELSD/CAD) | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS) |
| Principle | Separation based on physicochemical interactions with a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation by HPLC followed by mass-to-charge ratio measurement of ionized molecules. |
| Primary Output | Chromatogram with peaks representing separated components. | Spectrum with signals corresponding to different nuclei in the molecule. | Mass spectrum showing the molecular weight of eluting compounds. |
| Quantitative Purity | Yes, based on relative peak area. Purity levels are often reported as >95%.[1] | Yes, by integrating signals relative to a certified internal standard. | Primarily qualitative for purity unless using advanced MS techniques. Confirms molecular weight.[2] |
| Strengths | - High resolution for separating impurities and isomers.[3]- Established method for quantitative purity assessment.[1][4] | - Provides absolute quantification without a reference standard of the analyte itself.- Gives detailed structural information. | - High sensitivity.- Confirms molecular weight and identity of the main component and impurities. |
| Limitations | - Requires a suitable detector (e.g., ELSD, CAD) as the molecule lacks a strong UV chromophore.- Can be destructive. | - Lower sensitivity compared to HPLC.- May not resolve all impurities. | - Can overestimate purity if impurities do not ionize well. |
Experimental Protocols
A robust analysis of this compound purity involves a multi-faceted approach. Below are detailed protocols for the primary HPLC method and complementary spectroscopic analyses.
Reversed-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detection (ELSD)
This method is well-suited for quantifying the purity of this compound by separating it from potential impurities such as starting materials or side-products from synthesis. Since the PEG backbone lacks a significant UV chromophore, an ELSD or Charged Aerosol Detector (CAD) is recommended.
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water/Acetonitrile.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the sample diluent. Dilute to a final concentration of 100 µg/mL.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
-
ELSD Settings:
-
Nebulizer Temperature: 50 °C
-
Evaporator Temperature: 70 °C
-
Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute)
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks.
Alternative and Complementary Methods
Quantitative ¹H NMR Spectroscopy: ¹H NMR is a powerful tool for both structural confirmation and absolute purity determination. The integration of the characteristic PEG methylene protons relative to a known internal standard allows for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for confirming the molecular weight of the main product peak and identifying the mass of any impurity peaks observed in the chromatogram.
Visualizing the Workflow
The process of validating the purity of this compound conjugates can be broken down into a logical sequence of steps, from sample preparation to data analysis and reporting.
By employing a primary HPLC method and validating the results with orthogonal techniques like NMR and MS, researchers can ensure the high purity of their this compound conjugates, leading to more reliable and reproducible outcomes in their drug development and bioconjugation applications.
References
A Head-to-Head Battle of Bioconjugation: Benchmarking Azido-PEG35-amine Against Amine-to-Thiol Crosslinkers
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision that dictates the stability, efficacy, and homogeneity of bioconjugates. This guide provides an objective, data-driven comparison of Azido-PEG35-amine with two widely used amine-to-thiol crosslinkers: SMCC and NHS-PEG-Maleimide. We will explore their distinct reaction mechanisms, compare their performance metrics, and provide detailed experimental protocols to guide your selection for applications such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biologics.
At the heart of bioconjugation lies the linker, a molecular bridge connecting two distinct molecules. The choice of linker chemistry significantly impacts the final product's performance. This compound utilizes the highly specific and efficient "click chemistry," while SMCC and NHS-PEG-Maleimide rely on the well-established, yet less specific, amine-to-thiol conjugation. This guide will dissect the nuances of these approaches to inform the optimal linker choice for your specific research needs.
At a Glance: A Tale of Two Chemistries
This compound stands out due to its bioorthogonal azide group, which reacts with alkyne-modified molecules via click chemistry. This allows for a highly controlled, two-step conjugation process. First, the amine end of the linker can be attached to a biomolecule, followed by the specific and high-yielding click reaction with an alkyne-containing payload. This modularity is particularly advantageous for creating complex molecular architectures.
In contrast, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and NHS-PEG-Maleimide are classic examples of heterobifunctional linkers that bridge primary amines (like those on lysine residues of antibodies) and sulfhydryl groups (from cysteine residues).[1][2] The NHS ester reacts with amines, while the maleimide group targets thiols.[1] While effective, this approach can lead to a heterogeneous mixture of products due to the presence of multiple lysine residues on the surface of most proteins.[3]
Quantitative Performance Comparison
The choice between these linker types often hinges on the desired level of control, reaction efficiency, and the stability of the final conjugate. The following tables summarize key performance parameters for this compound and its competitors.
Table 1: Properties of Heterobifunctional Linkers
| Property | This compound | SMCC | NHS-PEG-Maleimide (representative) |
| Chemical Formula | C72H146N4O35[4] | C16H18N2O6 | Varies with PEG length |
| Molecular Weight | 1627.94 g/mol | 334.32 g/mol | Varies with PEG length |
| Spacer Arm Length | ~129 Å | 8.3 Å | Varies with PEG length |
| Reactive Group 1 | Primary Amine (-NH2) | NHS Ester | NHS Ester |
| Reactive Group 2 | Azide (-N3) | Maleimide | Maleimide |
| Solubility | Water-soluble | Soluble in organic solvents (DMSO, DMF); insoluble in water | Water-soluble (for PEGylated versions) |
Table 2: Comparison of Conjugation Chemistries
| Parameter | This compound (Click Chemistry) | SMCC / NHS-PEG-Maleimide (Amine-to-Thiol) |
| Target Functional Group 1 | Carboxylic acids, activated esters | Primary amines (e.g., Lysine) |
| Target Functional Group 2 | Terminal or strained alkynes | Sulfhydryls (e.g., Cysteine) |
| Reaction Type | Amide bond formation followed by Azide-Alkyne Cycloaddition | Amide bond formation and Thiol-Michael addition |
| Resulting Linkage | Amide bond and 1,2,3-triazole ring | Amide bond and Thioether bond |
| Typical Reaction pH | Amine reaction: 7.2-8.5; Click reaction: 4.0-9.0 | NHS ester reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5 |
| Typical Reaction Time | Amine reaction: 1-2 hours; Click reaction: 0.5-4 hours | NHS ester reaction: 0.5-2 hours; Maleimide reaction: 1-4 hours |
| Control over Stoichiometry | High (sequential reactions) | Moderate (potential for multiple lysine modifications) |
| Linkage Stability | Triazole ring is highly stable | Thioether bond is stable, but maleimide-thiol adducts can undergo retro-Michael reaction leading to deconjugation |
| Typical Yield | Very High (>95% for click reaction) | Moderate to High (can be variable) |
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the conjugation chemistries and experimental workflows.
References
Safety Operating Guide
Proper Disposal of Azido-PEG35-amine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azido-PEG35-amine is critical to ensure laboratory safety and environmental protection. The primary hazard associated with this compound is the azide functional group, which can form explosive heavy metal azides and is acutely toxic.[1][2][3][4][5] This guide provides a detailed, step-by-step protocol for the chemical inactivation of the azide group followed by the appropriate disposal of the remaining polyethylene glycol (PEG) and amine components.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. For handling concentrated solutions or the pure compound, consider double gloving.
-
Ventilation: All steps of the azide inactivation process must be performed in a properly functioning chemical fume hood due to the potential release of toxic gases.
-
Avoid Incompatibilities: Keep this compound and its waste away from acids (which can form highly toxic and explosive hydrazoic acid), heavy metals (such as lead, copper, silver, and their salts), and their corresponding plumbing. Do not use metal spatulas for handling.
Step 1: Chemical Inactivation of the Azide Group
The azide moiety must be chemically destroyed before the waste can be considered for standard disposal. The following procedure utilizes nitrous acid to convert the azide into nitrogen gas.
Experimental Protocol:
-
Preparation of the this compound Solution:
-
Ensure the concentration of this compound in the aqueous waste solution does not exceed 5%. If the concentration is higher, dilute it with water.
-
Place the solution in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet tube directed to the back of the fume hood.
-
-
Addition of Sodium Nitrite:
-
Prepare a 20% aqueous solution of sodium nitrite (NaNO₂).
-
For every 1 gram of this compound in the solution, add 1.5 grams of the 20% sodium nitrite solution to the flask while stirring. This provides a roughly 40% excess of sodium nitrite.
-
-
Acidification:
-
Prepare a 20% aqueous solution of sulfuric acid (H₂SO₄).
-
Crucially, only after the sodium nitrite has been added , slowly add the sulfuric acid solution dropwise from the dropping funnel. The evolution of gas (nitrogen and nitric oxide) will be observed.
-
Continue adding acid until the solution is acidic to litmus paper and gas evolution ceases.
-
-
Verification of Complete Destruction:
-
To confirm that all the azide has been destroyed, test for the presence of excess nitrite.
-
Place a drop of the reaction mixture onto a piece of starch-iodide paper. A blue-black color indicates that excess nitrite is present, and the decomposition of the azide is complete.
-
If the test is negative, add more sodium nitrite solution and re-acidify until a positive test is achieved.
-
Step 2: Neutralization and Disposal of the Final Solution
Once the azide group has been successfully quenched, the remaining solution containing the PEG-amine structure can be prepared for final disposal.
-
Neutralization:
-
Slowly add a dilute aqueous solution of sodium hydroxide (NaOH) to the reaction mixture until the pH is between 6 and 9.
-
-
Final Disposal:
-
The polyethylene glycol component is biodegradable and not considered hazardous waste.
-
However, due to the chemical treatment process, the final neutralized solution should be disposed of as aqueous chemical waste through a licensed waste disposal contractor, in accordance with local and institutional regulations.
-
Do not pour the final solution down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Data Summary for Disposal Protocol
| Parameter | Value/Instruction |
| Initial this compound Concentration | Do not exceed 5% in aqueous solution |
| Sodium Nitrite Solution | 20% aqueous solution |
| Sodium Nitrite to Azide Ratio | 1.5 g of NaNO₂ per 1 g of this compound |
| Sulfuric Acid Solution | 20% aqueous solution |
| Endpoint of Acid Addition | Acidic to litmus paper and cessation of gas evolution |
| Verification Method | Positive test (blue-black color) on starch-iodide paper |
| Final pH of Solution | 6 - 9 |
| Final Disposal Method | Aqueous chemical waste via licensed contractor |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety Protocol for Handling Azido-PEG35-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Azido-PEG35-amine. Adherence to these procedural guidelines is critical to ensure laboratory safety and mitigate potential risks associated with this chemical.
Hazard Identification and Stability Assessment
This compound is an organic azide. Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, posing a risk of explosive decomposition.[1][2] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[2][3] A critical aspect of safely handling organic azides is understanding their stability, which can be estimated by the carbon-to-nitrogen (C/N) ratio.[1]
The empirical formula for this compound is C₇₂H₁₄₆N₄O₃₅. Based on this, the C/N ratio is calculated as follows:
-
Number of Carbon atoms (C): 72
-
Number of Nitrogen atoms (N): 4
-
C/N Ratio: 72 / 4 = 18
A higher C/N ratio generally indicates greater stability. The "Rule of Six" suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe. With a C/N ratio of 18, this compound is expected to be relatively stable under standard laboratory conditions.
Stability Assessment of Organic Azides
| C/N Ratio | Stability Classification | Handling and Storage Recommendations | Maximum Quantity |
| ≥ 3 | Relatively Safe | Can be isolated and stored in pure form. Store at low temperature (-18°C) and protect from light. | Up to 20 grams |
| > 1 and < 3 | Potentially Unstable | Should be synthesized and used immediately or stored as a dilute solution (< 1 M) at low temperature. | Up to 5 grams in solution |
| ≤ 1 | Highly Unstable | Should never be isolated. Can only be generated in situ as a transient intermediate and as the limiting reagent. | Maximum of 1 gram in the reaction mixture |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.
Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high toxicity azides, Silver Shield™ gloves under nitrile gloves are recommended. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye & Face Protection | Chemical safety goggles. A full-face shield is required over goggles when there is a risk of splashes or explosions. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A respirator may be necessary for large spills or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving this compound must be conducted in a certified chemical fume hood with a blast shield in place.
Step 1: Preparation
-
Ensure the work area within the fume hood is clean and free of clutter.
-
Post a warning sign indicating that an azide experiment is in progress.
-
Assemble all necessary equipment, including non-metal spatulas and glassware. Avoid using ground glass joints, as friction can cause an explosion.
-
Have spill cleanup materials and waste containers readily available.
Step 2: Weighing and Transferring
-
Use a plastic or ceramic spatula to weigh and transfer the solid this compound. NEVER use metal spatulas , as they can form shock-sensitive metal azides.
-
Work on the smallest scale possible for the experiment.
Step 3: Reaction Setup
-
If dissolving the compound, add the solvent slowly to the solid.
-
Avoid using halogenated solvents such as dichloromethane or chloroform, as these can form extremely unstable and explosive di- and tri-azidomethane.
-
Keep the reaction mixture away from heat, light, and sources of friction or shock.
-
If heating is necessary, use a well-calibrated heating mantle and monitor the temperature closely. Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.
Step 4: Post-Reaction Workup
-
Quench any excess azide in the reaction mixture before disposal. A common method is the slow addition of a reducing agent like triphenylphosphine.
-
Monitor the quenching reaction for any signs of gas evolution or temperature increase.
Disposal Plan: Step-by-Step Waste Management
Improper disposal of azide-containing waste can lead to the formation of explosive metal azides in plumbing. Under no circumstances should azide solutions be poured down the drain.
Step 1: Waste Segregation
-
Collect all azide-containing waste, including reaction mixtures, contaminated solvents, and disposable materials (gloves, paper towels), in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a non-metallic material such as polyethylene.
-
Do not co-mingle azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
Step 2: Chemical Deactivation (for dilute inorganic azide solutions) For dilute aqueous solutions (≤5%) of inorganic azides, chemical deactivation can be performed. This procedure should only be carried out by trained personnel in a chemical fume hood.
Experimental Protocol: Deactivation of Sodium Azide with Nitrous Acid
-
Materials:
-
Aqueous solution of sodium azide (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
-
Procedure:
-
Set up the three-necked flask with a stirrer and dropping funnel in the fume hood.
-
Add the 20% sodium nitrite solution to the azide solution (use 1.5g of sodium nitrite for every gram of sodium azide).
-
Slowly add the 20% sulfuric acid from the dropping funnel while stirring until the solution is acidic to litmus paper. Crucially, the acid must be added after the nitrite to prevent the formation of volatile and poisonous hydrazoic acid (HN₃).
-
Continue stirring for at least one hour to ensure complete destruction of the azide.
-
Neutralize the resulting solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.
-
The neutralized solution can then be collected as hazardous waste.
-
Step 3: Final Disposal
-
Label the hazardous waste container clearly as "Hazardous Waste: Contains Azides" and list all chemical constituents.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
